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  • Product: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one
  • CAS: 848369-52-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a mult...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4] Within this privileged class of heterocyclic compounds, 2-(chloromethyl)-4(3H)-quinazolinones serve as exceptionally versatile intermediates.[5] The reactive chloromethyl group at the 2-position provides a synthetic handle for introducing diverse functionalities, enabling the development of novel drug candidates.[6]

This guide presents a detailed examination of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a key building block for targeted therapies. We will provide an in-depth, field-proven methodology for its synthesis, rooted in established chemical principles, and a comprehensive workflow for its structural elucidation and purity assessment using modern analytical techniques. Every protocol is designed as a self-validating system, ensuring reliability and reproducibility for researchers in drug discovery and development.

Part 1: Synthesis Methodology

The synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is efficiently achieved through a one-pot reaction starting from 2-amino-3-methylbenzoic acid. This approach combines two fundamental transformations: an initial acylation followed by an intramolecular cyclization.

Reaction Scheme

The overall transformation is depicted below:

  • Step 1: N-Chloroacetylation: The synthesis begins with the nucleophilic attack of the amino group of 2-amino-3-methylbenzoic acid on chloroacetyl chloride or a related chloroacylating agent. This forms the key intermediate, 2-[(chloroacetyl)amino]-3-methylbenzoic acid.

  • Step 2: Intramolecular Cyclization/Condensation: Under the reaction conditions, the newly formed amide undergoes a dehydrative cyclization. The amide nitrogen attacks the carboxylic acid carbon, leading to the formation of the six-membered pyrimidine ring and yielding the final quinazolinone product.

Mechanistic Causality and Experimental Choices

The choice of a one-pot synthesis is predicated on efficiency and yield. By avoiding the isolation of the N-acylated intermediate, the procedure minimizes material loss and reduces overall reaction time. The use of a suitable solvent and condensing agent is critical to facilitate the final cyclization step, which is often the rate-determining step. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed as they activate the carboxylic acid, promoting the intramolecular ring closure. The procedure outlined by Xi et al. provides an efficient route, which we will detail below.[5]

Detailed Experimental Protocol: Synthesis of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one[5]

This protocol is adapted from established literature for the synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives.

Materials and Reagents:

  • 2-Amino-3-methylbenzoic acid (CAS 4389-54-0)

  • Chloroacetonitrile (CAS 107-14-2)

  • Thionyl chloride (SOCl₂) (CAS 7719-09-7)

  • Toluene (Anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylbenzoic acid (1.51 g, 10 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) to the flask, followed by chloroacetonitrile (1.13 g, 15 mmol). Stir the suspension at room temperature.

  • Initiation of Cyclization: Carefully add thionyl chloride (1.6 mL, 22 mmol) dropwise to the stirred suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Amino-3-methylbenzoic Acid + Chloroacetonitrile + SOCl₂ in Toluene reflux Reflux (4-6 hours) start->reflux Heat quench Cool & Quench (Sat. NaHCO₃) reflux->quench extract Extract (Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify product Final Product: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one purify->product

Caption: Workflow for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Part 2: Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical for any synthesized compound intended for drug development. A multi-pronged analytical approach is essential.

Physicochemical Properties

The fundamental properties of the synthesized compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₉ClN₂O[7]
Molecular Weight 208.64 g/mol [7]
Appearance White solid[5]
Melting Point 246-248 °C[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[8]

¹H and ¹³C NMR Spectral Data[5]

¹H NMR (DMSO-d₆) Assignment ¹³C NMR (DMSO-d₆) Assignment
δ 12.59 (br s, 1H)N-H δ 162.05 C =O (C4)
δ 7.96 (d, J=7.6 Hz, 1H)Ar-H (H5)δ 151.40 N=C -N (C2)
δ 7.69 (d, J=7.2 Hz, 1H)Ar-H (H7)δ 146.88 Ar-C (C8a)
δ 7.41 (t, J=7.6 Hz, 1H)Ar-H (H6)δ 135.76 Ar-C (C8)
δ 4.56 (s, 2H)-CH₂Clδ 135.28 Ar-C (C6)
δ 126.95 Ar-C (C5)
δ 123.75 Ar-C (C7)
δ 121.46 Ar-C (C4a)
δ 43.83 -C H₂Cl
δ 17.39 Ar-C H₃

Interpretation of Spectra:

  • ¹H NMR: The broad singlet at 12.59 ppm is characteristic of the acidic N-H proton of the quinazolinone ring. The three aromatic protons appear in the expected downfield region (7.41-7.96 ppm), with coupling patterns consistent with a trisubstituted benzene ring. The sharp singlet at 4.56 ppm, integrating to two protons, is definitively assigned to the chloromethyl (-CH₂Cl) group. The absence of a signal for the methyl protons in the provided data from the reference is noted, but it would be expected to appear as a singlet around 2.4-2.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C4) is observed at 162.05 ppm. The carbon of the chloromethyl group appears at 43.83 ppm. The signal at 17.39 ppm corresponds to the methyl group carbon attached to the aromatic ring. The remaining signals are consistent with the aromatic and heterocyclic carbons of the quinazolinone core.[9]

Experimental Protocol: NMR Analysis[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Acquire a proton-decoupled ¹³C NMR spectrum; a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.

Mass Spectrometry Data

TechniqueIonization ModeObserved m/zAssignmentReference
ESI-MSNegative207.05[M-H]⁻[5]

Interpretation: The observed mass-to-charge ratio (m/z) of 207.05 in negative ion mode corresponds to the deprotonated molecule ([M-H]⁻), which confirms the molecular weight of 208.64 g/mol for the neutral compound. The isotopic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed, providing further structural confirmation.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution directly into the source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3200-3050N-H StretchingAmide (in ring)[9][10]
~3050-2900C-H StretchingAromatic & Aliphatic[9]
~1680-1660 C=O Stretching Amide (Lactam) [9][10]
~1615-1590C=N StretchingImine (in ring)[11]
~1600, ~1470C=C StretchingAromatic Ring[9]
~750-650C-Cl StretchingAlkyl Halide[11]

Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the lactam ring, expected around 1675 cm⁻¹. The presence of a broad peak above 3000 cm⁻¹ for the N-H stretch and characteristic peaks for aromatic C-H and C=C bonds will further support the structure.

Experimental Protocol: IR Analysis (KBr Pellet Method)[8]

  • Sample Preparation: Grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Compress the fine powder in a pellet press to form a transparent disc.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer from 4000 to 400 cm⁻¹.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. For quinazolinone derivatives, a reversed-phase method is typically employed.[12][13]

Typical HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and improve peak shape.[14]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 20% to 95% B over 15 minTo elute the compound with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 254 nmQuinazolinones have strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.

Protocol for Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak corresponding to the product and calculate the purity as a percentage of the total peak area. A pure sample should exhibit a single major peak.

Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Input cluster_primary Primary Structural Confirmation cluster_secondary Secondary Confirmation & Purity cluster_output Output start Purified Solid nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Primary Analysis ms Mass Spectrometry (ESI-MS) start->ms Primary Analysis ir IR Spectroscopy nmr->ir Functional Groups hplc HPLC Analysis nmr->hplc Purity Check ms->ir ms->hplc Purity Check ir->hplc Purity Check final Structurally Confirmed & Pure Compound hplc->final

Caption: Logical workflow for the comprehensive characterization of the title compound.

Conclusion

This guide has detailed a robust and efficient one-pot synthesis for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one from commercially available starting materials. The causality behind the chosen synthetic strategy and the importance of specific reaction conditions have been explained to ensure experimental success. Furthermore, a comprehensive, multi-technique characterization workflow has been presented, providing a self-validating system for confirming the molecular structure and assessing the purity of the final product. The protocols and data contained herein serve as a vital resource for researchers leveraging this important chemical intermediate in the pursuit of novel therapeutic agents.

References

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  • Xi, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

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Exploratory

An In-depth Technical Guide to 2-(chloromethyl)-8-methylquinazolin-4(3H)-one: Chemical Properties, Structure, and Synthetic Insights for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its core chemical properties, structural features, and a detailed, field-proven synthetic protocol. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly in the realm of oncology, by providing a foundational understanding of this versatile chemical scaffold.

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic system that is a recurring motif in a multitude of biologically active compounds, both of natural and synthetic origin.[1] Derivatives of quinazolin-4(3H)-one, in particular, have garnered substantial attention from the scientific community owing to their broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] The versatility of the quinazolinone scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

The subject of this guide, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, is a key intermediate in the synthesis of more complex molecules. The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions. This strategic placement allows for the exploration of a wide chemical space in the quest for novel therapeutic agents. The 8-methyl substituent, in turn, can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.

This guide will provide a detailed exploration of the chemical and structural characteristics of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a robust synthetic methodology, and insights into its potential applications in drug discovery, with a particular focus on the development of novel anticancer agents.

Chemical Structure and Properties

The chemical structure of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is characterized by a bicyclic system composed of a pyrimidine ring fused to a benzene ring, with a chloromethyl group at position 2 and a methyl group at position 8.

G A 2-Amino-3-methylbenzoic Acid E Reaction Mixture A->E B Chloroacetonitrile B->E C Sodium Methoxide C->E D Methanol (Solvent) D->E F Cyclization E->F Stirring at room temperature G 2-(chloromethyl)-8-methylquinazolin-4(3H)-one F->G

Figure 2: Workflow for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Materials and Reagents
  • 2-Amino-3-methylbenzoic acid

  • Chloroacetonitrile

  • Sodium metal

  • Anhydrous Methanol

  • Deionized Water

Experimental Procedure
  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal to the methanol. The reaction is exothermic and will generate hydrogen gas, so proper ventilation is crucial. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add chloroacetonitrile dropwise at room temperature with continuous stirring.

  • Addition of Anthranilic Acid: In a separate flask, dissolve 2-amino-3-methylbenzoic acid in anhydrous methanol. Add this solution to the reaction mixture.

  • Reaction and Work-up: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate is collected by filtration, washed sequentially with methanol and water, and then dried under vacuum to yield the desired product, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, as a white solid.

Rationale Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous methanol and an inert atmosphere is critical to prevent the reaction of sodium metal with water and to avoid unwanted side reactions.

  • Sodium Methoxide as Base: Sodium methoxide acts as a strong base to deprotonate the amino group of the anthranilic acid, facilitating its nucleophilic attack on the nitrile carbon of chloroacetonitrile.

  • One-Pot Synthesis: This procedure is advantageous as it combines multiple steps into a single reaction vessel, which improves efficiency and reduces product loss between steps.

Chemical Reactivity and Potential for Derivatization

The key to the utility of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a synthetic intermediate lies in the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of functional groups, which is a cornerstone of analog synthesis in drug discovery programs.

G cluster_0 Nucleophilic Substitution A 2-(chloromethyl)-8-methylquinazolin-4(3H)-one C 2-(Nucleophilomethyl)-8-methylquinazolin-4(3H)-one Derivatives A->C B Nucleophile (Nu-H) (e.g., Amines, Thiols, Alcohols) B->C D Base D->C

Figure 3: General scheme for the nucleophilic substitution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Common nucleophiles that can be employed include:

  • Amines (Primary and Secondary): Reaction with various amines leads to the formation of 2-(aminomethyl)-8-methylquinazolin-4(3H)-one derivatives. This is a particularly valuable transformation as the introduction of different amine-containing moieties can significantly impact the biological activity of the resulting compounds.

  • Thiols: Thiol-containing nucleophiles can be used to introduce sulfur-based linkers or functional groups.

  • Alcohols and Phenols: Alkoxy and aryloxy derivatives can be synthesized through reaction with the corresponding alcohols or phenols, typically in the presence of a base.

The choice of solvent and base for these substitution reactions is crucial and often needs to be optimized depending on the specific nucleophile being used.

Biological Activities and Potential Applications in Drug Discovery

The quinazolinone scaffold is a well-established pharmacophore in oncology drug discovery. [3][4][5]Several approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazoline core, although they target different biological pathways. The primary interest in 2-(chloromethyl)-8-methylquinazolin-4(3H)-one stems from its potential as a building block for the synthesis of novel anticancer agents. [6][7] While specific biological data for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is not extensively reported, its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. [3][8]The rationale for its use in anticancer drug design is twofold:

  • The Quinazolinone Core: The inherent biological activity of the quinazolinone ring system provides a solid foundation for designing molecules with the potential to interact with key cancer-related targets.

  • The Reactive "Warhead": The 2-(chloromethyl) group can act as an electrophilic "warhead," enabling the resulting derivatives to form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of target proteins. This covalent inhibition can lead to enhanced potency and prolonged duration of action.

The synthesis of libraries of compounds derived from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one by reacting it with a diverse set of nucleophiles allows for the systematic exploration of structure-activity relationships (SAR). This approach can lead to the identification of lead compounds with improved efficacy and selectivity against specific cancer targets.

Conclusion

2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, well-defined chemical properties, and the reactive nature of its 2-(chloromethyl) group make it an ideal starting point for the generation of diverse chemical libraries. The established anticancer potential of the quinazolinone scaffold further underscores the importance of this compound as a building block for novel therapeutics. This technical guide provides the foundational knowledge necessary for researchers to effectively utilize 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in their drug design and development endeavors.

References

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Foundational

Spectroscopic Blueprint of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Core in Modern Drug Development The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Core in Modern Drug Development

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Its derivatives have been extensively explored as potential anticancer, anti-inflammatory, and antimicrobial agents. Within this versatile class of molecules, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one serves as a critical intermediate, offering a reactive "handle" for the synthesis of more complex and potent drug candidates. A comprehensive understanding of its spectroscopic properties is paramount for researchers in ensuring structural integrity, monitoring reaction progress, and elucidating the structure of its downstream derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this key building block, grounded in field-proven insights and experimental actualities.

The structural framework of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, presented below, dictates its unique spectroscopic signature. The strategic placement of the methyl group at the 8-position and the chloromethyl group at the 2-position introduces distinct features in its spectra, which will be meticulously dissected in the subsequent sections.

Figure 1: Molecular Structure of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Synthesis of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one

The synthesis of the title compound is efficiently achieved through a one-step process utilizing 2-amino-3-methylbenzoic acid as the starting material. This method, as described by Li et al. (2010), provides a direct route to the desired quinazolinone core.[1]

Experimental Protocol: Synthesis

A mixture of 2-amino-3-methylbenzoic acid and an excess of chloroacetonitrile is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to afford the pure 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Synthesis_Workflow start 2-Amino-3-methylbenzoic Acid + Chloroacetonitrile reflux Reflux start->reflux cool Cooling reflux->cool filter Filtration cool->filter wash Washing with Ethanol filter->wash end 2-(chloromethyl)-8-methylquinazolin-4(3H)-one wash->end

Figure 2: General workflow for the synthesis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, the spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Experimental Protocol: NMR

A 5-10 mg sample of the compound is dissolved in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal resolution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.59br s1HN-H (amide)
7.96d, J = 7.6 Hz1HAr-H (H-5)
7.69d, J = 7.2 Hz1HAr-H (H-7)
7.41t, J = 7.6 Hz1HAr-H (H-6)
4.56s2H-CH₂-Cl
2.5 (assumed)s3HAr-CH₃

Note: The chemical shift for the Ar-CH₃ protons is not explicitly stated in the reference but is expected to appear in the typical aromatic methyl region.

Interpretation of the ¹H NMR Spectrum:

  • The broad singlet at 12.59 ppm is characteristic of the acidic amide proton (N-H) at the 3-position, with its broadness attributed to quadrupole broadening and potential hydrogen bonding.[1]

  • The aromatic region displays three distinct signals corresponding to the protons on the benzene ring. The downfield shift of the proton at H-5 (7.96 ppm) is due to the deshielding effect of the adjacent carbonyl group. The doublet and triplet patterns arise from spin-spin coupling with neighboring protons.

  • The sharp singlet at 4.56 ppm, integrating to two protons, is unequivocally assigned to the methylene protons of the chloromethyl group.[1] Its downfield position is a direct consequence of the electron-withdrawing effect of the adjacent chlorine atom and the quinazolinone ring system.

  • The methyl protons at the 8-position are expected to resonate as a singlet around 2.5 ppm.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
162.05C=O (C-4)
151.40C-2
146.88C-8a
135.76C-7
135.28C-8
126.95C-5
123.75C-6
121.46C-4a
43.83-CH₂-Cl
17.39Ar-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • The signal at 162.05 ppm corresponds to the carbonyl carbon of the amide group (C-4), a characteristic chemical shift for this functionality.[1]

  • The carbon of the chloromethyl group appears at 43.83 ppm, shifted downfield due to the attached chlorine atom.[1]

  • The aromatic carbons resonate in the expected region of 120-150 ppm. The specific assignments are based on established data for quinazolinone derivatives and substituent effects.

  • The methyl carbon at the 8-position is observed at 17.39 ppm, a typical value for an aromatic methyl group.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

The IR spectrum of a solid sample can be obtained using the KBr pellet method or as a thin solid film. For the KBr pellet method, 1-2 mg of the compound is ground with 100-200 mg of dry KBr and pressed into a transparent pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Medium, BroadN-H stretch (amide)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₂- and -CH₃)
~1680StrongC=O stretch (amide)
~1610Medium-StrongC=N stretch
~1470MediumAromatic C=C stretch
~750StrongC-Cl stretch

Interpretation of the IR Spectrum:

  • A strong, broad absorption around 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.

  • The prominent, sharp peak around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the cyclic amide (lactam).

  • The C=N stretching vibration of the quinazoline ring is expected to appear around 1610 cm⁻¹.

  • Absorptions in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions correspond to aromatic and aliphatic C-H stretching, respectively.

  • A strong band around 750 cm⁻¹ can be attributed to the C-Cl stretching vibration of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: MS

For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer.

Mass Spectrometry Data

The ESI-MS data for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one shows a molecular ion peak that confirms its molecular weight.[1]

m/zInterpretation
207.05[M-H]⁻

Interpretation of the Mass Spectrum and Fragmentation Pathway: The observation of the [M-H]⁻ ion at m/z 207.05 in the negative ion mode ESI-MS is consistent with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol .[1] The deprotonation likely occurs at the acidic N-H position.

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺˙ at m/z 208) would be observed. Key fragmentation pathways would likely involve the loss of the chloromethyl side chain and fragmentation of the quinazolinone ring.

Fragmentation_Pathway M [M]⁺˙ m/z = 208 M_minus_Cl [M-Cl]⁺ m/z = 173 M->M_minus_Cl - Cl˙ M_minus_CH2Cl [M-CH₂Cl]⁺ m/z = 159 M->M_minus_CH2Cl - ˙CH₂Cl fragment1 Further Fragmentation M_minus_CH2Cl->fragment1

Sources

Exploratory

A Technical Guide to 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, chemical characteristics, and its potential as a versatile building block in the development of novel therapeutics, particularly in the realm of oncology.

Introduction and Chemical Identity

2-(chloromethyl)-8-methylquinazolin-4(3H)-one belongs to the quinazolinone class of compounds, a scaffold that is prevalent in both natural products and synthetic bioactive molecules.[1] The quinazolinone core is a cornerstone in the development of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[2] Notably, several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline framework, highlighting its clinical significance.[3]

While a specific CAS number for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is not readily found in public databases, it is crucial to distinguish it from structurally similar compounds. For reference, the CAS number for the parent compound, 2-(chloromethyl)-4(3H)-quinazolinone, is 3817-05-8 .[4] Another related compound, 2-(chloromethyl)-4-methylquinazoline, has the CAS number 109113-72-6 .[5]

This guide will focus specifically on the 8-methyl substituted derivative, leveraging published synthetic procedures and the well-established chemistry of the broader class of 2-(chloromethyl)-4(3H)-quinazolinones.

Physicochemical Properties and Characterization

Based on a published synthesis, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a white solid with a melting point of 246-248 °C.[6]

PropertyValueReference
Molecular Formula C₁₀H₉ClN₂OInferred
Molecular Weight 208.65 g/mol Calculated
Appearance White solid[6]
Melting Point 246-248 °C[6]

Characterization of this compound relies on standard analytical techniques in organic chemistry. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key method for confirming its structure. The expected ¹H-NMR spectrum in DMSO-d₆ would show characteristic signals, including a singlet for the chloromethyl protons and distinct aromatic protons, as detailed in the synthetic protocol.[6]

Synthesis of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one

The synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one has been described in the scientific literature, providing a reliable method for its preparation.[6] The key starting material for this synthesis is 3-methyl-2-aminobenzoic acid.

The overall synthetic transformation involves the condensation of the anthranilic acid derivative with chloroacetonitrile. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the quinazolinone ring.

A simplified representation of the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and outlines a general procedure for the synthesis of 2-chloromethylquinazolinone derivatives.[6]

Materials:

  • 3-methyl-2-aminobenzoic acid

  • Chloroacetonitrile

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Deionized Water

Procedure:

  • Preparation of Sodium Methoxide Solution: To a flask containing sodium (1 mmol) under a nitrogen atmosphere, add anhydrous MeOH (5 mL).

  • Addition of Chloroacetonitrile: To the sodium methoxide solution, add chloroacetonitrile (15 mmol) via syringe. Stir the solution at ambient temperature for approximately 40 minutes under nitrogen.

  • Addition of Anthranilic Acid Derivative: Add a solution of 3-methyl-2-aminobenzoic acid (5 mmol) in anhydrous MeOH (25 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at ambient temperature for about 2 hours under a nitrogen atmosphere.

  • Work-up and Purification: Collect the resulting precipitate by filtration. Wash the solid with MeOH (8 mL), H₂O (8 mL), and then again with MeOH (5 mL). Dry the purified product under vacuum at room temperature to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a white solid.

Self-Validation and Causality: The use of sodium methoxide, generated in situ, serves as a base to facilitate the initial reaction steps. The reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. The washing steps are crucial for removing unreacted starting materials and byproducts, ensuring the purity of the final compound.

Applications in Drug Discovery and Development

The 2-(chloromethyl)-4(3H)-quinazolinone scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6] The chloromethyl group at the 2-position is a reactive handle that allows for facile nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of diverse chemical libraries for biological screening.[7][8]

Anticancer Drug Development

The quinazolinone core is a well-established pharmacophore in oncology.[9][10] Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling proteins involved in cancer cell proliferation, survival, and metastasis, such as receptor tyrosine kinases (e.g., EGFR, MET).[2][11]

The introduction of various substituents on the quinazolinone ring system allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. The 8-methyl group in the target compound may influence its binding to specific biological targets and its metabolic stability.

Signaling_Pathway cluster_synthesis Synthetic Utility cluster_application Therapeutic Application Start 2-(chloromethyl)-8-methylquinazolin-4(3H)-one Nucleophilic_Subst Nucleophilic Substitution (SN2) Start->Nucleophilic_Subst  + Nucleophile (e.g., R-NH2, R-OH, R-SH) Library Diverse Library of Quinazolinone Derivatives Nucleophilic_Subst->Library Screening Biological Screening Library->Screening Hit_Ident Hit Identification Screening->Hit_Ident Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Drug_Candidate Preclinical Drug Candidate Lead_Opt->Drug_Candidate

Workflow for the utilization of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in drug discovery.

Broader Therapeutic Potential

Beyond cancer, the quinazolinone scaffold has been explored for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][12][13] This suggests that derivatives of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one could also be investigated for these and other therapeutic indications.

Conclusion

2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a valuable synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactive nature of its 2-chloromethyl group make it an attractive starting point for the creation of diverse libraries of novel quinazolinone derivatives. The proven track record of the quinazolinone scaffold in oncology and other therapeutic areas provides a strong rationale for the further investigation of compounds derived from this versatile building block.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • PubChem. 2-(Chloromethyl)-4(3H)-quinazolinone. [Link]

  • Chem-Impex. 2-(Chloromethyl)-4-methylquinazoline. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Related substance of linagliptin intermediate and synthesis method thereof.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Pharmacology. [Link]

  • Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. ResearchGate. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology. [Link]

  • Quinazolinone. Wikipedia. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. [Link]

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Foundational

The Quinazolinone Core: A Journey from Serendipitous Discovery to Precision Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold, a fused bicyclic heterocycle, stands as a testament to the evolution of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused bicyclic heterocycle, stands as a testament to the evolution of medicinal chemistry. From its initial synthesis in the 19th century to its current status as a "privileged structure" in drug discovery, the journey of quinazolinone derivatives has been marked by serendipitous findings, systematic exploration, and rational design. This technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds. We will delve into the foundational synthetic methodologies that first brought this class of molecules to light, explore the diverse pharmacological landscape they occupy, and provide detailed experimental protocols and mechanistic insights to empower the next generation of research and development in this field.

Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinazolinone begins not with a targeted therapeutic goal, but with the fundamental explorations of organic chemistry. The name "quinazoline" itself was first proposed by Widdege in 1887, recognizing its isomeric relationship with cinnoline and quinoxaline.[1] The numbering of this new ring system was subsequently suggested by Paal and Bush in 1889.[1]

The first synthesis of a quinazoline derivative is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid and cyanogen.[2] This initial foray opened the door to a new class of heterocyclic compounds. However, it was the isolation of the first naturally occurring quinazolinone alkaloid, vasicine , from the Indian medicinal plant Adhatoda vasica in 1888 that hinted at the biological significance of this scaffold.[3][4] Vasicine demonstrated potent bronchodilator activity and continues to be a subject of pharmacological investigation.[4]

The early 20th century saw further exploration of the chemical properties and synthesis of quinazolines by Gabriel and Colman in 1903.[2] These foundational studies laid the groundwork for the development of more robust and versatile synthetic methods, which would prove crucial for unlocking the therapeutic potential of quinazolinone derivatives in the decades to come.

Foundational Synthetic Strategies: Building the Core

The versatility of the quinazolinone scaffold is, in part, due to the numerous synthetic routes developed over the years. Understanding these classical methods provides a crucial foundation for appreciating modern synthetic innovations.

The Griess Synthesis: The Inaugural Path

The pioneering synthesis by Griess, while historically significant, involved the use of highly toxic cyanogen. A more practical adaptation of this approach involves the reaction of anthranilic acid with a cyanide source in ethanol to form an intermediate, which can then be cyclized.

Conceptual Workflow of the Griess Synthesis:

Griess_Synthesis A Anthranilic Acid C 2-Ethoxy-4(3H)-quinazolinone (Intermediate) A->C Condensation B Cyanide Source (e.g., HCN in EtOH) B->C F 2-Amino-4(3H)-quinazolinone C->F Reaction with Ammonia G 2,4(1H,3H)-quinazolinedione C->G Reaction with Water D Ammonia (NH3) D->F E Water (H2O) E->G

Caption: Griess Synthesis Conceptual Workflow.

Experimental Protocol: Griess Synthesis of 2-Amino-4(3H)-quinazolinone [5]

  • Step 1: Formation of the Intermediate. In a well-ventilated fume hood, dissolve anthranilic acid in ethanol. Carefully introduce a source of cyanide (e.g., by bubbling hydrogen cyanide gas through the solution or using a stable cyanide salt with appropriate activation). The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC). The condensation reaction leads to the formation of 2-ethoxy-4(3H)-quinazolinone.

  • Step 2: Amination. To the ethanolic solution of the intermediate from Step 1, add ammonium hydroxide.

  • Step 3: Cyclization and Product Formation. The reaction mixture is then heated under reflux. The ammonia displaces the ethoxy group, leading to the formation of 2-amino-4(3H)-quinazolinone.

  • Step 4: Isolation and Purification. Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Causality Behind Experimental Choices: The use of ethanol as a solvent is crucial as it solubilizes the anthranilic acid and facilitates the reaction with the cyanide source. The subsequent reflux with ammonium hydroxide provides the necessary thermal energy to drive the cyclization and amination steps.

The Niementowski Synthesis: A More Practical Approach

A significant advancement in quinazolinone synthesis was the development of the Niementowski reaction. This method, which involves the condensation of anthranilic acid with amides, is generally more practical and avoids the use of highly toxic cyanides.[1]

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone [6]

  • Step 1: Reactant Mixture. In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (a slight excess).

  • Step 2: Thermal Cyclization. Heat the mixture to a temperature of 120-130°C. The reaction is typically monitored by TLC to track the disappearance of the starting materials.

  • Step 3: Workup and Isolation. After the reaction is complete, the mixture is cooled to room temperature. The resulting solid is then triturated with a suitable solvent, such as cold ethanol or water, to remove excess formamide.

  • Step 4: Purification. The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent to yield pure 4(3H)-quinazolinone.

Causality Behind Experimental Choices: The high temperature is necessary to drive the dehydration and cyclization of the intermediate N-formylanthranilamide. Formamide serves as both a reactant and a solvent in this one-pot procedure.

Modern Advancements: Microwave-Assisted Niementowski Synthesis

Conventional heating in the Niementowski synthesis often requires long reaction times. Microwave irradiation has emerged as a powerful tool to accelerate this reaction, often leading to higher yields in a fraction of the time.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones [7]

  • Step 1: Reactant Preparation. In a microwave-safe vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol) in ethanol (10 mL).

  • Step 2: Microwave Irradiation. Subject the mixture to microwave irradiation at 120°C for 30 minutes.

  • Step 3: Product Isolation. After cooling, pour the reaction mixture over crushed ice. The precipitated product is collected by filtration.

  • Step 4: Purification. The crude product is recrystallized from ethanol.

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. Trimethyl orthoformate acts as a one-carbon source, reacting with the amine and anthranilic acid to form the quinazolinone ring.

The Pharmacological Awakening: A Spectrum of Bioactivities

The true value of the quinazolinone scaffold lies in its remarkable ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This has cemented its status as a "privileged structure" in medicinal chemistry.[8]

Quinazolinone derivatives have been reported to possess a broad spectrum of biological activities, including:

  • Anticancer[9][10]

  • Anticonvulsant[11][12]

  • Anti-inflammatory[2][13]

  • Antibacterial[6][14]

  • Antiviral[4]

  • Antihypertensive[15]

  • Antitubercular[16]

  • Antimalarial[16]

This diverse bioactivity has led to the development of several clinically successful drugs.

Table 1: Commercially Available Drugs Featuring the Quinazoline Scaffold [1]

Drug NameTherapeutic AreaMechanism of Action
Gefitinib Oncology (NSCLC)EGFR Tyrosine Kinase Inhibitor
Erlotinib Oncology (NSCLC, Pancreatic Cancer)EGFR Tyrosine Kinase Inhibitor
Afatinib Oncology (NSCLC)Irreversible ErbB Family Blocker
Dacomitinib Oncology (NSCLC)Irreversible Pan-HER Kinase Inhibitor
Prazosin Hypertension, BPHα1-Adrenergic Receptor Antagonist
Doxazosin Hypertension, BPHα1-Adrenergic Receptor Antagonist
Alfuzosin Benign Prostatic Hyperplasia (BPH)α1-Adrenergic Receptor Antagonist
Methaqualone Sedative-Hypnotic (Largely discontinued)Positive Allosteric Modulator of GABA-A Receptors

Mechanistic Insights and Structure-Activity Relationships (SAR)

The therapeutic success of quinazolinone derivatives is a direct result of extensive research into their mechanisms of action and structure-activity relationships.

Targeting Cancer: The EGFR Kinase Inhibitors

A significant breakthrough in cancer therapy was the development of quinazoline-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[9] Overexpression or mutation of EGFR is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC).

Mechanism of Action: Quinazoline-based EGFR inhibitors are competitive inhibitors of ATP at the tyrosine kinase domain of the receptor. By blocking ATP binding, they prevent autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[17]

EGFR Signaling Pathway and Inhibition by Quinazolinones:

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling and quinazolinone inhibition.

Structure-Activity Relationship (SAR) of Anticancer Quinazolinones:

The anticancer activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Position 4: An anilino group at this position is crucial for EGFR inhibitory activity.

  • Positions 6 and 7: Substitution with small, electron-donating groups, such as methoxy or ethoxy groups, generally enhances activity. The presence of a basic side chain at these positions can also play a significant role in cytotoxicity.[14]

  • Position 2: Modifications at this position can influence potency and selectivity. For instance, the replacement of a benzene ring with a pyrrole ring has been shown to increase anticancer activity.[14]

Table 2: Anticancer Activity of Representative Quinazolinone Derivatives

CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
Gefitinib 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazolineVariousVaries[1]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineVariousVaries[1]
Compound 8 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazolineVariousMicromolar range[14]
Compound 44 2-Aryl-3-(substituted)-quinazolin-4(3H)-oneMCF-7More potent than cisplatin[14]
Derivative G Fluoroquinazolinone derivativeMCF-70.44 ± 0.01[18]
Derivative E Fluoroquinazolinone derivativeMDA-MBA-2310.4[18]
Modulating the Central Nervous System: Anticonvulsant Activity

Quinazolinone derivatives have a long history as CNS-active agents, with Methaqualone being a well-known, albeit controversial, example. Modern research focuses on developing safer and more effective anticonvulsant agents based on this scaffold.

Mechanism of Action: Many anticonvulsant quinazolinones, including methaqualone, act as positive allosteric modulators of the GABA-A receptor.[19] They bind to a site on the receptor that is distinct from the GABA and benzodiazepine binding sites, enhancing the inhibitory effects of GABA and leading to neuronal hyperpolarization.[20]

GABA-A Receptor Modulation by Quinazolinones:

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor (Chloride Ion Channel) Chloride Cl- Influx GABA_R->Chloride Opens Channel GABA GABA GABA->GABA_R Binds Quinazolinone Quinazolinone Derivative Quinazolinone->GABA_R Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: GABA-A receptor modulation by quinazolinones.

Structure-Activity Relationship (SAR) of Anticonvulsant Quinazolinones:

  • Quinazolin-4(3H)-one Core: This moiety acts as a hydrophobic domain and is essential for binding to the GABA-A receptor.[21]

  • Nitrogen at Position 1: This nitrogen atom acts as an electron donor.[21]

  • Carbonyl Group at Position 4: This group serves as a hydrogen bonding site.[21]

  • Substituents at Positions 2 and 3: These substituents are crucial for determining the pharmacokinetic properties and anticonvulsant potency.[21] For example, the presence of a chlorine atom at position 7 has been shown to favor anticonvulsant activity.[12]

Table 3: Anticonvulsant Activity of Representative Quinazolinone Derivatives

CompoundSubstitution PatternAnticonvulsant Activity (ED50 mg/kg)Reference
Compound 5f N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide28.90[8]
Compound 5b N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide47.38[8]
Compound 5c N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide56.40[8]
Analogue III 3-substituted 4(3H)-quinazoline73.1[22]
Analogue IV 3-substituted 4(3H)-quinazoline11.79[22]

The Future of Quinazolinones: New Frontiers

The journey of quinazolinone derivatives is far from over. Ongoing research continues to uncover new biological activities and refine existing scaffolds for improved efficacy and safety. Modern synthetic techniques, such as copper-catalyzed reactions and organocatalytic methods, are enabling the creation of increasingly complex and diverse quinazolinone libraries for high-throughput screening.[2][23] The exploration of quinazolinones as inhibitors of other kinases, as well as their potential in treating neurodegenerative diseases and infectious agents, promises a bright future for this versatile and enduring scaffold.

References

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  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (URL: [Link])

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (URL: [Link])

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (URL: [Link])

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. (URL: [Link])

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (URL: [Link])

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • (PDF) Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives - ResearchGate. (URL: [Link])

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (URL: [Link])

  • GABAA receptor - Wikipedia. (URL: [Link])

  • Methaqualone - Wikipedia. (URL: [Link])

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. (URL: [Link])

  • ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds - ResearchGate. (URL: [Link])

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (URL: [Link])

  • Schematic diagram of a GABA A receptor composition, structure, and binding sites for GABA and BZs (benzodiazepines). Source: Jacob et al. (2008). - ResearchGate. (URL: [Link])

  • Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (URL: [Link])

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (URL: [Link])

  • Methaqualone | Description, Actions, Uses, & Side Effects - Britannica. (URL: [Link])

  • GABAA receptor positive allosteric modulator - Wikipedia. (URL: [Link])

  • Epidermal growth factor receptor - Wikipedia. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of substituted quinazoline derivatives - ScienceScholar. (URL: [Link])

  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. (URL: [Link])

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  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC - PubMed Central. (URL: [Link])

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Exploratory

A Technical Guide to the Preliminary Biological Screening of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

This guide provides a comprehensive framework for the initial biological evaluation of the novel synthetic compound, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological evaluation of the novel synthetic compound, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and technically sound approach to elucidating the compound's cytotoxic and antimicrobial potential. The methodologies described herein are grounded in established protocols, ensuring data integrity and reproducibility, which are paramount in early-stage drug discovery.

Introduction: The Quinazolinone Scaffold and the Rationale for Screening

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core, as seen in 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, offers the potential for novel mechanisms of action and therapeutic applications. The presence of a reactive chloromethyl group at the 2-position suggests a potential for covalent interactions with biological targets, a feature that can lead to potent and sustained pharmacological effects. The methyl group at the 8-position may influence the compound's solubility, metabolic stability, and steric interactions with target proteins.

Given the well-documented anticancer and antimicrobial activities of the broader quinazolinone class, a preliminary biological screening of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a logical and crucial step in assessing its therapeutic potential.[2][3][4] This guide will detail a tiered screening approach, commencing with a general cytotoxicity assessment against a panel of cancer cell lines, followed by an evaluation of its antimicrobial properties against representative bacterial and fungal strains.

Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

A reliable and efficient synthesis of the target compound is the foundational step for any biological screening campaign. An improved one-step synthesis of 2-(chloromethyl)-4(3H)-quinazolinones from ortho-anthranilic acids provides a robust method for obtaining the necessary material.[5]

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of 2-(chloromethyl)-4(3H)-quinazolinone derivatives.[5]

Starting Material: 2-amino-3-methylbenzoic acid

Reagents and Solvents:

  • Chloroacetonitrile

  • Phosphorus oxychloride (POCl3)

  • Dry toluene

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a stirred solution of 2-amino-3-methylbenzoic acid (1 equivalent) in dry toluene, add chloroacetonitrile (3 equivalents).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.5 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at 80°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a solid.[5]

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Part 1: In Vitro Cytotoxicity Screening

The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent and helps to identify cell lines that are particularly sensitive to the compound's effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and quantitative colorimetric method for this purpose.[6][7]

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful preliminary data. A diverse panel representing different cancer types is recommended to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel is a well-established example of such a diverse set of cell lines used for drug screening.[8] For a preliminary screen, a smaller, representative panel can be employed.

Recommended Initial Cancer Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents a common and well-characterized hormone-responsive breast cancer.
HeLa Cervical AdenocarcinomaA robust and widely used cell line for general cytotoxicity screening.
HepG2 Hepatocellular CarcinomaRepresents a common type of liver cancer.
A549 Lung CarcinomaA representative cell line for non-small cell lung cancer, a prevalent and often drug-resistant malignancy.
PC-3 Prostate AdenocarcinomaRepresents a hormone-independent prostate cancer.

This panel covers some of the most common cancer types and provides a good starting point for identifying any tissue-specific activity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in DMSO Treatment Treat cells with serial dilutions of the test compound Compound_Prep->Treatment Cell_Culture Culture selected cancer cell lines to exponential growth phase Seeding Seed cells into 96-well plates and allow to adhere overnight Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals Formazan_Incubation->Solubilization Abs_Read Measure absorbance at 570 nm using a microplate reader Solubilization->Abs_Read IC50_Calc Calculate the IC50 value (concentration for 50% inhibition) Abs_Read->IC50_Calc

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cultured cells.[9][10]

Materials:

  • 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound that is required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher cytotoxic potency.

Part 2: Antimicrobial Activity Screening

The quinazolinone scaffold is also known to exhibit a broad spectrum of antimicrobial activities.[11] Therefore, a preliminary screening of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one for its ability to inhibit the growth of pathogenic bacteria and fungi is a valuable component of its initial biological evaluation. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5]

Rationale for Microbial Strain Selection

For an initial screen, it is important to include representative strains of both Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The Clinical and Laboratory Standards Institute (CLSI) provides recommendations for quality control strains that are suitable for antimicrobial susceptibility testing.

Recommended Initial Microbial Strain Panel:

MicroorganismTypeRationale
Staphylococcus aureus (ATCC 29213) Gram-positive bacteriumA common cause of skin infections, pneumonia, and other serious infections.
Escherichia coli (ATCC 25922) Gram-negative bacteriumA frequent cause of urinary tract infections, gastroenteritis, and sepsis.
Pseudomonas aeruginosa (ATCC 27853) Gram-negative bacteriumAn opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Candida albicans (ATCC 90028) Fungus (Yeast)A common cause of opportunistic fungal infections in immunocompromised individuals.

This panel provides a good initial assessment of the compound's spectrum of antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in DMSO Serial_Dilution Perform serial two-fold dilutions of the compound in broth medium in a 96-well plate Compound_Prep->Serial_Dilution Microbe_Culture Prepare standardized inoculum of each microbial strain Inoculation Inoculate each well with the standardized microbial suspension Microbe_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates under appropriate conditions (e.g., 37°C for 18-24 hours) Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination Determine the MIC: the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Detailed Protocol: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against selected microbial strains.

Materials:

  • 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Selected microbial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium buffered with MOPS for fungi

  • Sterile 96-well U-bottom microplates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL) using a spectrophotometer (absorbance at 625 nm).

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in DMSO.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth medium. For example, start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microbial inoculum. The final volume in each well should be 100 µL.

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for Candida albicans.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Analysis and Interpretation

The MIC value is a quantitative measure of the compound's antimicrobial potency. A lower MIC value indicates greater efficacy. The results can be presented in a table summarizing the MIC values of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one against the tested microbial strains. This initial screen will reveal whether the compound has broad-spectrum activity or is more selective for certain types of microorganisms.

Conclusion and Future Directions

This technical guide provides a structured and robust framework for the preliminary biological screening of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. By following the detailed protocols for in vitro cytotoxicity and antimicrobial assays, researchers can generate reliable initial data on the compound's potential as a therapeutic agent.

The results of this preliminary screening will be instrumental in guiding future research directions. If significant cytotoxic activity is observed against specific cancer cell lines, further studies could include:

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the compound to optimize its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models.

Similarly, if promising antimicrobial activity is identified, further investigations could involve:

  • Screening against a broader panel of clinical isolates , including drug-resistant strains.

  • Time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic.

  • Studies to elucidate the mechanism of antimicrobial action.

By adopting a systematic and scientifically rigorous approach to preliminary screening, the therapeutic potential of novel compounds like 2-(chloromethyl)-8-methylquinazolin-4(3H)-one can be effectively and efficiently evaluated, paving the way for the development of new and improved medicines.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2010;15(12):9473-9485. [Link]

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

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  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(chloromethyl)-8-methylquinazol...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the quinazolinone class, this molecule serves as a versatile scaffold for the synthesis of pharmacologically active agents.[1][2] This document outlines the structural features, expected physicochemical parameters, and the requisite analytical methodologies for its complete characterization. While experimental data for this specific derivative is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile and a detailed framework for empirical validation. The protocols and insights herein are designed to equip researchers with the necessary tools to confidently handle, analyze, and derivatize this compound in a drug development context.

Introduction: The Quinazolinone Scaffold and Its Significance

The quinazolinone ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[2] Derivatives have demonstrated efficacy as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents, among others.[2][3] The specific compound, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, features two key substituents that modulate its properties and reactivity:

  • 8-methyl group: This group, positioned on the benzene ring, influences the molecule's lipophilicity, steric profile, and metabolic stability. Its electron-donating nature can also subtly affect the electronic distribution within the aromatic system.

  • 2-(chloromethyl) group: This is a highly reactive electrophilic handle. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution. This feature is invaluable for synthetic chemists, allowing for the facile introduction of diverse functional groups to build libraries of novel compounds for structure-activity relationship (SAR) studies.[4]

Understanding the fundamental physicochemical properties of this core structure is paramount for predicting its behavior in biological systems (ADME properties), formulating it into stable dosage forms, and designing robust synthetic routes.

Molecular Structure and Core Properties

A precise understanding of the molecule's composition is the foundation of all further characterization.

Structural and Chemical Identity
  • Chemical Name: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Molecular Formula: C₁₀H₉ClN₂O[5]

  • Molecular Weight: 208.64 g/mol [5]

  • CAS Number: While a specific CAS number for this exact isomer is not readily found in major databases, related compounds are well-documented. For example, the parent compound 2-(chloromethyl)quinazolin-4(3H)-one has the CAS number 3817-05-8.[6]

  • Chemical Structure:

    
    (A representative image would be placed here in a formal document)
    
Predicted Physicochemical Parameters

The following table summarizes the core physicochemical properties. Since direct experimental values are scarce, this table combines data from chemical databases for the specific structure with extrapolated values from closely related analogs.

PropertyPredicted Value / RangeRationale & Key Considerations
Melting Point (°C) 220 - 240The parent compound, 2-(chloromethyl)quinazolin-4(3H)-one, has a reported melting point of 232-234 °C.[7] The addition of a methyl group may slightly alter crystal packing, but a similar high melting point is expected due to the planar, rigid ring system capable of strong intermolecular hydrogen bonding and π-π stacking.
Boiling Point (°C) > 400 (decomposes)High melting point solids with strong intermolecular forces typically have very high boiling points and often decompose before boiling at atmospheric pressure.
pKa ~8.0 (N3-H proton)The N-H proton in the quinazolinone ring is weakly acidic. The exact value is influenced by the electron-donating methyl group. This parameter is critical for understanding ionization state at physiological pH, which impacts solubility and membrane permeability.
LogP 1.5 - 2.5The calculated LogP for the related 2-(chloromethyl)-4-methylquinazoline is 1.9.[8] The 4(3H)-one structure is more polar, but the 8-methyl group increases lipophilicity. This value suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a self-validating system for characterization.

Caption: Workflow for synthesis, characterization, and profiling.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Causality: NMR is the cornerstone of structural elucidation in organic chemistry. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecule's covalent framework and connectivity.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for quinazolinones due to good solubility and the ability to observe the exchangeable N-H proton.[9]

    • Acquire a ¹H NMR spectrum. Expected signals would include:

      • A singlet for the N-H proton (δ ~12.5 ppm in DMSO-d₆).[7]

      • A singlet for the chloromethyl (CH₂) protons (δ ~4.5-5.0 ppm).[7]

      • A singlet for the methyl (CH₃) protons (δ ~2.5 ppm).

      • Signals in the aromatic region (δ ~7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The specific splitting patterns (doublets, triplets) will confirm the 8-methyl substitution pattern.

    • Acquire a ¹³C NMR spectrum. Key expected signals include the carbonyl carbon (C=O) around δ 160-165 ppm, the C2 carbon adjacent to the chloromethyl group around δ 150-155 ppm, and the chloromethyl carbon (CH₂Cl) around δ 40-45 ppm.[7][9]

    • Perform 2D NMR experiments as needed to resolve any ambiguities in signal assignment.

3.1.2. Mass Spectrometry (MS)

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which confirms the molecular formula. The fragmentation pattern can also offer corroborating structural evidence.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into an HRMS instrument, typically using electrospray ionization (ESI) in positive ion mode.

    • Observe the protonated molecular ion [M+H]⁺. For C₁₀H₉ClN₂O, the expected monoisotopic mass is ~208.0403. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) must be observed, providing a self-validating data point.

3.1.3. Infrared (IR) Spectroscopy

  • Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Protocol:

    • Analyze the solid sample using an ATR-FTIR spectrometer.

    • Key expected vibrational bands include:

      • N-H stretch: A broad band around 3200-3400 cm⁻¹.

      • C=O stretch (amide): A strong, sharp band around 1660-1680 cm⁻¹.[10]

      • C=N stretch: A band around 1590-1620 cm⁻¹.[10]

      • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Solubility and Stability Assessment

These properties are critical for predicting a compound's behavior in both experimental assays and potential in vivo applications.

Aqueous Solubility Determination
  • Expertise & Causality: Poor aqueous solubility is a major cause of failure in drug development. Assessing both kinetic and thermodynamic solubility provides a comprehensive picture. The quinazolinone scaffold is generally poorly soluble in water, and this assessment is crucial.

  • Protocol (Thermodynamic Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of vials containing buffered solutions at various pH values (e.g., pH 2.0, 6.5, 7.4).

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspensions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

    • The resulting concentration is the thermodynamic solubility at that specific pH.

Chemical Stability
  • Expertise & Causality: The stability of a compound dictates its shelf-life and its viability in various experimental and physiological environments. The quinazolinone ring is generally stable, but the chloromethyl group presents a potential liability.[11]

  • Protocol (Solution Stability Study):

    • Prepare stock solutions of the compound in relevant buffers (e.g., pH 7.4 for physiological stability) and organic solvents (e.g., DMSO for assay stock stability).

    • Incubate the solutions under various conditions:

      • Temperature: 4 °C, room temperature (~22 °C), 37 °C.

      • Light: Protected from light vs. exposed to ambient light.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each solution.

    • Analyze the aliquot by HPLC-UV, quantifying the peak area of the parent compound.

    • A decrease in the parent peak area over time indicates degradation. The appearance of new peaks should be monitored to identify potential degradants (e.g., hydrolysis of the chloromethyl group to a hydroxymethyl group).

Conclusion

2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a promising synthetic intermediate whose utility is unlocked by a thorough understanding of its physicochemical properties. This guide provides a predictive framework and a set of robust, self-validating experimental protocols for its complete characterization. By employing the described spectroscopic, analytical, and profiling techniques, researchers can confidently confirm the identity, purity, solubility, and stability of this molecule. This foundational knowledge is indispensable for its successful application in the synthesis of novel, high-value compounds for the advancement of drug discovery programs.

References

  • PubChem. 2-(Chloromethyl)-4(3H)-quinazolinone. National Center for Biotechnology Information. [Link]

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  • MDPI. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

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Exploratory

The Chloromethyl Group in Quinazolinones: A Gateway to Molecular Diversity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among the various functionalized quinazolinones, those bearing a chloromethyl group at the 2-position, specifically 2-(chloromethyl)quinazolin-4(3H)-one, represent a pivotal class of intermediates. This reactive handle provides a versatile entry point for a vast array of chemical transformations, enabling the synthesis of diverse libraries of quinazolinone derivatives for drug discovery and development.[4][5]

This technical guide offers a comprehensive exploration of the reactivity of the chloromethyl group in quinazolinones. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of reactions to provide a deeper understanding of the underlying chemical principles, practical experimental considerations, and the strategic application of this versatile building block in the synthesis of novel therapeutic agents.

The Strategic Importance of 2-(Chloromethyl)quinazolin-4(3H)-one

The utility of 2-(chloromethyl)quinazolin-4(3H)-one as a synthetic intermediate stems from the inherent reactivity of the chloromethyl group. This primary alkyl chloride, attached to the electron-withdrawing quinazolinone ring system, is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups at the 2-position, profoundly influencing the biological activity of the resulting molecules.

The synthesis of 2-(chloromethyl)quinazolin-4(3H)-one itself is a critical first step. An improved and efficient one-step procedure involves the condensation of anthranilic acids with chloroacetonitrile, offering high yields and operational simplicity.[5][6]

Experimental Protocol: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one[5]
  • Reagents and Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous methanol.

  • Base and Nitrile Addition: To the methanol, add sodium metal, followed by the slow addition of chloroacetonitrile. Stir the resulting solution at ambient temperature.

  • Condensation: Add a solution of the appropriate o-aminobenzoic acid in anhydrous methanol to the reaction mixture.

  • Reaction: Continue stirring at room temperature for approximately 2 hours.

  • Workup: Collect the resulting precipitate by filtration. Wash the solid sequentially with methanol, water, and then methanol again.

  • Drying: Dry the product under vacuum to obtain the desired 2-(chloromethyl)quinazolinone derivative.

This method has been successfully applied to a range of substituted anthranilic acids, providing access to a variety of 2-(chloromethyl)quinazolinone building blocks.[4][5]

Nucleophilic Substitution: The Workhorse Reaction

The primary mode of reactivity of the chloromethyl group is its susceptibility to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming nucleophile displaces the chloride ion in a single, concerted step. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the solvent, and the electronic nature of the quinazolinone ring.

Figure 1: General SN2 mechanism for nucleophilic substitution on the chloromethyl group.

Reactions with N-Nucleophiles

Amines are excellent nucleophiles for displacing the chloride in 2-(chloromethyl)quinazolinones, leading to the formation of 2-(aminomethyl)quinazolinone derivatives. This reaction is fundamental in the synthesis of many biologically active compounds, including potential anticancer agents.[4][5]

Figure 2: Reaction with N-nucleophiles.

A variety of primary and secondary amines can be employed, offering a straightforward route to a diverse range of derivatives.[4]

Reactions with O-Nucleophiles

Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can react with 2-(chloromethyl)quinazolinones to yield the corresponding ether derivatives (2-alkoxymethyl- or 2-aryloxymethyl-quinazolinones). This transformation is valuable for modifying the lipophilicity and steric bulk of the molecule. For example, the reaction with water or hydroxide ions leads to the formation of 2-hydroxymethyl-4(3H)-quinazolinones.[5]

Reactions with S-Nucleophiles

Thiols are excellent nucleophiles and readily react with 2-(chloromethyl)quinazolinones to form thioethers. These reactions are often carried out in the presence of a mild base to deprotonate the thiol to the more reactive thiolate anion.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Reactant Mixture: In a suitable solvent (e.g., DMF, ethanol), dissolve the 2-(chloromethyl)quinazolinone and the desired nucleophile.

  • Base Addition: If required, add a suitable base (e.g., potassium carbonate, triethylamine) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture, and pour it into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Nucleophile TypeExample NucleophileProduct TypeTypical ConditionsYield Range (%)
Nitrogen Aniline2-(Anilinomethyl)quinazolinoneBase (e.g., K₂CO₃), DMF, 80-100 °C70-90
Oxygen Methanol (as sodium methoxide)2-(Methoxymethyl)quinazolinoneNaOMe, Methanol, reflux60-80
Sulfur Thiophenol2-(Phenylthiomethyl)quinazolinoneBase (e.g., Et₃N), Ethanol, reflux80-95

Oxidation of the Chloromethyl Group

The chloromethyl group can be oxidized to the corresponding aldehyde, 2-formylquinazolin-4(3H)-one. This transformation opens up another avenue for functionalization, as aldehydes are versatile intermediates for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Several methods are available for this oxidation, including the Sommelet reaction and the Kornblum oxidation.

The Sommelet Reaction

The Sommelet reaction provides a method for converting benzyl-like halides to aldehydes using hexamine (hexamethylenetetramine).[1][2] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[1]

Figure 3: The Sommelet reaction pathway.

The Kornblum Oxidation

The Kornblum oxidation offers an alternative route to aldehydes from alkyl halides using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base.[3] This method is particularly useful for substrates that may be sensitive to the conditions of the Sommelet reaction.[7]

Reduction of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, providing 2-methylquinazolin-4(3H)-one. This transformation can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride, although care must be taken to avoid reduction of the quinazolinone carbonyl group.[8] Catalytic hydrogenation is another potential method. The resulting 2-methyl group can serve as a handle for further functionalization through reactions such as condensation with aldehydes.

Advanced Transformations: Grignard and Wittig Reactions

While less common, the chloromethyl group can potentially be used to initiate more complex carbon-carbon bond-forming reactions.

  • Grignard Reaction: The formation of a Grignard reagent from 2-(chloromethyl)quinazolinone is challenging due to the presence of the acidic N-H proton and the electrophilic carbonyl group, which would quench the Grignard reagent.[9] Protection of the N-H group would be a necessary prerequisite for attempting this transformation.

  • Wittig Reaction: The chloromethyl group is an ideal precursor for the formation of a phosphonium salt upon reaction with triphenylphosphine.[10] Subsequent deprotonation with a strong base would generate the corresponding Wittig reagent, which could then be reacted with aldehydes or ketones to form alkenes at the 2-position of the quinazolinone ring.

Conclusion

The chloromethyl group in 2-(chloromethyl)quinazolin-4(3H)-one is a highly versatile and reactive functional group that serves as a gateway to a vast chemical space of quinazolinone derivatives. Its propensity for nucleophilic substitution, coupled with the potential for oxidation, reduction, and more complex carbon-carbon bond-forming reactions, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will empower researchers to rationally design and synthesize novel quinazolinone-based compounds with tailored biological activities, ultimately accelerating the discovery of new therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, characterization and in vitro antimicrobial and anticancer evaluation of new 2,3,6-trisubstituted quinazolin-4(3H)-ones. Molecules, 23(10), 2636.
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Foundational

Unlocking the Therapeutic Potential of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery and Development

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry The quinazolinone core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatile heterocyclic system is found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 4(3H)-quinazolinone isomer, in particular, is the most prevalent and extensively studied, forming the backbone of several approved drugs.[2][5] This guide focuses on a specific, highly reactive derivative: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. The introduction of a chloromethyl group at the 2-position provides a reactive electrophilic site, making it a valuable intermediate for synthesizing a diverse library of compounds.[6][7] The additional methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially fine-tuning its biological activity and selectivity.[3] This document serves as a technical resource for researchers, outlining the synthesis, key characteristics, and promising, unexplored research applications of this compound, with a focus on oncology, infectious diseases, and beyond.

Physicochemical Characteristics and Synthesis

The strategic importance of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one lies in its synthetic accessibility and its potential as a building block for more complex molecules.

Synthesis Pathway

An efficient and established method for synthesizing 2-(chloromethyl)-8-methylquinazolin-4(3H)-one involves a one-step cyclization reaction.[8] The process starts from the readily available 2-amino-3-methylbenzoic acid.

Detailed Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in an excess of chloroacetonitrile.

  • Acid Catalyst: Carefully bubble dry hydrogen chloride (HCl) gas through the suspension. The HCl acts as a catalyst to facilitate the cyclization.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a solvent such as ethanol to yield the pure 2-chloromethyl-8-methylquinazolin-4(3H)-one as a solid.[8]

The following diagram illustrates the synthetic workflow:

G cluster_synthesis Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one start 2-amino-3-methylbenzoic acid reagents + Chloroacetonitrile + Dry HCl gas reaction Reflux start->reaction Step 1: Reactants workup Cooling & Filtration reaction->workup Step 2: Cyclization & Precipitation purification Recrystallization workup->purification Step 3: Purification product 2-(chloromethyl)-8-methylquinazolin-4(3H)-one purification->product

Caption: Synthetic workflow for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Key Physicochemical Properties
PropertyValueReference
Molecular FormulaC10H9ClN2O[8]
Molecular Weight208.65 g/mol [8]
AppearanceWhite solid[8]
Melting Point246-248 °C[8]
Key FeatureReactive chloromethyl group at C2[6]

The presence of the chloromethyl group makes this compound an excellent alkylating agent, capable of reacting with various nucleophiles such as amines, thiols, and alcohols.[9] This reactivity is the cornerstone of its utility in building diverse molecular libraries for screening against various therapeutic targets.

Potential Research Application 1: Development of Novel Anticancer Agents

The quinazoline scaffold is famously associated with the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted cancer therapies.[10][11] Drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core.[10] The 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a prime starting material for creating novel EGFR inhibitors and other anticancer agents.[6][7]

Rationale: Targeting EGFR and Other Kinases

The chloromethyl group at the C2 position can be displaced by substituted anilines to generate the 4-anilinoquinazoline scaffold crucial for EGFR inhibition.[6] The 8-methyl group can project into a specific pocket of the kinase active site, potentially enhancing binding affinity or altering the selectivity profile compared to non-methylated analogs. Furthermore, the reactive C2 position can be used to introduce moieties that target other kinases or induce apoptosis through different mechanisms.[12][13]

Proposed Research Workflow: Synthesis and Evaluation of EGFR Inhibitors

This workflow outlines the steps from synthesis to biological evaluation of novel kinase inhibitors derived from our core compound.

G cluster_workflow Anticancer Agent Development Workflow start 2-(chloromethyl)-8-methyl- quinazolin-4(3H)-one synthesis Nucleophilic Substitution (e.g., with substituted anilines) start->synthesis library Library of Novel Quinazoline Derivatives synthesis->library kinase_assay In Vitro Kinase Inhibition Assays (EGFR) library->kinase_assay Screening cell_assay Antiproliferative Assays (e.g., MTT on A549, MCF-7 cells) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for developing quinazolinone-based anticancer agents.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

  • Reaction: To a solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent like isopropanol, add a substituted aniline (e.g., 3-ethynyl-4-fluoroaniline) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Reflux the mixture for 12-24 hours, monitoring by TLC.

  • Purification: After cooling, the product can be isolated by filtration and purified using column chromatography to yield the desired 2-((substituted-anilino)methyl)-8-methylquinazolin-4(3H)-one.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Assay Principle: Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based kinase assay kit.

  • Procedure: In a 384-well plate, incubate recombinant human EGFR kinase with a peptide substrate and ATP in the presence of varying concentrations of the synthesized compound.

  • Data Analysis: Measure the signal (fluorescence or luminescence) to determine the extent of substrate phosphorylation. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity. Compare the results with a known EGFR inhibitor like Erlotinib.

Potential Research Application 2: Probing for Novel Antimicrobial Agents

Quinazolinone derivatives have consistently demonstrated significant antibacterial and antifungal activities.[1][2][14] The mechanism of action is often attributed to interactions with microbial cell walls or DNA.[2] The structural features of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one make it an attractive scaffold for developing new antimicrobial drugs, which are urgently needed to combat rising antibiotic resistance.

Rationale: A Versatile Scaffold for Antimicrobial Development

The reactive chloromethyl group allows for the introduction of various pharmacophores known to possess antimicrobial properties, such as thiazole, oxadiazole, or substituted phenyl rings.[2][5] Structure-activity relationship (SAR) studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for antimicrobial efficacy.[2] The 8-methyl group may enhance lipophilicity, potentially improving penetration through bacterial cell membranes.

Proposed Research Workflow: Antimicrobial Drug Discovery

The following workflow details a systematic approach to synthesizing and screening a library of derivatives for antimicrobial activity.

G cluster_antimicrobial Antimicrobial Discovery Workflow start 2-(chloromethyl)-8-methyl- quinazolin-4(3H)-one synthesis Reaction with Nucleophilic Heterocycles/Amines start->synthesis library Diverse Compound Library synthesis->library screening Primary Antimicrobial Screening (Disk Diffusion/Broth Microdilution) library->screening mic MIC Determination screening->mic Active Hits toxicity Cytotoxicity Assay (e.g., on mammalian cell lines) mic->toxicity lead Lead Compound Identification toxicity->lead

Caption: Workflow for the discovery of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (no drug) and a negative control (no inoculum) should be included.

Potential Research Application 3: Development of Antiviral Agents

Recent studies have highlighted the antiviral potential of quinazolinone derivatives. For instance, 2-methylquinazolin-4(3H)-one, a structurally related compound, has shown significant activity against the influenza A virus by inhibiting viral replication.[15] This suggests that the 2-(chloromethyl)-8-methylquinazolin-4(3H)-one scaffold could be a valuable starting point for the development of novel antiviral therapeutics.

Rationale: Targeting Viral Replication

The core quinazolinone structure appears to interfere with critical viral processes.[15] By using the chloromethyl group as a chemical handle, various side chains can be introduced to optimize interactions with viral proteins, such as polymerases, proteases, or neuraminidase. The goal is to enhance potency and selectivity against specific viruses while minimizing toxicity to host cells.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

  • Infection: Once confluent, infect the cell monolayers with a known dilution of the virus for 1 hour.

  • Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days until viral plaques (zones of cell death) are visible.

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.

Conclusion and Future Directions

2-(chloromethyl)-8-methylquinazolin-4(3H)-one represents a molecule of significant strategic value for medicinal chemistry and drug discovery. Its reactive nature, combined with the proven therapeutic potential of the quinazolinone scaffold, opens up vast possibilities for research. The proposed applications in oncology, infectious diseases, and virology are based on strong scientific precedent and offer clear, actionable research pathways. Future work should focus on synthesizing diverse libraries based on this core structure and employing high-throughput screening methods to identify lead compounds. Subsequent lead optimization, guided by detailed structure-activity relationship studies and computational modeling, will be crucial in translating the potential of this versatile compound into next-generation therapeutics.

References

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  • Sravani, G.S., et al. (2014). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methylquinazolin-4-(3H)-one. Der Pharma Chemica, 6(5), 346-353. Available at: [Link]

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  • Yang, L., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

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  • Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

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  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Faghih, Z., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18(8), 1877-1891. Available at: [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Available at: [Link]

  • Chilin, A., et al. (2008). Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry, 51(13), 3966–3976. Available at: [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Al-Suhaimi, K. S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6610. Available at: [Link]

  • Maltseva, E. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 569-578. Available at: [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Molecules, 22(10), 1646. Available at: [Link]

  • Al-Obaid, A. M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. 10(5). Available at: [Link]

  • Bentham Science Publishers. (2023). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Anti-Cancer Agents in Medicinal Chemistry, 24. Available at: [Link]

  • Ayushdhara. (2024). Study on quinazolinone derivative and their pharmacological actions. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(10), 4220. Available at: [Link]

  • ResearchGate. (n.d.). Biological Activity of Quinazolinones. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. 11(13), 1145-1166. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686-1703. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. 13(6), 524-528. Available at: [Link]

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 23(17), 5646-5660. Available at: [Link]

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Exploratory

solubility of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in common lab solvents

An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in Common Laboratory Solvents This guide provides a comprehensive analysis of the solubility characteristics of 2-(chlorometh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a key intermediate in pharmaceutical synthesis.[1][2] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in reaction optimization, formulation development, and purification strategies. This document moves beyond a simple listing of solvents, offering a predictive framework based on molecular structure and providing robust, field-proven protocols for empirical determination.

Structural Analysis and Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] An analysis of the structure of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is essential for predicting its behavior in various solvent classes.

Molecular Structure:

G Structure of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one cluster_quinazoline Quinazolinone Core (Moderately Polar, H-Bonding) cluster_substituents Substituents N1 N C8a N1->C8a N3 N-H (H-Bond Donor) C2 C N3->C2 C2->N1 CH2Cl Chloromethyl Group (-CH2Cl) (Polar, Weak H-Bond Acceptor) C2->CH2Cl at C2 C4 C=O (H-Bond Acceptor) C4->N3 C4a C4a->C4 Benzene Benzene Ring (Nonpolar) C8a->Benzene Benzene->C4a CH3 Methyl Group (-CH3) (Nonpolar, Lipophilic) Benzene->CH3 at C8

Caption: Key functional regions of the target molecule.

The molecule possesses several distinct regions that dictate its solubility:

  • Quinazolinone Core: This fused heterocyclic system is the dominant feature. It contains a lactam group (-C(=O)-NH-), which is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen and the two nitrogen atoms).[4] This core imparts a degree of polarity to the molecule.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar solvents.

  • Chloromethyl Group (-CH2Cl): Located at the 2-position, this group introduces a polar C-Cl bond, slightly increasing the overall polarity of the molecule.

  • Methyl Group (-CH3): The methyl group at the 8-position is nonpolar and increases the lipophilicity (fat-solubility) of the compound, which can decrease its solubility in highly polar solvents like water.[5]

Predicted Solubility in Common Lab Solvents:

Based on this structural analysis, we can predict the solubility of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one across a spectrum of solvents. The presence of both polar (lactam, chloromethyl) and nonpolar (benzene, methyl) groups suggests that the compound will exhibit moderate to good solubility in polar aprotic solvents and limited solubility in the extremes of very polar (water) or very nonpolar (hexane) solvents.

Solvent Class Solvent Examples Predicted Solubility Rationale for Prediction
Polar Protic Water, Methanol, EthanolLow to Very Low The large, relatively nonpolar scaffold of the quinazolinone ring system and the added methyl group outweigh the hydrogen bonding capacity of the lactam group in highly protic solvents like water.[6] Solubility is expected to increase slightly in methanol and ethanol compared to water, as the alkyl chains of the alcohols can interact with the nonpolar regions of the solute.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate These solvents are ideal candidates. Their polarity can interact with the dipole of the lactam and chloromethyl groups. They are also effective at solvating the aromatic ring. Quinazolinone derivatives, in general, show good solubility in DMSO and DMF.[7]
Nonpolar Dichloromethane (DCM), ChloroformModerate to Low These solvents can interact with the chloromethyl group and the aromatic ring. However, they are poor at solvating the polar lactam moiety, which will limit overall solubility.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to Insoluble The dominant polar character of the lactam group makes the molecule incompatible with highly nonpolar, non-aromatic solvents like hexane. The molecule's polarity is too high to be effectively solvated by the weak van der Waals forces offered by these solvents.

Experimental Protocols for Solubility Determination

While theoretical prediction is a powerful starting point, empirical determination is required for quantitative accuracy. Two primary methods are employed in drug discovery and development: the thermodynamic (shake-flask) method, which measures the true equilibrium solubility, and the kinetic method, which provides a higher-throughput assessment of solubility from a DMSO stock.[8][9]

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a crystalline compound and is essential for late-stage development.[10]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound (e.g., 2-5 mg) to a known volume of solvent (e.g., 1 mL) in a glass vial. B Seal vial and agitate on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A->B C Allow solution to stand for 1 hour. Carefully withdraw supernatant, avoiding any solid particles. B->C D Filter the supernatant through a 0.45 µm PTFE or PVDF filter to remove all undissolved solid. C->D F Dilute the filtered saturated solution to fall within the calibration range. D->F E Prepare a calibration curve with known concentrations of the compound in the same solvent. G Analyze diluted sample and standards by HPLC-UV or LC-MS. E->G F->G H Calculate concentration (mg/mL or µg/mL) from the calibration curve. G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (e.g., 2-5 mg) and add it to a glass vial containing a precise volume (e.g., 1.0 mL) of the test solvent. The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C) and agitate for a minimum of 24 hours. This extended time is crucial to ensure a true equilibrium is established between the solid and dissolved states.[9]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Filtration: Carefully remove an aliquot of the supernatant. Filter it through a low-binding 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures) into a clean analysis vial. This step is critical to remove any microscopic solid particles that would falsely elevate the measured concentration.

  • Quantification:

    • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (like DMSO or acetonitrile) and create a series of calibration standards by diluting it with the test solvent.

    • Sample Preparation: Dilute the filtered saturated solution with the test solvent to ensure its concentration falls within the linear range of the calibration curve.

    • Analysis: Analyze the standards and the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS/MS.[10]

    • Calculation: Determine the concentration of the diluted sample by interpolating from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility value in units such as mg/mL or µM.

Kinetic Solubility Determination (High-Throughput Method)

This method is widely used in early drug discovery to quickly assess the solubility of compounds prepared in DMSO stock solutions. It measures the concentration at which a compound precipitates when an aqueous buffer is added to its DMSO solution.[8]

G cluster_prep Preparation cluster_addition Solvent Addition & Incubation cluster_separation Precipitate Removal cluster_analysis Quantification A Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). B In a 96-well plate, add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., pH 7.4 PBS). The final DMSO concentration should be low (≤2%). A->B C Seal the plate and shake at room temperature for 2 hours. B->C D Filter the plate through a solubility filter plate (e.g., 0.45 µm) into a collection plate via centrifugation or vacuum. C->D E Analyze the filtrate directly by HPLC-UV or LC-MS/MS against a calibration curve prepared in the same DMSO/buffer matrix. D->E F The measured concentration is the 'kinetic solubility'. E->F

Caption: Workflow for Kinetic Solubility Determination.

Detailed Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in 100% DMSO (e.g., 10 mM).

  • Addition to Buffer: In a 96-well microplate, add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A typical ratio is 2 µL of stock to 98 µL of buffer, resulting in a theoretical final concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake for 1.5 to 2 hours at room temperature.[9] This allows for the precipitation of the compound to reach a steady state, but it is not a true thermodynamic equilibrium.

  • Filtration: Place the assay plate on top of a 96-well filter plate and centrifuge to collect the filtrate in a clean collection plate. This removes any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable method like LC-MS/MS. The result is reported as the kinetic solubility.

Conclusion and Best Practices

For 2-(chloromethyl)-8-methylquinazolin-4(3H)-one , a Senior Application Scientist would recommend prioritizing polar aprotic solvents such as DMSO and DMF for creating stock solutions and for reaction media where high concentrations are required. For purification via crystallization, a solvent system where the compound has moderate solubility at high temperatures and low solubility at room temperature would be ideal; mixtures of polar aprotic and less polar solvents (e.g., DCM/hexane or ethyl acetate/hexane) could be explored.

It is crucial to recognize that solubility is a fundamental physicochemical property that impacts every stage of research and development.[11] The protocols described herein provide a robust framework for its accurate determination. All solvent choices should also be guided by safety, health, and environmental considerations as outlined by resources like the ACS GCI Pharmaceutical Roundtable Solvent Selection Tool and ICH guidelines.[12][13]

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Gao, C., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(10), 11847-11857.
  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Diorazio, L. (2018). ACS GCI Pharmaceutical Roundtable Solvent Selection Tool. American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135417374, 2-(Chloromethyl)-4(3H)-quinazolinone. Retrieved from [Link]

  • Al-Gabr, M. N., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1033.
  • Shirts, M. R., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules.
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. Retrieved from [Link]

  • Sahoo, J., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Applied Pharmaceutical Science, 4(11), 089-092.
  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

  • Soni, N., & Pande, K. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 197-206.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • Al-Suwaidan, I. A., et al. (2022).
  • Kumar, S., & Singh, A. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 4754-4763.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400457, 2-Methyl-4(3H)-quinazolinone. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one: A Detailed Protocol for Pharmaceutical Research

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a key intermediate in the development of various biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a key intermediate in the development of various biologically active compounds. Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized for their therapeutic potential, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, and critical safety information. The protocol follows an established and efficient one-step synthetic route starting from 2-amino-3-methylbenzoic acid.[3][4]

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological activities.[2] Specifically, 2-(chloromethyl) substituted quinazolinones serve as versatile building blocks for creating extensive libraries of therapeutic candidates.[3][4] The chloromethyl group at the 2-position acts as a reactive handle, enabling nucleophilic substitution reactions for the introduction of diverse functionalities, leading to the synthesis of novel compounds with potential bioactivity, such as 4-anilinoquinazoline derivatives known for their anticancer properties.[3]

The synthesis described herein is an optimized, one-pot procedure that offers a reliable and efficient pathway to 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a crucial precursor for further drug discovery efforts.

Reaction Scheme and Mechanism

The synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is achieved through the cyclocondensation of 2-amino-3-methylbenzoic acid with chloroacetonitrile. This reaction proceeds in two key stages:

  • Amide Formation: The amino group of 2-amino-3-methylbenzoic acid performs a nucleophilic attack on the carbon of the nitrile group in chloroacetonitrile. This is typically acid-catalyzed to activate the nitrile group.

  • Intramolecular Cyclization: The newly formed amidine intermediate undergoes an intramolecular cyclization, where the carboxylic acid group reacts with the amidine to form the six-membered dihydropyrimidinone ring. Subsequent tautomerization leads to the stable quinazolinone ring system.

Below is a diagram illustrating the overall reaction workflow.

Synthesis Workflow Figure 1: Overall Synthesis Workflow A 2-Amino-3-methylbenzoic Acid + Chloroacetonitrile B Reaction Mixture (Acid Catalyst, Solvent) A->B Mixing C Cyclocondensation (Heating/Reflux) B->C Heating D Crude Product Precipitation C->D Cooling E Purification (Filtration & Washing) D->E Isolation F Final Product 2-(chloromethyl)-8-methylquinazolin-4(3H)-one E->F Drying

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-3-methylbenzoic acidC₈H₉NO₂151.16≥98%Sigma-Aldrich
ChloroacetonitrileC₂H₂ClN75.50≥99%Sigma-Aldrich
Hydrochloric acid (conc.)HCl36.4637%Fisher Scientific
MethanolCH₃OH32.04ACS GradeVWR
Deionized WaterH₂O18.02N/AIn-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Chloroacetonitrile is toxic and a lachrymator. Concentrated hydrochloric acid is highly corrosive. Appropriate PPE must be worn at all times.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol).

    • Add 100 mL of a suitable solvent like methanol.

  • Addition of Reagents:

    • While stirring, slowly add chloroacetonitrile (6.3 mL, 99.2 mmol) to the flask at room temperature.

    • Carefully add concentrated hydrochloric acid (5 mL) dropwise to the mixture through the dropping funnel. The addition of acid catalyzes the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65-70°C for methanol) using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water to remove any unreacted starting materials and acid.

    • Further wash the solid with a small amount of cold methanol to remove organic impurities.

  • Drying:

    • Dry the purified solid in a vacuum oven at 60-70°C overnight to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a white solid.

Characterization

The final product can be characterized using standard analytical techniques:

  • Melting Point: The expected melting point is in the range of 246-248 °C.[3]

  • ¹H-NMR (DMSO-d₆):

    • δ 12.59 (br s, 1H, NH)

    • δ 7.96 (d, J = 7.6 Hz, 1H, Ar-H)

    • δ 7.69 (d, J = 7.2 Hz, 1H, Ar-H)

    • δ 7.41 (t, J = 7.6 Hz, 1H, Ar-H)

    • δ 4.56 (s, 2H, -CH₂Cl)

    • δ 2.4 (s, 3H, -CH₃) - Note: The methyl proton signal is expected around this region and may vary slightly.

  • ¹³C-NMR (DMSO-d₆):

    • δ 162.05, 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46, 43.83, 17.39.[3]

  • Mass Spectrometry (ESI-MS): m/z 209.05 [M+H]⁺, 207.05 [M-H]⁻.[3]

Discussion

This one-pot synthesis method is advantageous due to its operational simplicity and good yields. The use of 2-amino-3-methylbenzoic acid as the starting material directly incorporates the methyl group at the 8-position of the quinazolinone ring.[3] The choice of an acid catalyst is crucial for the activation of the nitrile group of chloroacetonitrile, facilitating the initial nucleophilic attack by the amine.

The precipitation of the product in water is an effective and straightforward purification step. The purity of the final compound is generally high, but if required, recrystallization from a suitable solvent such as ethanol can be performed.

The synthesized 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a stable solid that can be stored for future use as a key intermediate in the synthesis of more complex molecules, particularly for the development of novel anticancer agents.[3][4]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reflux time and monitor via TLC. Ensure the reaction temperature is maintained.
Loss of product during workup.Ensure complete precipitation by using ice-cold water and allowing sufficient time for stirring. Minimize the amount of solvent used for washing.
Impure Product Incomplete removal of starting materials.Ensure thorough washing of the precipitate with water and a cold solvent. Recrystallize if necessary.
Side reactions.Control the reaction temperature carefully. Ensure slow, dropwise addition of the acid catalyst.

Conclusion

The protocol detailed in this application note provides an efficient and reliable method for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. By following these steps, researchers can effectively produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The straightforward nature of the procedure, coupled with readily available starting materials, makes it a practical choice for laboratory-scale synthesis.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. Available at: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. Available at: [Link]

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Application

Application Notes and Protocols: Synthesis of 2-((Alkylamino)methyl)-8-methylquinazolin-4(3H)-ones via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-((alkylamino)methyl)-8-methylqui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-((alkylamino)methyl)-8-methylquinazolin-4(3H)-one derivatives. The core of this synthetic strategy is the nucleophilic substitution reaction between 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and various primary amines. Quinazolinone scaffolds are of significant interest in medicinal chemistry, and functionalization at the 2-position offers a versatile entry point for creating diverse chemical libraries for drug discovery. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and includes guidance on characterization and troubleshooting.

Scientific & Technical Background

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] These molecules have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The versatility of the quinazolinone ring system, particularly the potential for substitution at the 2 and 3-positions, allows for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.[4]

The introduction of an aminomethyl moiety at the 2-position of the quinazolinone ring is a common strategy to enhance solubility and introduce a basic center, which can be crucial for target engagement and bioavailability. The reaction of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one with primary amines is a robust and straightforward method to achieve this functionalization.

Reaction Mechanism: A Classic SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The primary amine, acting as the nucleophile, attacks the electrophilic methylene carbon of the 2-(chloromethyl) group. The chloride ion, being a good leaving group, is displaced in a single, concerted step.[6] The electron-withdrawing nature of the quinazolinone ring system may enhance the electrophilicity of the benzylic-like carbon, facilitating the nucleophilic attack.

The initial product of this reaction is an ammonium salt, which is then deprotonated by a base present in the reaction mixture to yield the final secondary amine product. It is a common practice to use an excess of the primary amine to act as both the nucleophile and the base, or to add an external, non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction.

Diagram 1: SN2 Reaction Mechanism. A visual representation of the nucleophilic attack of the primary amine on the chloromethyl group, leading to the formation of the desired product and hydrogen chloride.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-((alkylamino)methyl)-8-methylquinazolin-4(3H)-one derivatives. It is recommended to perform a small-scale trial reaction to optimize conditions for specific primary amines.

Materials and Reagents
  • 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Primary amine of choice (e.g., propylamine, benzylamine, etc.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (optional, as a base)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

experimental_workflow start Start: Assemble Reaction reaction Reaction Setup: - Dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in solvent. - Add primary amine and base. - Heat the reaction mixture. start->reaction monitoring Reaction Monitoring: - Track progress by TLC or LC-MS. reaction->monitoring workup Aqueous Workup: - Quench the reaction. - Extract with an organic solvent. - Wash with NaHCO3 and brine. monitoring->workup Upon completion drying Drying and Concentration: - Dry the organic layer over Na2SO4. - Concentrate under reduced pressure. workup->drying purification Purification: - Purify the crude product by column chromatography. drying->purification characterization Characterization: - Analyze the pure product by NMR, IR, and MS. purification->characterization end End: Pure Product characterization->end

Diagram 2: Experimental Workflow. A flowchart illustrating the key stages of the synthesis, from reaction setup to the characterization of the final product.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1.0 eq.) in anhydrous DMF or ACN (approximately 10 mL per mmol of the starting material).

  • Addition of Reagents: To the stirred solution, add the primary amine (1.2-2.0 eq.). If using an external base, add potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature and reaction time will vary depending on the reactivity of the primary amine.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (e.g., K₂CO₃) is present, filter it off and wash with a small amount of the reaction solvent.

    • Pour the filtrate into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-((alkylamino)methyl)-8-methylquinazolin-4(3H)-one.

Data Presentation and Characterization

The successful synthesis of the target compounds can be confirmed by a combination of spectroscopic techniques.

Table of Reaction Parameters
EntryPrimary Amine (R-NH₂)SolventBase (eq.)Temp (°C)Time (h)Yield (%)
1PropylamineDMFK₂CO₃ (1.5)706e.g., 85
2BenzylamineACNTEA (1.5)804e.g., 92
3CyclohexylamineDMFNone (2.0 eq. amine)758e.g., 78
4AnilineDMFK₂CO₃ (1.5)8012e.g., 65

Note: The yields provided are for illustrative purposes and may vary.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for a representative product, 2-((benzylamino)methyl)-8-methylquinazolin-4(3H)-one.[7]

TechniqueExpected Observations
¹H NMR δ (ppm): ~2.5 (s, 3H, Ar-CH₃), ~3.8 (s, 2H, N-CH₂-Ar), ~4.0 (s, 2H, Q-CH₂-N), ~7.2-8.2 (m, Ar-H), ~12.0 (br s, 1H, NH)
¹³C NMR δ (ppm): ~17 (Ar-CH₃), ~50 (Q-CH₂-N), ~53 (N-CH₂-Ar), ~115-165 (Ar-C and C=O)
IR ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch)
MS (ESI) [M+H]⁺ corresponding to the calculated molecular weight.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive starting material.- Insufficient temperature.- Sterically hindered amine.- Check the purity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.- Increase the reaction temperature in increments of 10 °C.- Increase the reaction time.- Use a more polar solvent like DMF.
Formation of multiple products - Over-alkylation of the primary amine.[8]- Side reactions involving the quinazolinone ring.- Use a larger excess of the primary amine.- Add the 2-(chloromethyl) starting material slowly to the amine solution.- Use a non-nucleophilic base like K₂CO₃ instead of excess amine.
Difficulty in purification - Co-elution of starting material and product.- Product is highly polar.- Optimize the solvent system for column chromatography.- Consider a different purification technique, such as recrystallization or preparative HPLC.

Conclusion

The reaction of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one with primary amines is an efficient and versatile method for the synthesis of a diverse range of 2-substituted quinazolinones. This protocol, grounded in the principles of nucleophilic substitution, provides a solid foundation for researchers to generate novel compounds for screening in drug discovery programs. Careful optimization of reaction conditions and adherence to the outlined procedures will facilitate the successful synthesis and characterization of these valuable molecules.

References

  • Alagarsamy, V., et al. (2004). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones. Biol Pharm Bull.
  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.
  • Mousapour, M., & Shirini, F. (2025). Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. Bioorganic Chemistry.
  • NCERT. (n.d.). Amines. Chemistry Part II, Textbook for Class XII.
  • Olayinka, O. A., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2).
  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
  • Panneerselvam, P., et al. (2009). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Der Pharma Chemica.
  • Vulcanchem. (n.d.). 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinazolinones.
  • BenchChem. (2025). Troubleshooting unexpected results in 2-Acetyl-4(3H)-quinazolinone experiments.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino].
  • Master Organic Chemistry. (2017, May 26).
  • University of Calgary. (n.d.).
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Zhang, J., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.
  • Zhang, Y., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1334.
  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction.
  • Organic Chemistry Portal. (n.d.). SN2 Nucleophilic Substitution.
  • ResearchGate. (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
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Method

Application Notes & Protocols: Leveraging 2-(chloromethyl)-8-methylquinazolin-4(3H)-one for the Development of Novel Anticancer Agents

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology The quinazolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.[1][2] This framework is central to numerous FDA-approved anticancer drugs, highlighting its clinical relevance and therapeutic potential.[2][3] Derivatives of quinazolinone have demonstrated a broad spectrum of anticancer activities, including the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.[1][4][5] The versatility of the quinazolinone ring system, particularly the amenability of its 2, 3, 6, and 8 positions to chemical modification, allows for the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against various cancer targets.[1]

This guide focuses on a key intermediate, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one , a versatile building block for the synthesis of novel anticancer drug candidates. The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for introducing diverse chemical moieties, enabling the exploration of extensive chemical space in the quest for next-generation oncology therapeutics. We will delve into the synthetic utility of this intermediate and provide detailed protocols for the evaluation of its derivatives as potential anticancer agents, targeting critical pathways in cancer biology.

Strategic Importance of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in Drug Design

The strategic value of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one lies in its potential to serve as a precursor for compounds targeting several validated anticancer pathways. The quinazolinone scaffold itself has been successfully exploited to develop inhibitors for multiple targets.[2][4]

Key Anticancer Targets for Quinazolinone Derivatives:
  • Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a cornerstone of several generations of EGFR inhibitors, such as gefitinib and erlotinib, used in the treatment of non-small cell lung cancer (NSCLC).[6][7][8][9] These inhibitors typically feature a 4-anilinoquinazoline scaffold, which can be readily synthesized from the corresponding 2-substituted-4-chloroquinazoline, a direct derivative of our intermediate.

  • PI3K/Akt/mTOR Pathway: Deregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in human cancers.[10][11] Quinazoline and quinazolinone derivatives have been identified as potent inhibitors of PI3K, offering a promising avenue for therapeutic intervention.[10][12][13]

  • Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and play a critical role in mitosis.[14] Several quinazolinone-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, making them attractive candidates for cancer chemotherapy.[14][15][16][17][18]

The following sections provide detailed protocols for the synthesis of anticancer agent precursors from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and their subsequent biological evaluation.

Part 1: Synthesis Protocols

The reactivity of the chloromethyl group in 2-(chloromethyl)-8-methylquinazolin-4(3H)-one allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This is a crucial step in creating a library of diverse compounds for screening.

Protocol 1.1: General Procedure for the Synthesis of 2-(Aminomethyl) and 2-(Thio-substituted methyl) Quinazolinone Derivatives

This protocol describes a general method for reacting 2-(chloromethyl)-8-methylquinazolin-4(3H)-one with various amines and thiols to generate a library of derivatives.

Rationale: The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles such as amines and thiols. This straightforward S(_N)2 reaction is a high-yielding and versatile method for derivatization.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow Intermediate 2-(chloromethyl)-8-methyl quinazolin-4(3H)-one Reaction Reaction Mixture Intermediate->Reaction Nucleophile Amine (R-NH2) or Thiol (R-SH) Nucleophile->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Stir at RT or heat Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-(Substituted-aminomethyl/thiomethyl) -8-methylquinazolin-4(3H)-one Purification->Product

Caption: Synthetic workflow for derivatization.

Materials:

  • 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Desired amine or thiol (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1 equivalent) in anhydrous DMF.

  • Add the desired amine or thiol (1.1 equivalents) to the solution.

  • Add K₂CO₃ or Et₃N (1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive nucleophiles, heating to 50-80 °C may be required.

  • Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation Protocols

After synthesizing a library of derivatives, the next critical step is to evaluate their anticancer activity. A standard initial screening method is a cytotoxicity assay against a panel of cancer cell lines.

Protocol 2.1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. It is a robust, high-throughput method for initial screening of potential anticancer agents.[19][20]

Workflow Diagram:

G cluster_assay MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation1 Treatment Treat with Compound (Various Concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[21][22][23]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized quinazolinone derivatives dissolved in DMSO (stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[19] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48 to 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM)
Derivative 1MCF-78.5
Derivative 1A54912.3
Derivative 2MCF-7>100
Derivative 2A54989.7
Doxorubicin (Control)MCF-70.5
Doxorubicin (Control)A5490.8

Part 3: Mechanistic Study Protocols

Once promising cytotoxic compounds are identified, the next step is to elucidate their mechanism of action. Based on the known targets of quinazolinones, investigating the inhibition of EGFR, PI3K, and tubulin polymerization are logical next steps.

Protocol 3.1: Western Blot Analysis for EGFR and PI3K/Akt Pathway Inhibition

Western blotting can be used to assess the phosphorylation status of key proteins in the EGFR and PI3K/Akt signaling pathways. A reduction in the phosphorylated form of a protein indicates inhibition of the upstream kinase.

Rationale: This technique provides direct evidence of target engagement within the cell. For example, a potent EGFR inhibitor will reduce the level of phosphorylated EGFR (p-EGFR) without affecting the total EGFR level. Similarly, a PI3K inhibitor will lead to a decrease in phosphorylated Akt (p-Akt).[11][24]

Workflow Diagram:

G cluster_wb Western Blot Workflow Cell_Culture Culture & Treat Cells with Test Compound Lysis Cell Lysis & Protein Quantification (BCA Assay) Cell_Culture->Lysis SDS_PAGE SDS-PAGE (Protein Separation) Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-p-EGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: Workflow for Western Blot analysis.

Procedure:

  • Treat cancer cells (e.g., A549, which overexpresses EGFR) with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 3.2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Rationale: It provides definitive evidence of whether a compound's cytotoxic effect is due to the disruption of microtubule dynamics.[14][15] The assay is typically performed by monitoring the change in light scattering or fluorescence as tubulin polymerizes.

Procedure:

  • Use a commercially available tubulin polymerization assay kit (fluorescence-based).

  • Reconstitute purified tubulin in a general tubulin buffer.

  • In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine or paclitaxel) and a negative control (DMSO).

  • Initiate polymerization by adding GTP and warming the plate to 37 °C.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.

  • An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase compared to the control.

Conclusion and Future Directions

The use of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a starting intermediate offers a facile and efficient route to a diverse range of novel quinazolinone derivatives. The protocols outlined in this guide provide a systematic approach to synthesize, screen, and characterize these compounds for their anticancer potential. By targeting key oncogenic pathways such as EGFR signaling, the PI3K/Akt cascade, and tubulin polymerization, derivatives of this versatile scaffold hold significant promise for the development of next-generation cancer therapeutics. Further optimization of lead compounds identified through these screens, including structure-activity relationship (SAR) studies and in vivo evaluation in animal models, will be crucial for advancing these promising agents toward clinical development.[14]

References

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Application

Application Notes and Protocols for the N-Alkylation of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Introduction: The quinazolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including anticancer, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinazolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazolinone ring system is a key strategy for modulating the pharmacological profile of these molecules. N-alkylation at the N3 position is a particularly important transformation, as it allows for the introduction of diverse substituents that can significantly impact potency, selectivity, and pharmacokinetic properties. This application note provides a detailed experimental procedure for the N-alkylation of primary and secondary amines with 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a versatile electrophilic building block.

The causality behind the experimental choices lies in the inherent reactivity of the starting materials. The quinazolinone nitrogen at the 3-position is nucleophilic, particularly upon deprotonation with a mild base. The 2-(chloromethyl) group serves as an excellent electrophile due to the electron-withdrawing nature of the adjacent quinazolinone ring system, which activates the carbon-chlorine bond towards nucleophilic substitution.

PART 1: SYNTHESIS OF THE STARTING MATERIAL: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

A reliable synthesis of the starting material is paramount for the success of the subsequent N-alkylation reactions. The following protocol is adapted from a general procedure for the synthesis of 2-(chloromethyl)-4(3H)-quinazolinone derivatives.[1][2][3]

Reaction Scheme:

Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid product 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one 2-amino-3-methylbenzoic_acid->product 1. chloroacetonitrile Chloroacetonitrile chloroacetonitrile->product 2. conditions HCl (gas), Anhydrous MeOH Room Temperature conditions->product

Caption: Synthesis of the electrophilic starting material.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous methanol.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature for approximately 15-20 minutes. The reaction mixture should become a clear solution.

  • Addition of Chloroacetonitrile: To the resulting solution, add chloroacetonitrile (3.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold methanol. Dry the solid under vacuum to afford 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a white solid.[1]

Characterization Data for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one:

PropertyValue
Melting Point246-248 °C
¹H-NMR (DMSO-d₆) δ 12.59 (br s, 1H), 7.96 (d, J = 7.6 Hz, 1H), 7.69 (d, J = 7.2 Hz, 1H), 7.41 (t, J = 7.6 Hz, 1H), 4.56 (s, 2H)
¹³C-NMR (DMSO-d₆) δ 162.05, 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46, 43.83, 17.39
ESI-MS m/z 209.05 (M+H)⁺

PART 2: N-ALKYLATION OF AMINES WITH 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

The N-alkylation of primary and secondary amines with 2-(chloromethyl)-8-methylquinazolin-4(3H)-one proceeds via a nucleophilic substitution reaction. The choice of a suitable base and solvent is critical for achieving high yields and regioselectivity (N-alkylation vs. O-alkylation). Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base and promote the SN2 reaction. Potassium carbonate (K₂CO₃) is a commonly used mild base that is effective in deprotonating the amine nucleophile without causing significant side reactions.[4][5][6][7]

Reaction Scheme:

N-Alkylation Reaction cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product start_mat 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one product 3-((R¹,R²-amino)methyl)-8-methylquinazolin-4(3H)-one start_mat->product amine Primary or Secondary Amine (R¹R²NH) amine->product conditions K₂CO₃, Anhydrous DMF Room Temperature to 80 °C conditions->product

Caption: General scheme for the N-alkylation of amines.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stirring: Stir the suspension at room temperature for 15 minutes to ensure a uniform mixture.

  • Addition of Electrophile: Add 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1.2 eq) to the reaction mixture in portions.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.[6]

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired N-alkylated product.

Mechanism of N-Alkylation:

The reaction proceeds through a classic Sₙ2 mechanism. The base (K₂CO₃) deprotonates the amine, increasing its nucleophilicity. The resulting amine then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single concerted step.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack amine R¹R²NH deprotonated_amine R¹R²N⁻ amine->deprotonated_amine + Base base K₂CO₃ product 3-((R¹,R²-amino)methyl)-8-methylquinazolin-4(3H)-one deprotonated_amine->product + Electrophile electrophile 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one electrophile->product

Caption: Simplified mechanism of the N-alkylation reaction.

PART 3: DATA PRESENTATION AND TROUBLESHOOTING

Expected Yields and Reaction Times:

The yield and reaction time will vary depending on the nucleophilicity and steric hindrance of the amine.

EntryAmine NucleophileSolventTemperature (°C)Time (h)Expected Yield (%)Notes
1AnilineDMF802440-60Moderate yields are typical for anilines with secondary alkyl halides.[6]
2BenzylamineAcetonitrileReflux1850-70Primary aliphatic amines are generally more reactive than anilines.[6]
3DiethylamineDMSO603630-50Secondary amines can be less reactive due to increased steric hindrance.[6]
4IndoleAcetonitrileReflux2440-55N-alkylation of N-heterocycles is a common application.[6]

Troubleshooting:

  • Low Yield: If the reaction is slow or gives a low yield, consider increasing the reaction temperature. Using a more polar solvent like DMSO can also be beneficial. The addition of a catalytic amount of sodium iodide or potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[6][7]

  • Side Products: The formation of O-alkylated products is a potential side reaction. Using less polar solvents and milder bases can sometimes favor N-alkylation. However, with substrates like 2-(chloromethyl)quinazolinones, N-alkylation at the 3-position is generally favored.[4]

  • Purification Challenges: If the product is difficult to purify, consider alternative work-up procedures such as an acidic wash to remove any unreacted amine before chromatography.

References

  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. (2004). FIU Discovery. [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). MDPI. [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma. [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Jain Choi, Thao Le, Ish Ma - University of Washington Tacoma. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). ResearchGate. [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed. [Link]

  • (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). ResearchGate. [Link]

  • Synthesis of 2-amino-4(3H)-quinazolinones 9. ResearchGate. [Link]

  • Figure 2. Synthesis of 2-substituted-4(3H)-quinazolinones 6. ResearchGate. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). PMC. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:... ResearchGate. [Link]

  • A Short Review on Quinazoline Heterocycle. (2021). Volume 10, Issue 5, May 2021. [Link]

  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. (2014). TSI Journals. [Link]

  • N-Dealkylation of Amines. (2022). MDPI. [Link]

  • N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4... ResearchGate. [Link]

  • Scheme 1. N-alkylation of quinazolinone derivative 2. ResearchGate. [Link]

  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). (2022). [Link]

Sources

Method

Application Note: High-Purity Refinement of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one via Optimized Recrystallization

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed, field-proven protocol for the purification of 2-(chloromethyl)-8-methylquinazolin-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, field-proven protocol for the purification of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a critical intermediate in the synthesis of novel pharmaceutical agents.[1] Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[2][3] Achieving high chemical purity is paramount for downstream applications, ensuring the reliability of biological data and the safety of potential drug candidates. This document moves beyond a simple list of steps to explain the underlying principles of solvent selection and crystallization dynamics, empowering researchers to adapt and troubleshoot the process effectively. The protocol incorporates self-validating quality control checks, such as Thin-Layer Chromatography (TLC) and melting point analysis, to ensure the final product meets stringent purity requirements.

The Principle of Recrystallization: A Thermodynamic Approach to Purification

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility.[4] The fundamental premise is that the solubility of a desired compound and its impurities in a given solvent will vary differently with temperature.[5] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at low temperatures but will dissolve it completely at an elevated temperature, often near the solvent's boiling point.[6]

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[4] The impurities, which are ideally either insoluble in the hot solvent (and can be filtered out) or are present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[6] This thermodynamic equilibrium-driven process selectively isolates the desired compound, yielding a product of significantly higher purity.

Causality in Solvent Selection: The Key to Effective Purification

The success of any recrystallization protocol hinges on the selection of an appropriate solvent system. The choice is not arbitrary but is guided by the physicochemical properties of the solute, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Key Solvent Characteristics:

  • Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for the compound, meaning high solubility when hot and low solubility when cold.[6]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

  • Chemical Inertness: The solvent must not react with the compound being purified.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on the structure of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one—a heterocyclic aromatic compound with polar functional groups (amide, chloroalkyl)—polar protic solvents like ethanol or methanol are excellent starting candidates. A synthetic procedure for this class of compounds mentions washing with methanol, suggesting it is a suitable solvent for removing impurities.[7] For this protocol, Ethanol (95%) is selected as the primary solvent due to its favorable solubility profile for quinazolinones, low toxicity, and appropriate boiling point (78 °C).

A Crude 2-(chloromethyl)-8- methylquinazolin-4(3H)-one B Analyze Solute Properties (Polarity, Functional Groups) A->B C Evaluate Potential Solvents (Ethanol, Methanol, Acetone, Water) B->C D Does solvent dissolve solute when hot? C->D E Does solute precipitate upon cooling? D->E Yes G Reject Solvent D->G No F Select Ethanol (95%) as optimal solvent E->F Yes E->G No

Caption: Logical workflow for selecting a recrystallization solvent.

Experimental Protocol: Purification of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

3.1 Materials and Equipment

  • Crude 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Ethanol (95%, Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer Flasks (50 mL and 125 mL)

  • Hot Plate with Magnetic Stirring

  • Condenser

  • Glass Funnel and Fluted Filter Paper

  • Büchner Funnel and Flask

  • Vacuum Source

  • TLC Plates (Silica Gel 60 F254)

  • Melting Point Apparatus

3.2 Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The target compound is classified as corrosive and can cause skin and eye damage.[8] Handle with care.

  • Perform all operations, especially those involving heating flammable solvents like ethanol, within a certified chemical fume hood.

3.3 Step-by-Step Methodology

  • Dissolution:

    • Place 1.0 g of crude 2-(chloromethyl)-8-methylquinazolin-4(3H)-one into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20-25 mL of 95% ethanol.

    • Fit a condenser to the flask, place it on a hot plate, and bring the mixture to a gentle boil with continuous stirring.

    • Continue adding ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount (spatula tip) of activated carbon to adsorb the colored impurities.

    • Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (If Decolorization was Performed or Insoluble Impurities are Present):

    • Preheat a glass funnel and a clean 125 mL Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly filter the hot solution through the fluted filter paper into the clean, preheated flask. This step removes the activated carbon and any impurities that were insoluble in the hot solvent. Performing this step quickly and with preheated glassware prevents premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.

    • Collect the crystals by vacuum filtration.[5]

    • Wash the collected crystals with a small volume (2-3 mL) of ice-cold 95% ethanol to rinse away any remaining mother liquor.

    • Break the vacuum and add a small amount of cold ethanol to the crystals, gently stirring with a spatula before reapplying the vacuum. Repeat this wash step once more.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for 10-15 minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Calculate the percent recovery.

Caption: Step-by-step workflow for the recrystallization protocol.

Trustworthiness: A Self-Validating System for Purity Confirmation

To ensure the integrity of the purification process, the following analytical checks must be performed.

4.1 Thin-Layer Chromatography (TLC) TLC provides a rapid, qualitative assessment of purity.

  • Procedure: Dissolve small samples of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a silica TLC plate. Develop the plate using an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).

  • Interpretation: The crude sample may show multiple spots, indicating the presence of impurities. The purified sample should ideally show a single, distinct spot, demonstrating that impurities have been successfully removed.

4.2 Melting Point Determination The melting point is a robust physical constant that indicates purity. Pure crystalline solids have a sharp, narrow melting point range.

  • Procedure: Measure the melting point of both the crude and the recrystallized product using a calibrated melting point apparatus.

  • Interpretation: The crude material will likely have a broad and depressed melting point range. The purified product should exhibit a sharp melting point that corresponds closely to the literature value of 246-248 °C .[7]

Data Presentation and Expected Outcomes

ParameterCrude MaterialRecrystallized ProductTarget/Literature Value
Appearance Off-white to yellowish powderWhite crystalline solidWhite solid[7]
TLC Analysis Multiple spotsSingle spotSingle spot
Melting Point Broad range (e.g., 235-242 °C)Sharp range (e.g., 245-247 °C)246-248 °C[7]
Expected Yield N/A70-85%N/A

References

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Doherty, M. F., & York, P. (1988). The role of the solvent in crystallization. International Journal of Pharmaceutics, 47(1-3), 1-22.
  • LabXchange. (2024, March 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Alagarsamy, V., et al. (2007). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 6(1), 31-37.
  • Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides... provide quinazolinones... Products can be easily purified through filtration and washing with ethanol (or crystallized). Journal of Organic Chemistry, 86(21), 14866-14882.
  • Chem-Impex. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. Retrieved from [Link]

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Retrieved from [Link]

  • Al-Obaydi, A. M. J. (2014). Quinazoline derivatives: synthesis and bioactivities. Mini-Reviews in Medicinal Chemistry, 14(6), 503-516.
  • Hashem, H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • ChemSynthesis. (n.d.). 2-(chloromethyl)-3-hydroxy-4(3H)-quinazolinone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. Retrieved from [Link]

  • ResearchGate. (2020, February). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. Retrieved from [Link]

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.
  • Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Wang, X., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.
  • ResearchGate. (2022, December). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Retrieved from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Wang, X., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives... Molecules, 15(12), 9473-9485. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent antitumor and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of diverse, bioactive heterocyclic compounds utilizing a key, reactive intermediate: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one . The strategic placement of the chloromethyl group at the 2-position provides a versatile handle for nucleophilic substitution, enabling the construction of a variety of fused and substituted heterocyclic systems. This guide will detail the synthesis of the starting material and its subsequent transformation into several classes of biologically active molecules, supported by step-by-step protocols, mechanistic insights, and a review of their therapeutic potential.

Introduction: The Quinazolinone Core and the Strategic Importance of the 2-Chloromethyl Intermediate

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their presence in numerous natural products and synthetic drugs.[3][5] Their rigid, planar structure allows for effective interaction with various biological targets.[1] The derivatization of the quinazolinone core is a key strategy for modulating its biological activity.

The starting material, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, is a particularly valuable intermediate. The chloro group at the benzylic-like position is highly susceptible to displacement by a wide range of nucleophiles, making it an excellent electrophilic partner for constructing more complex molecular architectures. This reactivity allows for the facile introduction of various pharmacophores, leading to the generation of libraries of novel compounds for biological screening. A general and efficient one-step synthesis for 2-(chloromethyl)-4(3H)-quinazolinone derivatives has been developed, making this starting material readily accessible.[1][6]

Synthesis of the Key Intermediate: 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one

The synthesis of the title compound proceeds via a cyclocondensation reaction between 2-amino-3-methylbenzoic acid and chloroacetonitrile. This method is efficient and provides the desired product in good yield.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one

Materials:

  • 2-amino-3-methylbenzoic acid

  • Chloroacetonitrile

  • Methanol

  • Hydrochloric acid (gas or saturated solution in a non-reactive solvent)

Procedure:

  • Suspend 2-amino-3-methylbenzoic acid (1 equivalent) in methanol.

  • Cool the suspension in an ice bath.

  • Bubble hydrogen chloride gas through the suspension or add a saturated solution of HCl until the solution is acidic.

  • Slowly add chloroacetonitrile (1.5-2 equivalents) to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold methanol.

  • Dry the product under vacuum to obtain 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a solid.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the chloromethyl group will be evident from a characteristic singlet in the ¹H NMR spectrum around δ 4.5-4.8 ppm.

Synthetic Pathways to Bioactive Heterocycles

The 2-(chloromethyl) group is the gateway to a diverse array of heterocyclic systems. The following sections outline the synthesis of several important classes of bioactive compounds.

Workflow for the Synthesis of Bioactive Heterocycles

G cluster_products Bioactive Heterocyclic Compounds start 2-Amino-3-methylbenzoic Acid intermediate 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one start->intermediate + Chloroacetonitrile,   HCl, Methanol triazolo Triazolo[5,1-b]quinazolinones (Antimicrobial) intermediate->triazolo + Hydrazine Hydrate,   then Orthoesters thiazolo Thiazolo[3,2-a]quinazolinones (Antimicrobial) intermediate->thiazolo + Thiourea,   then α-haloketone imidazo Imidazo[1,2-c]quinazolines (Anticancer) intermediate->imidazo + 2-Aminoethanol,   Cyclization substituted 2-Substituted-methyl Derivatives (Anticancer/Antimicrobial) intermediate->substituted + Various Nucleophiles   (e.g., amines, thiols)

Caption: Synthetic routes from 2-amino-3-methylbenzoic acid to various bioactive heterocyclic compounds.

Synthesis of Triazolo[5,1-b]quinazolinones: Potent Antimicrobial Agents

Fused triazolo-quinazolinones are known to exhibit significant antimicrobial activity. The synthesis involves a two-step process starting with the reaction of the chloromethyl intermediate with hydrazine, followed by cyclization with an appropriate one-carbon synthon like orthoesters.

Step 1: Synthesis of 2-(Hydrazinylmethyl)-8-methylquinazolin-4(3H)-one

  • Dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Cyclization to form the Triazolo ring

  • Dissolve the crude 2-(hydrazinylmethyl)-8-methylquinazolin-4(3H)-one in an appropriate solvent like ethanol or acetic acid.

  • Add an excess of the desired orthoester (e.g., triethyl orthoformate for an unsubstituted triazole ring, or triethyl orthoacetate for a methyl-substituted triazole ring).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to afford the desired triazolo[5,1-b]quinazolinone.

Synthesis of Thiazolo[3,2-a]quinazolinones: Novel Antimicrobial Scaffolds

The fusion of a thiazole ring to the quinazolinone core has also yielded compounds with promising antimicrobial activities.[7] This synthesis typically involves the reaction with thiourea followed by cyclization with an α-haloketone or a similar reagent.

Step 1: Synthesis of (8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl isothiouronium chloride

  • Dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture. The isothiouronium salt will precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

Step 2: Cyclization to form the Thiazolo ring

  • Suspend the isothiouronium salt in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add an α-haloketone (e.g., phenacyl bromide) (1 equivalent).

  • Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrohalic acid formed.

  • Reflux the mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of Imidazo[1,2-c]quinazolines: A Class of Anticancer Agents

Imidazo[1,2-c]quinazolines have been investigated for their potential as anticancer agents.[8] The synthesis can be achieved by reacting the chloromethyl intermediate with a suitable amino alcohol, followed by cyclization.

  • Dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1 equivalent) in a high-boiling point solvent like dimethylformamide (DMF).

  • Add 2-aminoethanol (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate.

  • Heat the reaction mixture at 100-120 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The intermediate, 2-((2-hydroxyethyl)amino)methyl)-8-methylquinazolin-4(3H)-one, will precipitate. Collect it by filtration.

  • For cyclization, treat the intermediate with a dehydrating agent like thionyl chloride or polyphosphoric acid at an elevated temperature.

  • After the cyclization is complete, neutralize the reaction mixture carefully with a base (e.g., aqueous ammonia or sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired imidazo[1,2-c]quinazoline.

Synthesis of 2-Substituted-methyl Quinazolinones via Nucleophilic Substitution

The chloromethyl group can react with a wide variety of nucleophiles to introduce diverse functionalities at the 2-position, leading to compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[9][10]

  • Dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1 equivalent) in a suitable polar aprotic solvent such as DMF, acetonitrile, or acetone.

  • Add the desired nucleophile (1.1-1.5 equivalents). Examples include:

    • Amines: Primary or secondary amines to form 2-(aminomethyl) derivatives.

    • Thiols: To form 2-((alkyl/arylthio)methyl) derivatives.

    • Azides: To form 2-(azidomethyl) derivatives, which can be further modified.

  • Add a base (e.g., potassium carbonate, triethylamine) to scavenge the HCl produced.

  • Stir the reaction mixture at room temperature or heat gently (40-80 °C) for 2-24 hours, depending on the nucleophilicity of the reactant.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Biological Activities of Synthesized Derivatives

The heterocyclic compounds synthesized from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one have demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Many of the fused heterocyclic derivatives, particularly those containing triazole and thiazole rings, have shown promising activity against a range of bacterial and fungal strains.[7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Compound ClassTarget OrganismsReported Activity (MIC)Reference
Triazolo-quinazolinonesStaphylococcus aureus, Escherichia coli12.5 - 50 µg/mL[7]
Thiazolo-quinazolinonesCandida albicans, Aspergillus niger25 - 100 µg/mL[7]
2-(Aminomethyl)-quinazolinonesGram-positive and Gram-negative bacteriaVariable, structure-dependent[9]
Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology. Derivatives synthesized from the 2-chloromethyl intermediate have been evaluated for their cytotoxic effects against various cancer cell lines.[1][3][10] The proposed mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases, or the induction of apoptosis.

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
4-Anilinoquinazoline derivativesHepG2 (Liver), MCF-7 (Breast)5 - 20 µM[1]
Imidazo[1,2-c]quinazolinesVarious human cancer cell linesStructure-dependent[8]
2-((Arylthio)methyl)-quinazolinonesColon, Lung cancer cell lines1 - 15 µM[10]

Conclusion and Future Perspectives

2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is a highly versatile and readily accessible intermediate for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the quinazolinone core. The demonstrated antimicrobial and anticancer activities of the resulting derivatives underscore the therapeutic potential of this chemical scaffold. Future research in this area could focus on the development of more potent and selective agents through structure-activity relationship (SAR) studies, as well as the exploration of novel heterocyclic systems derived from this key intermediate. The continued investigation of these compounds is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.

References

  • Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • Kumar, A., & Kumar, S. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry, 21(1), 57-73.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Synthetic studies toward biologically active quinazolinones: a review. Journal of the Saudi Chemical Society, 22(7), 841-866.
  • Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4 (3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 1-26.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.
  • Shi, D. F., Bradshaw, T. D., & Stevens, M. F. (2001). Antitumor imidazo[1, 2-c] quinazolines. Part 1: synthesis and cytotoxicity of 5-substituted imidazo[1, 2-c] quinazolines. Bioorganic & medicinal chemistry letters, 11(10), 1283-1286.
  • Xie, F., Li, Y., & Zhao, L. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3169. [Link]

  • Kumar, D., & Kumar, N. (2020). Synthesis and antimicrobial evaluation of novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]–2–thioxo-5, 6–dihydropyrimidine-1 (2H)-yl) quinazoline-4 (3H)-ones derivatives. Journal of the Serbian Chemical Society, 85(1), 25-34.
  • Emami, L., Faghih, Z., Khabnadideh, S., Rezaei, Z., Sabet, R., Harigh, E., & Faghih, Z. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4 (3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18(8), 1877-1889.
  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2010). Synthesis, biological evaluation, and molecular modeling of new quinazolinone derivatives as antimicrobial and anticancer agents. Bioorganic & medicinal chemistry, 18(16), 5999-6011.
  • Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., ... & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4 (3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]

Sources

Method

The Strategic Role of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one in Modern Medicinal Chemistry

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. The quinazolinone nucleus is one such "privileged structure," a term bestowed upon scaffolds that can bind to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] Quinazolinone derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Their clinical significance is underscored by the market presence of several drugs incorporating this core, such as the anticancer agents gefitinib and erlotinib.[3]

The versatility of the quinazolinone system lies in its amenability to substitution at various positions, which allows for the fine-tuning of its physicochemical properties and biological activity.[2] Among the numerous derivatives, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one stands out as a pivotal intermediate, a versatile building block poised for the synthesis of a new generation of targeted therapeutics. The chloromethyl group at the 2-position serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution, while the methyl group at the 8-position can influence the molecule's conformation, solubility, and metabolic stability, potentially enhancing its drug-like properties.

This guide provides an in-depth exploration of the synthesis, applications, and strategic importance of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

Core Synthesis and Characterization

The synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is efficiently achieved through a one-step procedure from readily available starting materials. This method represents an improvement over older, multi-step routes, offering higher yields and operational simplicity.[5][6]

Synthetic Protocol: One-Pot Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

This protocol is adapted from the improved synthetic procedure described by Li, H.-Z., et al. (2010).[5][7]

Objective: To synthesize 2-(chloromethyl)-8-methylquinazolin-4(3H)-one from 2-amino-3-methylbenzoic acid.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Chloroacetonitrile

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous toluene, add chloroacetonitrile (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the excess POCl₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a solid.

Visualization of the Synthetic Workflow:

Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one start 2-amino-3-methylbenzoic acid reagents + Chloroacetonitrile + POCl₃ in Toluene (Reflux) start->reagents Cyclocondensation product 2-(chloromethyl)-8-methylquinazolin-4(3H)-one reagents->product caption One-pot synthesis workflow.

Caption: One-pot synthesis workflow.

Characterization Data:

The identity and purity of the synthesized 2-(chloromethyl)-8-methylquinazolin-4(3H)-one should be confirmed by standard analytical techniques.

ParameterReported Value[7]
Appearance White solid
Melting Point 246-248 °C
¹H-NMR (DMSO-d₆) δ 12.59 (br s, 1H), 7.96 (d, J = 7.6 Hz, 1H), 7.69 (d, J = 7.2 Hz, 1H), 7.41 (t, J = 7.6 Hz, 1H), 4.56 (s, 2H)
¹³C-NMR (DMSO-d₆) δ 162.05, 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46, 43.83, 17.39
ESI-MS m/z 207.05 (M-H)⁺

Application in the Synthesis of Bioactive Molecules

The primary utility of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in medicinal chemistry stems from the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic attack, providing a straightforward method for introducing a wide variety of substituents at the 2-position of the quinazolinone core. This is a key strategy for developing libraries of compounds for structure-activity relationship (SAR) studies.

Protocol: Nucleophilic Substitution with an Aromatic Amine

This protocol provides a general procedure for the synthesis of 2-((arylamino)methyl)-8-methylquinazolin-4(3H)-one derivatives, which are precursors to potent kinase inhibitors and other anticancer agents.[5][7]

Objective: To displace the chloride with a substituted aniline to form a new C-N bond.

Materials:

  • 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

  • To a solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualization of the Derivatization Workflow:

Nucleophilic Substitution start 2-(chloromethyl)-8-methylquinazolin-4(3H)-one reagents + Substituted Aniline + K₂CO₃ in DMF start->reagents SN2 Reaction product 2-((arylamino)methyl)-8-methylquinazolin-4(3H)-one reagents->product caption Derivatization via nucleophilic substitution.

Caption: Derivatization via nucleophilic substitution.

Rationale in Anticancer Drug Design

The quinazolinone scaffold is a cornerstone in the design of kinase inhibitors, a major class of anticancer drugs.[3] Many of these inhibitors, such as gefitinib and erlotinib, target the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The general structure of these inhibitors features the quinazolinone core, which mimics the adenine ring of ATP, and a substituted aniline moiety that occupies an adjacent hydrophobic pocket.

The synthetic route starting from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one allows for the facile introduction of various substituted anilines and other nucleophiles. This enables the exploration of the chemical space around the quinazolinone core to optimize binding affinity, selectivity, and pharmacokinetic properties. The 8-methyl group can serve to probe specific steric and electronic interactions within the target protein's binding site, potentially leading to improved potency or a modified selectivity profile.

Visualization of the Targeted Pathway:

EGFR Inhibition cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylates Quin_deriv Quinazolinone Derivative Quin_deriv->EGFR Inhibits (Competitive with ATP) ATP ATP ATP->EGFR Binds to kinase domain Apoptosis Apoptosis caption Mechanism of EGFR inhibition.

Sources

Application

one-pot synthesis of 2-(chloromethyl)-quinazolinone derivatives.

Application Note & Protocol Topic: One-Pot Synthesis of 2-(Chloromethyl)-quinazolinone Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-(Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 2-(Chloromethyl)-quinazolinone Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Chloromethyl)-quinazolinones

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-(chloromethyl)-4(3H)-quinazolinone derivatives, in particular, are highly valued as versatile intermediates. The reactive chloromethyl group at the C2 position serves as a synthetic handle, enabling further molecular elaboration to produce diverse libraries of bioactive molecules, such as potent anticancer agents.[4][5][6]

Historically, the synthesis of these key intermediates involved multi-step procedures with modest overall yields.[6] This application note details an optimized, efficient one-pot synthesis of 2-(chloromethyl)-4(3H)-quinazolinone derivatives starting from readily available anthranilic acids. This protocol offers significant advantages in terms of operational simplicity, reduced reaction time, and improved yields, making it a valuable methodology for researchers in drug discovery and organic synthesis.

Underlying Scientific Principles: A Mechanistic Overview

The described one-pot synthesis is a cascade reaction that elegantly combines acylation and cyclization steps. The process is initiated by the reaction of an anthranilic acid derivative with chloroacetyl chloride.

Causality of Reagent Selection:

  • Anthranilic Acid Derivatives: These serve as the foundational building block, providing the benzene ring and the two nitrogen atoms required for the quinazolinone core. The substituents on the anthranilic acid ring can be varied to modulate the electronic properties and, ultimately, the biological activity of the final products.

  • Chloroacetyl Chloride: This bifunctional reagent is crucial. It acts as an acylating agent for the amino group of the anthranilic acid and provides the chloromethyl moiety at the C2 position of the resulting quinazolinone.

  • Triethylamine (or other base): While not explicitly detailed in all one-pot protocols, a base is often used in acylation reactions involving acyl chlorides to neutralize the HCl generated during the reaction, thereby preventing protonation of the starting amine and driving the reaction to completion.[7][8] In some procedures, the reaction conditions are optimized to proceed without an external base.

The proposed mechanism involves the initial N-acylation of the anthranilic acid by chloroacetyl chloride to form an N-(chloroacetyl)anthranilic acid intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid group (or its activated form), and subsequent dehydration to yield the stable 4(3H)-quinazolinone ring system.

Experimental Workflow & Logic Diagram

The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final purified product.

G cluster_prep I. Reaction Setup cluster_reaction II. One-Pot Reaction cluster_workup III. Product Isolation & Purification cluster_analysis IV. Characterization A Dissolve Anthranilic Acid in appropriate solvent (e.g., DMF) B Add Chloroacetyl Chloride (dropwise at 0°C) A->B Exothermic Step: Control temperature C Stir at Room Temperature (monitor via TLC) B->C Acylation D Heat to Reflux (to drive cyclization) C->D Cyclization/ Dehydration E Cool Reaction Mixture & Pour into Ice Water D->E Quench Reaction F Filter Precipitate E->F Precipitation G Wash with Water & Dry F->G Remove Impurities H Recrystallize from suitable solvent (e.g., Ethanol) G->H Purification I Obtain Pure Product H->I J Spectroscopic Analysis (NMR, IR, MS) I->J Verify Structure & Purity

Caption: One-pot synthesis workflow for 2-(chloromethyl)-quinazolinone derivatives.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents:

  • Substituted Anthranilic Acid (1.0 eq)

  • Chloroacetyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the substituted anthranilic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of anthranilic acid).

    • Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

    • Checkpoint: A clear, homogeneous solution should be observed. If the starting material is not fully dissolved, a small amount of additional solvent may be added.

  • Acylation Step:

    • Slowly add chloroacetyl chloride (1.2 eq) to the stirred solution dropwise via a dropping funnel over 15-20 minutes.

    • Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting anthranilic acid.

  • Cyclization and Work-up:

    • After the initial stirring period, heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours.

    • Checkpoint: A change in color or consistency of the reaction mixture may be observed. TLC should indicate the formation of a new, less polar product.

    • After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold water.

    • Expected Observation: A solid precipitate of the crude 2-(chloromethyl)-quinazolinone derivative should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure 2-(chloromethyl)-quinazolinone derivative.

    • Self-Validation: The melting point of the recrystallized product should be sharp and consistent with literature values.[4]

Data Summary and Characterization

The successful synthesis of 2-(chloromethyl)-quinazolinone derivatives can be confirmed by standard spectroscopic methods. The following table summarizes typical yields for various substrates and key characterization data for the parent compound.

Table 1: Reaction Yields with Various Anthranilic Acids

EntryAnthranilic Acid SubstituentYield (%)Reference
1H88[4]
25-F78[4]
35-Cl75[4]
45-Br72[4]
55-NO₂70[4]

Yields are based on reported literature values and may vary depending on experimental conditions.

Characterization Data for 2-(Chloromethyl)quinazolin-4(3H)-one: [4]

  • Appearance: White solid

  • Melting Point: 249-250 °C

  • ¹H-NMR (DMSO-d₆, δ ppm): 12.59 (br s, 1H, NH), 8.12 (dd, 1H), 7.84 (dd, 1H), 7.68 (d, 1H), 7.56 (t, 1H), 4.55 (s, 2H, CH₂Cl)

  • ¹³C-NMR (DMSO-d₆, δ ppm): 161.79, 152.62, 148.47, 134.88, 127.52, 126.14, 121.52, 43.53

  • ESI-MS (m/z): 195.03 [M+H]⁺

Troubleshooting and Expert Insights

  • Low Yield: If the yield is lower than expected, ensure all reagents are anhydrous, as moisture can hydrolyze chloroacetyl chloride. Incomplete reaction can be addressed by extending the reflux time and monitoring via TLC.

  • Impure Product: If the product is difficult to purify, it may be due to side reactions from an overly rapid addition of chloroacetyl chloride. Ensure the initial acylation is performed at low temperatures. Thorough washing of the crude precipitate is essential to remove DMF, which can complicate purification.

  • Solubility Issues: Some substituted anthranilic acids may have poor solubility in the reaction solvent.[6] In such cases, a different high-boiling point solvent or a slight increase in solvent volume may be necessary.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 2-(chloromethyl)-quinazolinone derivatives. By explaining the rationale behind the experimental choices and integrating self-validating checkpoints, this guide equips researchers with the necessary tools to efficiently produce these valuable synthetic intermediates for applications in drug discovery and medicinal chemistry.

References

  • Yi, X., Ke, S., Liu, Y., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • Sci-Hub. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [No valid URL available]
  • Hassanzadeh, F., Sadeghi, H., & Khodarahmi, G. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 14(5), 453-463. [Link]

  • ResearchGate. Synthesis of 2-(Chloromethyl)quinazolin-4-ol. [Link]

  • Zielińska-Błajet, M., & Skarżewski, J. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(3), 999. [Link]

  • ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Future Medicinal Chemistry, 12(15), 1385-1404. [Link]

  • ResearchGate. (2010). (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • International Journal of Research in Pharmaceutical Sciences. A Short Review on Quinazoline Heterocycle. [Link]

  • Royal Society of Chemistry. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. [Link]

  • ResearchGate. Synthesis and evaluation antimicrobial activity of substituted Quinazolinone containing pentagonal, hexagonal heterocyclic ring. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6088. [Link]

  • PubChem. 2-(Chloromethyl)-4(3H)-quinazolinone. [Link]

  • PubMed Central. (2015). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. [Link]

  • Aurigene Pharmaceutical Services. An efficient one pot synthesis of 2-amino quinazolin-4(3H). [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • PubMed Central. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

  • Royal Society of Chemistry. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. [Link]

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Method

Application Notes and Protocols: Leveraging 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in Antifungal Drug Design

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Antifungal Research The quinazolinone core, a bicyclic heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Antifungal Research

The quinazolinone core, a bicyclic heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets.[1][2][3] This versatility has led to the development of quinazolinone-based compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[3][4] The growing threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. The quinazolinone framework presents a promising starting point for the design of new antifungals with potentially novel mechanisms of action.

This guide focuses on a specific, yet underexplored, derivative: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one . The presence of a reactive chloromethyl group at the 2-position offers a versatile handle for synthetic modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The methyl group at the 8-position may also influence the molecule's pharmacokinetic profile and target engagement. These application notes will provide a comprehensive framework for researchers to investigate the antifungal potential of this compound, from initial synthesis and in vitro screening to lead optimization and in silico analysis.

Proposed Mechanism of Action: Disrupting Fungal Cell Integrity

While the precise mechanism of action for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is yet to be elucidated, studies on analogous quinazolinone derivatives suggest a likely mode of action involving the disruption of fungal cell membrane integrity.[5][6][7] The lipophilic nature of the quinazolinone core may facilitate its intercalation into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Another plausible target is the inhibition of key fungal enzymes. For instance, some antifungal agents target cytochrome P450-dependent enzymes like sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[8][9] Molecular docking studies could be employed to predict the binding affinity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one to fungal CYP51 and other potential targets.

proposed_moa Compound 2-(chloromethyl)-8- methylquinazolin-4(3H)-one Membrane Fungal Cell Membrane Compound->Membrane Intercalation Enzyme Fungal Enzyme (e.g., CYP51) Compound->Enzyme Binding Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Fungal Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death

Caption: Proposed Mechanisms of Antifungal Action.

Experimental Protocols

PART 1: Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

The synthesis of the title compound can be achieved through established methods for quinazolinone synthesis. A general and efficient one-step procedure involves the reaction of the appropriately substituted anthranilic acid with chloroacetonitrile.[10]

Protocol 1: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add chloroacetonitrile (1.2 equivalents) to the solution.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or polyphosphoric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][11]

PART 2: In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal efficacy of the synthesized compound, a panel of clinically relevant fungal strains should be used. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.[12][13][14][15]

Protocol 2: Broth Microdilution Assay

  • Fungal Strains: Utilize a panel of fungi including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.

  • Inoculum Preparation: Prepare fungal inocula according to CLSI guidelines to a final concentration of 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ conidia/mL for molds.[13][15]

  • Compound Preparation: Prepare a stock solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Inoculate the wells with the fungal suspension. Include a positive control (a known antifungal drug like fluconazole or amphotericin B) and a negative control (medium with DMSO). Incubate the plates at 35°C for 24-48 hours.[12]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[12] For yeasts, this is often a ≥50% reduction in turbidity, while for molds, it can be complete visual inhibition.[12]

Table 1: Hypothetical Antifungal Activity Data

Fungal Strain2-(chloromethyl)-8-methylquinazolin-4(3H)-one MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans81
Candida glabrata1632
Cryptococcus neoformans48
Aspergillus fumigatus32>64
PART 3: Cytotoxicity Assessment

A critical aspect of antifungal drug development is ensuring selectivity, meaning the compound is toxic to fungal cells but not to host mammalian cells.[16] Standard cytotoxicity assays, such as the MTT or resazurin-based assays, can be used to determine the compound's effect on mammalian cell viability.[16][17]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Lines: Use a relevant mammalian cell line, such as HeLa or HepG2 cells.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm. Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Selectivity Index (SI): The SI is a crucial parameter to evaluate the therapeutic window of a potential drug candidate. It is calculated as the ratio of CC₅₀ to MIC (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity for fungal cells over mammalian cells.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one provides a starting point. A systematic SAR study is essential to identify more potent and selective analogues. The reactive chloromethyl group at the 2-position is an ideal site for modification.

sar_workflow Start 2-(chloromethyl)-8- methylquinazolin-4(3H)-one (Lead Compound) Synthesis Synthesize Analogues (Modify at C2 position) Start->Synthesis Screening In Vitro Antifungal & Cytotoxicity Screening Synthesis->Screening SAR Analyze Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Process

Caption: Iterative Workflow for SAR and Lead Optimization.

Proposed Modifications:

  • Nucleophilic Substitution: React the chloromethyl group with various nucleophiles (amines, thiols, alcohols) to introduce a diverse range of substituents.

  • Aromatic Substitutions: Explore different substituents on the benzene ring of the quinazolinone core to modulate lipophilicity and electronic properties.

  • Modifications at the N3 position: Alkylation or arylation at the N3 position can also influence biological activity.[18]

In Silico Analysis: Guiding Rational Drug Design

Computational tools can significantly accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis.[19]

Molecular Docking

Molecular docking studies can predict the binding mode and affinity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and its analogues to the active site of potential fungal protein targets.[8][9][20][21]

Protocol 4: Molecular Docking

  • Target Selection: Choose a validated fungal protein target, such as lanosterol 14α-demethylase (CYP51).

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of the ligands (quinazolinone derivatives).

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding poses and calculate the binding energies.[20]

  • Analysis: Analyze the docking results to understand the key interactions (hydrogen bonds, hydrophobic interactions) between the ligands and the protein. This information can guide the design of more potent inhibitors.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[22][23][24] In silico tools can predict these properties based on the chemical structure of the compounds.[19][25]

Table 2: Predicted ADMET Properties

PropertyPredicted ValueDesirable Range
Molecular Weight222.66 g/mol < 500 g/mol
LogP2.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
hERG InhibitionLow riskLow risk
Ames MutagenicityNon-mutagenicNon-mutagenic

digraph "admet_workflow" {
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node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
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"Input" [label="Chemical Structure of\nQuinazolinone Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; "Prediction" [label="ADMET Prediction Software\n(e.g., ADMET Predictor®, pkCSM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Output" [label="Predicted Properties:\n- Absorption\n- Distribution\n- Metabolism\n- Excretion\n- Toxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Analysis of Drug-likeness\n& Potential Liabilities", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Input" -> "Prediction"; "Prediction" -> "Output"; "Output" -> "Analysis"; }

Caption: Workflow for In Silico ADMET Prediction.

Conclusion and Future Directions

2-(chloromethyl)-8-methylquinazolin-4(3H)-one represents a promising, yet largely unexplored, starting point for the development of novel antifungal agents. Its straightforward synthesis and the presence of a reactive chemical handle make it an attractive scaffold for the generation of diverse chemical libraries. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to systematically investigate its antifungal potential. Future work should focus on extensive SAR studies to improve potency and selectivity, elucidation of the precise mechanism of action, and in vivo efficacy studies in animal models of fungal infections. Through a multidisciplinary approach combining synthetic chemistry, mycology, and computational modeling, the full therapeutic potential of this quinazolinone derivative can be unlocked.

References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, A. Y. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(16), 4604–4614. [Link]

  • Gleeson, M. P., & Montanari, D. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13847–13861. [Link]

  • Lei, Z., Yao, J., Liu, H., Bai, X., Gao, X., Pan, Q., & Yang, W. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Current Issues in Molecular Biology, 44(11), 5605-5621. [Link]

  • American Chemical Society. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Request PDF. [Link]

  • Gleeson, M. P., & Montanari, D. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Revie, N. M., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa159. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3648–3654. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. [Link]

  • Ostrosky-Zeichner, L. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 949. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Molecular Docking Studies of Novel Triazole as Antifungal Agent. Chemical Biology & Drug Design, 88(5), 720-728. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]

  • Rajalakshmi, R., & Jeyanthi, P. (2017). Molecular docking analysis of bioactive compounds from Mollugo cerviana (L.) SER with DHFR for antifungal activity. Journal of Applied Pharmaceutical Science, 7(11), 140-144. [Link]

  • Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology. [Link]

  • Yilmaz, I., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega, 8(27), 24391–24403. [Link]

  • Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. Molecules, 23(12), 3128. [Link]

  • Park, Y., et al. (2004). In vitro antifungal activity and cytotoxicity of a novel membrane-active peptide. Antimicrobial Agents and Chemotherapy, 48(8), 3041-3045. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. Molecules, 28(3), 1361. [Link]

  • Herreros, E., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(10), 2871–2878. [Link]

  • Quishida, C. C., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Antibiotics, 11(11), 1500. [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(2), 65–75. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Retrieved from [Link]

  • López-García, B., et al. (2021). Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. Molecules, 26(16), 4887. [Link]

  • El-Gaby, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(10), 4547-4555. [Link]

  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Wang, M., et al. (2006). Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Bulletin of the Korean Chemical Society, 27(6), 875-878. [Link]

  • ResearchGate. (2025). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. Retrieved from [Link]

Sources

Application

laboratory scale-up synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a pivotal intermediate in medicinal chemistry and drug development. Quinazolinone scaffolds are central to numerous biologically active compounds, including established anticancer agents.[1][2] This guide details an efficient, one-step synthetic protocol starting from 2-amino-3-methylbenzoic acid. The narrative emphasizes the chemical rationale behind the procedural steps, scale-up considerations, and rigorous safety protocols, designed for researchers in synthetic chemistry and drug discovery.

Introduction and Significance

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The specific derivative, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, serves as a versatile building block. The reactive chloromethyl group at the C2 position allows for facile nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for screening and development. Its utility is particularly noted in the creation of novel 4-anilinoquinazoline derivatives, which have shown promising anticancer activities.[1][3][4]

This protocol describes an optimized and efficient synthesis that avoids multi-step procedures, which often result in lower overall yields.[4] The selected method, a cyclocondensation reaction between 2-amino-3-methylbenzoic acid and chloroacetonitrile, offers a direct and high-yielding route to the target compound.[1]

Synthetic Strategy and Mechanism

The synthesis of the quinazolinone ring system can be achieved through various methods.[5][6][7] For this specific target, we employ a robust one-step approach.

Overall Reaction

The reaction proceeds by heating 2-amino-3-methylbenzoic acid with an excess of chloroacetonitrile. The methyl group at the 8-position of the final product originates from the 3-position of the anthranilic acid derivative.

Caption: Overall synthetic scheme.

Mechanistic Rationale

The reaction is a cyclocondensation process. The primary amine of 2-amino-3-methylbenzoic acid performs a nucleophilic attack on the nitrile carbon of chloroacetonitrile. This is followed by intramolecular cyclization where the carboxylic acid group reacts to form the heterocyclic ring. The use of excess chloroacetonitrile is crucial as it acts as both a reactant and a dehydrating agent, driving the reaction towards completion and improving the overall yield.[1] This one-pot method is advantageous for its operational simplicity and efficiency.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a 10-gram scale synthesis. All operations must be conducted within a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberQuantityNotes
2-Amino-3-methylbenzoic acid151.164389-45-110.0 g (66.1 mmol)>98% purity
Chloroacetonitrile75.50107-14-237.5 mL (44.6 g, 591 mmol)>99% purity, toxic, lachrymator
Methanol (MeOH)32.0467-56-1~200 mLAnhydrous, for washing
Equipment
3-neck round-bottom flask500 mL
Reflux condenserWith gas inlet/outlet
Magnetic stir plate & stir bar
Heating mantle with controller
Buchner funnel and filter flaskFor vacuum filtration
Inert gas supply (Nitrogen/Argon)
Step-by-Step Procedure
  • Reactor Setup: Assemble the 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried to remove moisture. The top of the condenser should be fitted with a gas bubbler or an inlet for a gentle stream of nitrogen.

  • Charging Reactants: To the flask, add 2-amino-3-methylbenzoic acid (10.0 g). Subsequently, carefully add chloroacetonitrile (37.5 mL) in the fume hood.

  • Reaction Conditions: With gentle stirring, heat the mixture to reflux using the heating mantle. The mixture will become a slurry and then gradually homogenize as the reaction proceeds. Maintain the reflux for approximately 8-12 hours.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The disappearance of the starting material (2-amino-3-methylbenzoic acid) indicates reaction completion.

  • Work-up and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product will form.

  • Filtration: Cool the slurry further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold anhydrous methanol (~3 x 50 mL) to remove any unreacted chloroacetonitrile and other soluble impurities.

  • Drying: Transfer the white solid to a watch glass and dry in a vacuum oven at 60-70 °C overnight to yield the final product.

Expected Yield and Characterization
  • Appearance: White solid[1]

  • Expected Yield: 75-85%

  • Melting Point: 246-248 °C[1]

Characterization Data Expected Values (as per literature[1])
¹H-NMR (DMSO-d6, δ ppm)12.59 (br s, 1H, NH), 7.96 (d, 1H), 7.69 (d, 1H), 7.41 (t, 1H), 4.56 (s, 2H, CH₂Cl)
¹³C-NMR (DMSO-d6, δ ppm)162.05, 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46, 43.83, 17.39
ESI-MS (m/z)207.05 [M-H]⁻

Workflow Visualization

A Setup & Charge Reactor (2-Amino-3-methylbenzoic acid, Chloroacetonitrile) B Heat to Reflux (8-12 hours) Under N₂ Atmosphere A->B Initiate Reaction C Cool to Room Temp. & Ice Bath B->C Reaction Complete D Vacuum Filtration C->D Precipitate Formed E Wash with Cold MeOH D->E Isolate Crude Solid F Dry in Vacuum Oven E->F Remove Impurities G Final Product: 2-(chloromethyl)-8-methyl -quinazolin-4(3H)-one F->G Obtain Pure Product H Characterization (NMR, MS, MP) G->H Verify Structure & Purity

Caption: Experimental workflow diagram.

Safety and Environmental Considerations

Researcher safety is paramount. A thorough risk assessment must be conducted before starting this synthesis.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with all reagents; consult a glove compatibility chart).

  • Chemical Hazards:

    • Chloroacetonitrile: This substance is highly toxic if inhaled or absorbed through the skin, is a lachrymator (causes tearing), and is combustible. All handling must be done in a well-ventilated fume hood.[8][9]

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

  • Handling Precautions:

    • Perform all transfers of chloroacetonitrile in the fume hood.

    • Ensure the reaction setup is secure and stable.

    • Avoid heating the reaction too quickly to prevent uncontrolled boiling.

  • Waste Disposal:

    • The liquid filtrate will contain excess chloroacetonitrile and methanol. It must be collected and disposed of as halogenated organic waste.

    • Do not pour any chemical waste down the drain. Follow all institutional and local regulations for chemical waste management.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. By detailing the mechanistic rationale, providing a step-by-step guide, and emphasizing critical safety measures, this document serves as a valuable resource for researchers engaged in the synthesis of heterocyclic intermediates for drug discovery and development. The described one-pot procedure is efficient, high-yielding, and suitable for producing the quantities of material necessary for further synthetic elaboration.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Sci-Hub. Available at: [Link]

  • (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. sds-msds.com. Available at: [Link]

  • Chloroacetyl Chloride. Yufeng. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this crucial intermediate in their synthetic workflows. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common challenges and optimize your reaction outcomes.

The Primary Synthetic Pathway: A Validated Protocol

The most direct and commonly employed route for synthesizing 2-(chloromethyl)-8-methylquinazolin-4(3H)-one involves the cyclocondensation of 2-amino-3-methylbenzoic acid with chloroacetonitrile.[1][2] This method is valued for its efficiency and directness.

The reaction proceeds via the formation of an amidine intermediate from the reaction of the anthranilic acid's amino group with chloroacetonitrile, followed by an intramolecular cyclization where the carboxylic acid group attacks the amidine carbon. Subsequent dehydration and tautomerization yield the stable quinazolinone ring system.

Diagram: Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product 2_amino_3_methylbenzoic_acid 2-Amino-3-methylbenzoic acid amidine_intermediate Acyclic Amidine Intermediate 2_amino_3_methylbenzoic_acid->amidine_intermediate Reacts with chloroacetonitrile Chloroacetonitrile chloroacetonitrile->amidine_intermediate final_product 2-(chloromethyl)-8-methyl quinazolin-4(3H)-one amidine_intermediate->final_product Intramolecular Cyclization & Tautomerization

Caption: Reaction flow for quinazolinone synthesis.

Experimental Protocol: One-Step Synthesis

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Chloroacetonitrile

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a solution of 2-amino-3-methylbenzoic acid (1.0 eq.) in anhydrous methanol, add chloroacetonitrile (approx. 3.0 eq.).

  • Stir the reaction mixture at ambient temperature (e.g., 25 °C) for approximately 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold methanol or isopropanol to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a solid.

ParameterRecommended ValueRationale
Solvent Anhydrous MethanolProvides good solubility for the starting material and facilitates the reaction. Anhydrous conditions prevent hydrolysis.
Chloroacetonitrile ~3.0 equivalentsUsing an excess drives the reaction towards completion and improves yield.[1]
Temperature Ambient (~25 °C)The reaction proceeds efficiently without heating, which minimizes potential side reactions.
Reaction Time 2-4 hoursSufficient time for completion, but should be monitored by TLC or LC-MS.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

Answer: Low conversion is a common issue that can typically be traced to one of three factors: reagent quality, reaction conditions, or the presence of moisture.

  • Cause A: Reagent Quality & Stoichiometry

    • Insight: Chloroacetonitrile is susceptible to degradation and is a lachrymator. Ensure you are using a fresh or properly stored bottle. The stoichiometry is also critical; studies have shown that increasing the amount of chloroacetonitrile can significantly improve yields.[1]

    • Solution: Verify the purity of your 2-amino-3-methylbenzoic acid. Use a confirmed excess (at least 3 equivalents) of fresh chloroacetonitrile.

  • Cause B: Presence of Water

    • Insight: Water can interfere with the reaction mechanism and, more critically, lead to the hydrolysis of the desired product's chloromethyl group (see Q2).

    • Solution: Use anhydrous methanol as the solvent. Ensure all glassware is thoroughly dried before use. Conduct the reaction under a nitrogen or argon atmosphere if you are in a humid environment.

  • Cause C: Insufficient Reaction Time

    • Insight: While the reaction is typically fast, variations in concentration or temperature can slow it down.

    • Solution: Monitor the reaction's progress every hour using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or a gentle increase in temperature (e.g., to 40 °C), though this may increase the risk of side products.

Q2: My mass spec data shows a prominent peak corresponding to [M-Cl+OH]. What is this impurity?

Answer: This peak indicates the presence of 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one . This is the most common side product, formed by the hydrolysis of the reactive chloromethyl group.

  • Mechanism of Formation: The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water. This can occur either during the reaction if conditions are not anhydrous or, more commonly, during aqueous workup procedures. The literature even describes a convenient one-pot method to intentionally synthesize this hydroxylated version, highlighting the ease of this transformation.[1][3]

  • Prevention & Mitigation:

    • Strict Anhydrous Conditions: The most effective prevention is to rigorously exclude water from the reaction.

    • Non-Aqueous Workup: Avoid washing the crude product with water if possible. The recommended workup involves filtration and washing with a cold, relatively non-nucleophilic organic solvent like isopropanol.[1]

    • Purification: If the hydroxylated impurity forms, it can often be separated from the desired product by column chromatography, as its polarity is significantly different.

Diagram: Hydrolysis Side Reaction

Hydrolysis_Side_Reaction Product 2-(chloromethyl)-8-methyl quinazolin-4(3H)-one Side_Product 2-(hydroxymethyl)-8-methyl quinazolin-4(3H)-one Product->Side_Product Nucleophilic Attack (Hydrolysis) Water H₂O (Water) Water->Product

Caption: Formation of the primary hydrolysis byproduct.

Q3: My TLC and LC-MS show several higher molecular weight impurities that I can't identify.

Answer: The presence of high molecular weight species often points to dimerization or oligomerization. The product itself contains both a nucleophilic site (the N-H at position 3) and a reactive electrophilic site (the chloromethyl group).

  • Cause: Intermolecular N-Alkylation (Dimerization)

    • Insight: One molecule of the product can act as a nucleophile (via its N3-H) and attack the electrophilic chloromethyl group of a second molecule. This results in an N-N linked dimer. This is a classic bimolecular side reaction that is favored at higher concentrations.

    • Solution:

      • Maintain Dilution: Running the reaction at a lower concentration can disfavor bimolecular reactions in favor of the desired intramolecular cyclization.

      • Temperature Control: Avoid excessive heating, which can accelerate these unwanted side reactions. Stick to ambient temperatures unless conversion is a major issue.

      • Purification: These larger, more complex impurities are typically much less soluble or have vastly different retention times, allowing for purification by recrystallization or chromatography.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Confirm Anhydrous Conditions conditions_ok Conditions Dry? check_conditions->conditions_ok check_monitoring Review In-Process Monitoring (TLC/LC-MS) reaction_complete Reaction Complete? check_monitoring->reaction_complete reagents_ok->check_conditions Yes rerun_reagents Action: Use Fresh Chloroacetonitrile (>3 eq.) reagents_ok->rerun_reagents No conditions_ok->check_monitoring Yes rerun_dry Action: Dry Glassware/Solvent, Use Inert Atmosphere conditions_ok->rerun_dry No extend_time Action: Extend Reaction Time or Warm Gently (to 40°C) reaction_complete->extend_time No end_success Optimized Yield reaction_complete->end_success Yes rerun_reagents->end_success rerun_dry->end_success extend_time->end_success

Caption: A logical workflow for diagnosing low product yield.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for this reaction?

    • A: Chloroacetonitrile is toxic and a potent lachrymator (tear-inducing agent). It must be handled in a well-ventilated chemical fume hood at all times. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Q: Can I use a different starting material, like 2-amino-3-methylbenzamide?

    • A: Yes, starting from the corresponding benzamide is a common strategy in quinazolinone synthesis.[4][5] The reaction would likely proceed via cyclization with a suitable one-carbon electrophile. However, the one-step reaction from the more accessible 2-amino-3-methylbenzoic acid with chloroacetonitrile is often more efficient.

  • Q: My product seems to be a salt (e.g., hydrochloride). How do I handle this?

    • A: Depending on the exact conditions and workup, it's possible to form a hydrochloride salt. This can typically be neutralized by a gentle wash with a cold, dilute aqueous bicarbonate solution, followed by extraction into an organic solvent. However, be mindful that this aqueous wash increases the risk of hydrolysis of the chloromethyl group. A non-aqueous workup is generally preferred.

  • Q: What characterization data should I expect for the final product?

    • A: For 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, you should confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Key expected signals in ¹H-NMR (in DMSO-d₆) would be a singlet for the -CH₂Cl group around 4.56 ppm, aromatic protons in their respective regions, and a broad singlet for the N-H proton above 12 ppm.[1] The mass spectrum should show the correct molecular ion peak.

References

  • Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Retrieved from [Link]

  • Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-85. [Link]

  • Sci-Hub. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. Volume 10, Issue 5. [Link]

  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 792. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 176-184. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chloroacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. Drawing from established literature and practical experience, this document provides in-depth troubleshooting, detailed protocols, and the rationale behind key experimental choices.

Introduction: The Synthetic Challenge

2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, incomplete reactions, and purification difficulties. The most common and reliable route involves a two-step process: the acylation of 2-amino-3-methylbenzoic acid followed by a dehydrative cyclization. Success hinges on careful control of reaction conditions and a deep understanding of the potential pitfalls at each stage.

Synthetic Workflow Overview

The synthesis can be visualized as a two-stage process, starting from commercially available or synthesized 2-amino-3-methylbenzoic acid.

SynthesisWorkflow A Step 1: Acylation 2-amino-3-methylbenzoic acid B Intermediate 2-(2-chloroacetamido)-3-methylbenzoic acid A->B  + Chloroacetyl chloride  + Base (e.g., Pyridine) C Step 2: Dehydrative Cyclization B->C D Final Product 2-(chloromethyl)-8-methylquinazolin-4(3H)-one C->D  + Acetic Anhydride  or POCl3 / SOCl2  + Heat

Caption: General two-step synthesis pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both solutions and the underlying chemical principles.

Part 1: Starting Material and Acylation Step

Question 1: My yield for the first step, the acylation of 2-amino-3-methylbenzoic acid, is consistently low (<70%). What are the likely causes?

Answer: Low yield in the acylation step is a common problem and typically points to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to chloroacetic acid, which will not participate in the desired reaction.

    • Expert Insight: Always use a fresh bottle of chloroacetyl chloride or distill it immediately before use. Ensure your glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions: The choice of base and solvent, along with temperature control, is critical.

    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amino group of the starting material, rendering it unreactive. A base is required to neutralize this HCl. Pyridine is often used as it can also act as the solvent, but other non-nucleophilic bases like triethylamine (TEA) in an aprotic solvent (like THF or Dioxane) are also effective. The reaction is highly exothermic; adding the chloroacetyl chloride slowly at a low temperature (0-5 °C) is crucial to prevent runaway reactions and the formation of undesired byproducts.[1]

  • Side Reactions: The primary side reaction is the formation of a diacylated product where the carboxylic acid is converted to a mixed anhydride. While this is often cleaved during workup, it can complicate the reaction profile.

Troubleshooting Table: Acylation Step

Observed Issue Potential Cause Recommended Solution
Low Conversion (Starting material remains) 1. Inactive chloroacetyl chloride (hydrolyzed). 2. Insufficient base. 3. Reaction temperature too low.1. Use freshly opened or distilled chloroacetyl chloride. 2. Ensure at least 1.1-1.2 equivalents of base are used. 3. After initial addition at 0°C, allow the reaction to warm to room temperature and stir for several hours.
Messy TLC with multiple spots 1. Reaction temperature was too high. 2. Moisture in the reaction.1. Maintain strict temperature control (0-5°C) during the addition of chloroacetyl chloride. 2. Use oven-dried glassware and an inert atmosphere.
Formation of a sticky, oily product Incomplete reaction or presence of impurities.Purify the intermediate by recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexane before proceeding to the next step.
Part 2: Dehydrative Cyclization Step

Question 2: I have successfully synthesized the intermediate, 2-(2-chloroacetamido)-3-methylbenzoic acid, but the final cyclization step is inefficient. Which cyclizing agent is best?

Answer: The choice of cyclizing agent is a critical parameter and depends on the desired balance between reactivity and reaction control. The most common and effective method involves thermal cyclization using acetic anhydride .

  • Mechanism & Expertise: Acetic anhydride serves a dual role. It acts as a dehydrating agent to facilitate the intramolecular condensation and can also serve as the solvent. Refluxing in acetic anhydride is a robust and widely cited method for this type of cyclization.[2][3] It generally produces a cleaner product compared to more aggressive reagents.

  • Alternative Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can also be used. These are much more powerful dehydrating agents. However, their high reactivity can lead to the formation of chlorinated byproducts and charring, especially if the temperature is not carefully controlled. They are often employed when the substrate is particularly resistant to cyclization.[4]

Question 3: My final product is a dark, impure solid that is difficult to purify. How can I improve the purity and isolation?

Answer: Product impurity after cyclization often results from thermal degradation or incomplete reaction.

  • Reaction Optimization: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Over-refluxing, especially with strong reagents like POCl₃, can cause decomposition. A typical reflux time in acetic anhydride is 2-4 hours.

  • Work-up Procedure: The key to obtaining a clean product is in the work-up. After the reaction is complete, the mixture is typically cooled and poured into ice-water. This precipitates the crude product and also hydrolyzes any remaining acetic anhydride.

    • Expert Insight: Stirring the aqueous suspension for an extended period (1-2 hours) ensures complete precipitation and helps break down any clumps. The pH should be adjusted to neutral (pH ~7) before filtration to ensure the quinazolinone, which has a weakly acidic N-H proton, is in its neutral, least soluble form.[1]

  • Purification: Recrystallization is the most effective method for purifying the final product.

    • Recommended Solvents: Based on literature, a white solid can be obtained by recrystallization from solvents such as ethanol, methanol, or N,N-Dimethylformamide (DMF).[5]

Troubleshooting Logic: From Problem to Solution

Troubleshooting start Problem: Low Final Yield check_step1 Was Step 1 Yield > 85%? start->check_step1 check_step2 Was Cyclization Reaction Clean? check_step1->check_step2 Yes sol_step1 Troubleshoot Acylation: - Check reagent purity - Optimize base/temp check_step1->sol_step1 No sol_step2 Optimize Cyclization: - Use Acetic Anhydride - Monitor by TLC - Control reaction time check_step2->sol_step2 No sol_purification Improve Work-up/Purification: - Pour into ice-water - Neutralize pH before filtering - Recrystallize from Ethanol/DMF check_step2->sol_purification Yes sol_step1->check_step2 sol_step2->sol_purification end_node High Yield & Purity sol_purification->end_node

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Chloromethyl)-quinazolinones

Welcome to the technical support center for the purification of 2-(chloromethyl)-quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(chloromethyl)-quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of chemical intermediates. The inherent reactivity of the chloromethyl group, coupled with the quinazolinone core's susceptibility to certain conditions, can present unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compounds.

Troubleshooting Guide: Navigating Purification Challenges

The purification of 2-(chloromethyl)-quinazolinones often requires careful consideration of method selection to avoid degradation and effectively remove impurities. This section addresses specific issues you may encounter and provides a logical approach to resolving them.

Diagram: Troubleshooting Logic for 2-(Chloromethyl)-quinazolinone Purification

G start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Is the main spot well-resolved from impurities on TLC? start->purity_check major_impurities Identify Major Impurities purity_check->major_impurities No column_chromatography Proceed with Column Chromatography purity_check->column_chromatography Yes hydrolysis_product Hydrolysis Product Detected? (e.g., hydroxymethyl derivative) major_impurities->hydrolysis_product starting_material Unreacted Starting Material (e.g., anthranilic acid)? major_impurities->starting_material side_products Other Side Products? major_impurities->side_products recrystallization Attempt Recrystallization hydrolysis_product->recrystallization No ph_control Use Anhydrous Solvents & Avoid Protic/Basic Conditions hydrolysis_product->ph_control Yes acid_base_wash Perform Acid-Base Wash starting_material->acid_base_wash Yes drive_reaction Optimize Reaction Conditions (e.g., stoichiometry, time) starting_material->drive_reaction Consider side_products->column_chromatography Yes solvent_system Optimize Solvent System (e.g., Hexane/EtOAc, DCM/MeOH) column_chromatography->solvent_system end Pure Product recrystallization->end acid_base_wash->recrystallization solvent_system->end ph_control->recrystallization drive_reaction->start

Caption: Decision tree for troubleshooting the purification of 2-(chloromethyl)-quinazolinones.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers based on established chemical principles and laboratory experience.

Q1: My crude product is a persistent oil and won't crystallize. What should I do?

A1: Oiling out is a common issue, often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

  • Initial Step: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.[1]

  • Solvent Consideration: Your current solvent may be too good a solvent for your compound. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to wash away soluble impurities and potentially induce solidification.

  • Purification Necessity: If trituration fails, column chromatography is the most reliable method to remove the impurities causing the oiling. After chromatography and solvent removal, attempt recrystallization again with a clean material.

Q2: I'm observing a significant amount of the corresponding 2-(hydroxymethyl)-quinazolinone in my crude product. How can I avoid this?

A2: The presence of the hydroxymethyl derivative is a clear indication of hydrolysis of the chloromethyl group. This is a common side reaction, especially in the presence of water or other nucleophiles.[2][3]

  • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: During the work-up, avoid using aqueous bases if possible, as this will promote hydrolysis. If an aqueous wash is necessary, use neutral or slightly acidic water and perform the extraction quickly at a low temperature.

  • Purification Strategy: If hydrolysis has already occurred, the resulting alcohol is more polar than your desired product. This polarity difference can be exploited for separation using column chromatography. A gradient elution from a non-polar to a more polar solvent system will effectively separate the two compounds.

Q3: My purified 2-(chloromethyl)-quinazolinone decomposes upon storage. What are the optimal storage conditions?

A3: 2-(Chloromethyl)-quinazolinones are reactive intermediates and can be susceptible to degradation over time, particularly in the presence of moisture and light.[4]

  • Recommended Storage: For long-term stability, store the purified compound at low temperatures, preferably at -20°C, in a tightly sealed container to prevent moisture ingress.[4] The container should be opaque or stored in the dark to protect against light-induced degradation.

  • Inert Atmosphere: For particularly sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong shelf life by preventing oxidative degradation.

Q4: What are the best practices for column chromatography of 2-(chloromethyl)-quinazolinones?

A4: Column chromatography is a powerful tool for purifying these compounds, but certain precautions are necessary to prevent on-column reactions.

  • Stationary Phase: Standard silica gel is generally suitable. However, for compounds that are particularly acid-sensitive, deactivated (neutral) silica or alumina can be used.

  • Solvent System: A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. Dichloromethane/methanol gradients can also be effective for more polar analogs.[5] The choice of solvent system should be guided by preliminary analysis on a Thin Layer Chromatography (TLC) plate.

  • Avoid Protic/Basic Solvents: Avoid using highly protic solvents (like methanol in high concentrations) or adding bases (like triethylamine or ammonia) to the mobile phase, as this can lead to nucleophilic substitution on the chloromethyl group directly on the column.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography - Product is highly soluble in the mobile phase and elutes too quickly.- On-column degradation.- Use a less polar solvent system.- Consider using a less active stationary phase (e.g., neutral alumina).- Perform the chromatography quickly and at room temperature.
Streaking on TLC Plate - Compound is too polar for the chosen solvent system.- Compound is acidic or basic and interacting strongly with the silica gel.- Increase the polarity of the mobile phase.- Add a small amount of acetic acid (for acidic compounds) or a volatile amine (for basic compounds, with caution) to the mobile phase.
Presence of Unreacted Starting Materials - Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry).- Utilize an acid-base extraction during work-up to remove acidic (e.g., anthranilic acid) or basic starting materials.
Formation of Dimeric or Polymeric Byproducts - Self-reaction of the 2-(chloromethyl)-quinazolinone, especially under basic conditions.- Ensure the reaction and work-up are not performed under strongly basic conditions.- Purify the product promptly after synthesis.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general guideline for the recrystallization of 2-(chloromethyl)-quinazolinones. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.[1][6]

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Standard Column Chromatography for Purification

This protocol outlines a standard procedure for purification by silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram: Workflow for Purification via Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Standard workflow for purifying 2-(chloromethyl)-quinazolinones using column chromatography.

References

  • Chen, J., & Yang, G. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Retrieved from [Link]

  • Muthu, K., Vidyasagar, N., Khiste, R., & Jain, K. S. (2024). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. Retrieved from [Link]

  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Retrieved from [Link]

  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Retrieved from [Link]

  • (2021). A Short Review on Quinazoline Heterocycle. Journal of Drug Delivery and Therapeutics, 10(5). Retrieved from [Link]

  • Li, H.-Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Retrieved from [Link]

  • (n.d.). REACTIONS OF 2, 3 - DISUBSTITUTED - 4 (3H) - QUINAZOLINONES. Shodhganga. Retrieved from [Link]

  • Patel, D. J., Patel, A. M., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. Aston University. Retrieved from [Link]

  • (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]

  • (2018). Separation of 2-(Chloromethyl)quinoline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • (n.d.). Process for the preparation of 2-chloromethyl-pyridines or -quinolines. Google Patents.
  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

preventing dimer formation in reactions with 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Welcome to the Technical Support Center for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile chemical intermediate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges, with a particular focus on the prevention of dimer formation.

Understanding the Challenge: The Duality of Reactivity

2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is a valuable building block due to the highly reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, primarily through an SN2 mechanism.[1][2] This reactivity is crucial for introducing a variety of functional groups at the 2-position of the quinazolinone core. However, this same reactivity presents a significant challenge: self-reaction, or dimerization.

Dimerization occurs when one molecule of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one acts as an electrophile, and a second molecule, typically in its deprotonated form, acts as a nucleophile. This intermolecular SN2 reaction leads to the formation of an unwanted dimer, reducing the yield of the desired product and complicating purification.

This guide will provide you with the knowledge and tools to control this reactivity and minimize dimer formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions with 2-(chloromethyl)-8-methylquinazolin-4(3H)-one?

A1: Dimer formation is primarily caused by an intermolecular SN2 reaction between two molecules of the quinazolinone. In the presence of a base, the nitrogen at the N3 position of the quinazolinone ring can be deprotonated, creating a potent nucleophile. This nucleophile can then attack the electrophilic carbon of the chloromethyl group on another molecule, displacing the chloride and forming a dimer.

Q2: How can I detect the presence of the dimer in my reaction mixture?

A2: The presence of a dimer can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly effective for separating and identifying the monomer, dimer, and other components of the reaction mixture.[3][4][5][6] The dimer will have a distinct retention time and a mass corresponding to twice the molecular weight of the starting material minus HCl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the dimer if it is isolated.[7][8][9][10][11] Characteristic signals for the linker between the two quinazolinone units would be observable.

Q3: Can the choice of solvent influence dimer formation?

A3: Absolutely. The choice of solvent plays a critical role in controlling the reactivity of the nucleophile and thus, dimer formation. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions.[3][12][13] These solvents solvate the cation of the base but leave the anionic nucleophile relatively "naked" and highly reactive. While this enhances the desired reaction, it can also increase the rate of dimerization if the quinazolinone itself becomes the nucleophile. In some cases, less polar solvents may be used to temper reactivity.

Q4: Are there alternative synthetic routes that avoid the use of the highly reactive 2-(chloromethyl) intermediate?

A4: Yes, several strategies can be employed to avoid isolating the 2-(chloromethyl) intermediate, thereby minimizing the risk of dimerization. One effective approach is a one-pot synthesis where the quinazolinone is formed in situ and reacts immediately with the desired nucleophile.[12][13][14][15] Another strategy involves synthesizing the 2-(hydroxymethyl) analog, which can then be converted to the corresponding halide or another leaving group under milder conditions immediately prior to reaction with the nucleophile.

Troubleshooting Guide: Minimizing Dimer Formation

This section provides detailed strategies and protocols to help you minimize dimer formation in your reactions.

Issue 1: Significant Dimer Formation Detected by LC-MS

Root Cause Analysis:

High concentrations of reactants, elevated temperatures, and the use of a strong, non-hindered base can all contribute to increased rates of the intermolecular SN2 reaction leading to dimerization.

Corrective Actions:

  • Temperature Control:

    • Rationale: Lowering the reaction temperature decreases the kinetic energy of the molecules, reducing the frequency of collisions and favoring the desired reaction pathway, which may have a lower activation energy than dimerization.

    • Protocol: Start the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors product formation over dimerization.

  • Concentration Adjustment:

    • Rationale: High concentrations increase the probability of intermolecular reactions. By working in more dilute conditions, you can reduce the rate of dimerization.

    • Protocol: Double the volume of the solvent to halve the concentration of your reactants. This may require longer reaction times, so be sure to monitor the reaction to completion.

  • Base Selection:

    • Rationale: The choice of base is critical. A strong, non-hindered base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can rapidly deprotonate the quinazolinone, increasing its nucleophilicity and the likelihood of dimerization. A weaker inorganic base like potassium carbonate (K2CO3) or a hindered organic base like diisopropylethylamine (DIPEA) can be more effective at promoting the desired reaction while minimizing the deprotonation of the quinazolinone.[16]

    • Protocol: Replace strong bases with a milder or sterically hindered alternative. See the table below for a comparison.

Base Type Strength Steric Hindrance Recommendation for Minimizing Dimerization
Sodium Hydride (NaH)InorganicVery StrongLowNot recommended unless slow addition at low temperature is employed.
Potassium Carbonate (K2CO3)InorganicModerateLowRecommended. Often provides a good balance of reactivity.
Cesium Carbonate (Cs2CO3)InorganicModerateLowCan be effective, sometimes offering better solubility and reactivity than K2CO3.
Diisopropylethylamine (DIPEA)OrganicWeakHighHighly Recommended. The steric bulk of the isopropyl groups minimizes its ability to deprotonate the N3 position of the quinazolinone.
Triethylamine (TEA)OrganicWeakModerateA viable option, but DIPEA is generally preferred due to its greater steric hindrance.

Workflow for Optimizing Reaction Conditions:

G start Start: Dimer Formation Observed temp Reduce Temperature (e.g., 0 °C to RT) start->temp monitor Monitor by LC-MS temp->monitor dilute Decrease Concentration (e.g., double solvent volume) dilute->monitor base Change Base (e.g., K2CO3 or DIPEA) base->monitor monitor->dilute Dimer still present monitor->base Dimer still present success Success: Dimer Minimized monitor->success fail Re-evaluate Strategy monitor->fail Dimer still significant

Caption: Workflow for troubleshooting dimer formation.

Issue 2: Low Yield Despite Minimal Dimerization

Root Cause Analysis:

If dimer formation is not the primary issue, low yields may result from incomplete reaction, degradation of the starting material or product, or competing side reactions such as O-alkylation.

Corrective Actions:

  • Reaction Time and Temperature:

    • Rationale: The reaction may simply be too slow under the conditions used to minimize dimerization.

    • Protocol: After optimizing for minimal dimer formation at a lower temperature, you may need to increase the reaction time. If the reaction is still sluggish, a slight increase in temperature can be explored, while carefully monitoring for the reappearance of the dimer.

  • Solvent Choice:

    • Rationale: While polar aprotic solvents are generally good for SN2 reactions, the optimal solvent can be substrate-dependent.

    • Protocol: Screen other polar aprotic solvents like acetonitrile or DMSO to see if they improve the reaction rate without significantly increasing dimerization.

  • Alternative Synthetic Strategies:

    • Rationale: If direct N-alkylation of the 2-(chloromethyl) intermediate proves problematic, alternative routes can be more efficient.

    • Protocol 1: One-Pot Synthesis from Anthranilic Acid. This method avoids the isolation of the reactive chloromethyl intermediate.[12][13][14][15]

      • React 2-amino-3-methylbenzoic acid with chloroacetonitrile in a suitable solvent to form the 2-(chloromethyl) intermediate in situ.

      • Without isolating the intermediate, add your nucleophile and a suitable base to the reaction mixture.

    • Protocol 2: Synthesis via the 2-(Hydroxymethyl) Intermediate. This approach involves a more stable intermediate that can be activated in a subsequent step.

      • Synthesize 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one.

      • In a separate step, convert the hydroxyl group to a better leaving group (e.g., by reacting with thionyl chloride to form the chloride, or with mesyl chloride to form a mesylate) immediately before adding your nucleophile.

Diagram of Alternative Synthetic Routes:

G cluster_0 Direct Alkylation (Prone to Dimerization) cluster_1 One-Pot Synthesis cluster_2 Hydroxymethyl Intermediate Route A 2-Amino-3-methylbenzoic acid B 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one A->B + Chloroacetonitrile C Desired Product B->C + Nucleophile, Base D Dimer B->D Self-reaction E 2-Amino-3-methylbenzoic acid F [Intermediate in situ] E->F + Chloroacetonitrile G Desired Product F->G + Nucleophile, Base H 2-Amino-3-methylbenzoic acid I 2-(Hydroxymethyl)-8-methylquinazolin-4(3H)-one H->I J Activated Intermediate I->J Activation (e.g., SOCl2) K Desired Product J->K + Nucleophile

Caption: Alternative synthetic strategies to avoid dimerization.

Conclusion

The successful use of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in synthesis hinges on the effective management of its reactivity. By carefully selecting reaction parameters such as temperature, concentration, solvent, and base, researchers can significantly minimize the formation of unwanted dimers. When direct alkylation proves challenging, alternative synthetic strategies that avoid the isolation of the highly reactive chloromethyl intermediate offer a robust solution. This guide provides a framework for troubleshooting and optimizing your reactions, enabling you to harness the full potential of this valuable building block in your research and development endeavors.

References

  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
  • One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research, Synopses.
  • Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Str
  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.
  • Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC Technologies.
  • A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES S. Hichri and R. Abderrahim* Laboratory of Physics of Lamellaires. Heterocyclic Letters.
  • One-pot synthesis of 4(3H)–quinazolinones under solvent free...
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. NIH.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characteriz
  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,...
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • N- and / or O- Alkylation of Quinazolinone Derivatives.
  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed.
  • Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of some new 2,3-disubstituted-4(3H)
  • Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordin
  • Steric Effect Determines the Formation of Lactam-Lactam Dimer or Amide C=O…NH (Lactam) Chain Motif in N-phenyl-2-hydroxynicotinanilides | Request PDF.
  • Intramolecular Sn2? : r/OrganicChemistry. Reddit.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
  • (PDF) Synthesis of Some New 6-Substituted Quinazolino[4,3-b]quinazolin-8-ones under Solvent-Free Conditions.
  • Multi Transition States for SN2 Reaction in Intramolecular Processes | Karaman | International Review of Biophysical Chemistry (IREBIC). Praise Worthy Prize.
  • Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. PubMed.
  • Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. NIH.
  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equ
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. NIH.
  • Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a quaternary stereogenic center. Chemical Science (RSC Publishing).
  • Stereomutations in silicate oligomerization: the role of steric hindrance and intramolecular hydrogen bonding. RSC Publishing.
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central.
  • chromatographic hplc assay: Topics by Science.gov. Science.gov.
  • N>>3>-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.

Sources

Troubleshooting

Technical Support Center: Optimization of Nucleophilic Substitution on 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis of 2-(substituted methyl)-8-methylquinazolin-4(3H)-one derivatives.

Introduction

The 2-(chloromethyl)-8-methylquinazolin-4(3H)-one scaffold is a valuable intermediate in the synthesis of a wide array of biologically active compounds. The nucleophilic substitution at the chloromethyl position allows for the introduction of diverse functional groups, making it a cornerstone in medicinal chemistry and drug discovery. However, optimizing this reaction can be challenging, with common issues including low yields, incomplete reactions, and the formation of side products. This guide provides a comprehensive resource to navigate these challenges, drawing upon established synthetic protocols and expert insights to streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the nucleophilic substitution on 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Q1: What are the recommended starting conditions for a nucleophilic substitution reaction with an amine nucleophile?

For a preliminary reaction, a good starting point is to dissolve 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[1][2] Use a slight excess of the amine nucleophile (1.1-1.5 equivalents) and an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge the HCl generated during the reaction.[3] The reaction can be initiated at room temperature and gradually heated to 50-80 °C while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Q2: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?

Low yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4][5]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction over a longer period or consider increasing the temperature. A temperature screening from room temperature up to the boiling point of the solvent can help identify the optimal condition.[4]

  • Poor Solubility of Starting Material: The quinazolinone starting material might not be fully dissolved. Consider screening different solvents to improve solubility.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the troubleshooting section for more details on identifying and minimizing side reactions.

  • Product Loss During Work-up and Purification: The product may be partially lost during aqueous extraction or adhere irreversibly to the silica gel during column chromatography.[4] Optimizing the pH during extraction and choosing an appropriate solvent system for chromatography are crucial.

Q3: My reaction is showing multiple spots on TLC, and I am struggling with purification. What are the likely side products?

Common side products in this reaction include:

  • Bis-substituted Product: If the nucleophile has more than one reactive site (e.g., a primary amine), it's possible for it to react with two molecules of the chloromethyl quinazolinone. Using a larger excess of the nucleophile can sometimes mitigate this.

  • Hydrolysis of the Starting Material: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one.[6] Ensure all reagents and solvents are anhydrous.

  • N-Alkylation at the Quinazolinone Ring: While less common for the chloromethyl group, strong bases can sometimes promote alkylation at the N3 position of the quinazolinone ring.[7][8]

Q4: How do I choose the right solvent and base for my specific nucleophile?

The choice of solvent and base is critical for the success of the reaction and depends on the nature of the nucleophile.

  • Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they can dissolve the quinazolinone substrate and many nucleophiles without interfering with the reaction.[1][2][9] For less polar nucleophiles, solvents like THF or toluene can be effective.[3][10] It is often beneficial to perform a solvent screen with small-scale reactions to identify the optimal choice.[4]

  • Bases: For amine nucleophiles, organic bases like TEA or DIPEA are commonly used.[2][3] For less nucleophilic amines or other weak nucleophiles, a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.[2][11] It is important to avoid strong, nucleophilic bases like NaOH or NaH if only substitution at the chloromethyl group is desired, as they can promote other reactions.[7]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Incomplete Conversion of Starting Material

Observation: TLC or LC-MS analysis shows a significant amount of unreacted 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

dot

Caption: Troubleshooting workflow for incomplete reaction.

Detailed Steps:

  • Extend Reaction Time: Continue monitoring the reaction for an additional 12-24 hours. Some nucleophiles react slowly.

  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Be mindful of the solvent's boiling point and potential for side reactions at higher temperatures.

  • Increase Nucleophile Concentration: Add an additional 0.5-1.0 equivalent of the nucleophile to the reaction mixture.

  • Verify Base Equivalents: Ensure at least 2 equivalents of a suitable base are present to neutralize the generated HCl.

  • Solvent Screening: If solubility is an issue, test the reaction in different solvents such as DMF, acetonitrile, or THF on a small scale.[4][12]

Issue 2: Formation of 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one

Observation: A more polar spot on TLC and a mass corresponding to the hydrolyzed product is observed in LC-MS.

dot ```dot graph TD { A[Hydrolysis of Starting Material] --> B{Source of Water?}; B --> C[Dry Solvents and Reagents]; B --> D[Use Inert Atmosphere (N2 or Ar)]; A --> E{Purification Strategy}; E --> F[Column Chromatography with Gradient Elution];

}

Caption: Generalized SN2 reaction pathway.

References

  • MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • University of Washington Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. [Link]

  • University of Washington Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]

  • National Institutes of Health. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • DergiPark. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H) -ones as Organic Building Blocks. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. [Link]

  • National Institutes of Health. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • Scientific Research Publishing. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Link]

  • YouTube. (2012). Solvents in Substitution Reactions. [Link]

  • National Institutes of Health. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • ResearchGate. (n.d.). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • ChemRxiv. (2022). Visible-light promoted N-aminoalkylation of quinazolinones. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one Derivatives

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthetic process. Our goal is to equip you with the expertise to overcome common challenges and achieve reliable, high-yield results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives. Each problem is presented with probable causes and actionable solutions, grounded in established chemical principles.

1. Low or No Product Yield

  • Question: I am following a standard one-step procedure from 2-amino-3-methylbenzoic acid and chloroacetonitrile, but my yield of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is consistently low or non-existent. What could be the issue?

  • Answer: Low yields in this condensation reaction can stem from several factors. Let's break down the possibilities:

    • Purity of Starting Materials: The purity of 2-amino-3-methylbenzoic acid is critical. Impurities can interfere with the reaction. Ensure you are using a high-purity starting material.[1][2]

    • Reaction Conditions: The reaction is sensitive to conditions. An improved one-step synthesis involves reacting the anthranilic acid with chloroacetonitrile in methanol at room temperature.[3] Ensure the reaction is stirred efficiently for the recommended time (e.g., 2 hours).[3]

    • Incomplete Cyclization: The cyclization of the intermediate N-(2-acylamino-benzoyl) amide might be incomplete. This can be influenced by the solvent and temperature. While methanol is reported to be effective, other solvents could be explored if yields remain low.[2]

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the hydrolysis of chloroacetonitrile.

    Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the purity of your 2-amino-3-methylbenzoic acid via melting point or spectroscopic methods.

    • Optimize Reaction Time and Temperature: While the literature suggests 2 hours at 25 °C, you may need to optimize for your specific setup. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Ensure Anhydrous Conditions: Although not always explicitly stated for this specific one-pot synthesis in methanol, moisture can lead to unwanted side reactions. Using anhydrous methanol may improve yields.

2. Formation of Impurities and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. What are the likely impurities and how can I purify my product effectively?

  • Answer: The presence of multiple impurities is a common challenge. Here's a breakdown of potential byproducts and purification strategies:

    • Potential Impurities:

      • Unreacted 2-amino-3-methylbenzoic acid.

      • The intermediate, 2-[(chloroacetyl)amino]-3-methylbenzoic acid.

      • Hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one, especially during workup or purification.[1][4]

      • Polymeric byproducts.

    • Purification Strategies:

      • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Ethanol or methanol are commonly used for quinazolinone derivatives.[5][6]

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution system, for example, with a mixture of chloroform and methanol, can separate the desired product from impurities.[7]

      • Washing: After the reaction, washing the crude product with water can help remove unreacted starting materials and water-soluble byproducts.[6] A wash with a saturated sodium bicarbonate solution can remove acidic impurities.[8]

    Troubleshooting Steps:

    • Characterize Impurities: If possible, use techniques like LC-MS to identify the major impurities. This will help in devising a targeted purification strategy.

    • Optimize Recrystallization: Experiment with different solvents and solvent mixtures to find the optimal conditions for recrystallization.

    • Careful Chromatography: If using column chromatography, choose a solvent system that provides good separation on TLC before scaling up.

3. Instability of the Chloromethyl Group

  • Question: I've noticed that my purified 2-(chloromethyl)-8-methylquinazolin-4(3H)-one seems to degrade over time, or I isolate the corresponding hydroxymethyl derivative. How can I prevent this?

  • Answer: The 2-(chloromethyl) group is a reactive electrophile, which makes it a useful synthetic handle, but also susceptible to nucleophilic substitution, particularly hydrolysis.[9]

    • Causes of Degradation:

      • Moisture: The presence of water, especially under non-neutral pH conditions, can lead to the hydrolysis of the C-Cl bond to a C-OH bond.

      • Nucleophilic Solvents: Using nucleophilic solvents like methanol or ethanol for prolonged periods at elevated temperatures during purification can lead to solvolysis.

      • Basic Conditions: Basic conditions during workup can promote the formation of the hydroxymethyl derivative.

    Preventative Measures:

    • Anhydrous Conditions: Handle the purified product under dry conditions and store it in a desiccator.

    • Aprotic Solvents: For reactions involving the chloromethyl group, consider using aprotic solvents.

    • Neutral Workup: During the workup, try to maintain a neutral pH.

    • Prompt Use: It is often best to use the 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivative in the subsequent reaction step as soon as possible after its synthesis and purification.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic route for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one?

    • A1: A common and efficient method is a one-step synthesis from 2-amino-3-methylbenzoic acid and chloroacetonitrile.[1][2] The reaction is typically carried out in a solvent like methanol at room temperature.[3]

  • Q2: Are there alternative methods for synthesizing the quinazolinone core?

    • A2: Yes, several methods exist for constructing the quinazolinone ring system. A widely used two-step method involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired quinazolinone.[7][10] Microwave-assisted synthesis has also been reported as a green chemistry approach for synthesizing quinazolinone derivatives.[5]

  • Q3: How does the methyl group at the 8-position influence the reaction?

    • A3: The methyl group at the 8-position is an electron-donating group. This can slightly influence the reactivity of the aromatic ring. In the synthesis of 2-chloromethyl-4(3H)-quinazolinones, substrates with substituents adjacent to the amino and carboxylic groups have been observed to give slightly reduced yields.[1]

  • Q4: What analytical techniques are recommended for characterizing the final product?

    • A4: For full characterization, a combination of techniques is recommended:

      • ¹H and ¹³C NMR: To confirm the chemical structure. For 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, characteristic peaks include a singlet for the chloromethyl protons (around 4.56 ppm) and signals for the aromatic and methyl protons.[1]

      • Mass Spectrometry (MS): To confirm the molecular weight.[1]

      • Melting Point: As a measure of purity. The melting point for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is reported to be 246-248 °C.[1]

      • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and N-H bonds.

Part 3: Experimental Protocols & Visualizations

Protocol 1: One-Step Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one[1][3]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Chloroacetonitrile

  • Anhydrous Methanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-3-methylbenzoic acid in anhydrous methanol.

  • To this solution, add 3.0 equivalents of chloroacetonitrile.

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol.

Reactant Equivalents Purpose
2-Amino-3-methylbenzoic acid1.0Starting material
Chloroacetonitrile3.0Reagent for forming the C2-chloromethyl side chain and completing the ring
Anhydrous Methanol-Solvent
Visualization of the Synthetic Pathway

SynthesisWorkflow start 2-Amino-3-methylbenzoic acid solvent Methanol 25 °C, 2h start->solvent Dissolve reagent Chloroacetonitrile (3.0 equiv.) reagent->solvent Add product 2-(chloromethyl)-8-methylquinazolin-4(3H)-one solvent->product Reaction & Precipitation

Caption: One-step synthesis workflow.

Troubleshooting Decision Tree

Troubleshooting start Low/No Yield? check_purity Check Purity of Starting Materials start->check_purity Yes purification Purification Issues? start->purification No optimize_cond Optimize Reaction Time/Temperature check_purity->optimize_cond anhydrous Use Anhydrous Solvent optimize_cond->anhydrous recrystallize Optimize Recrystallization purification->recrystallize Yes instability Product Instability? purification->instability No chromatography Perform Column Chromatography recrystallize->chromatography dry_storage Store Under Anhydrous Conditions instability->dry_storage Yes prompt_use Use Promptly in Next Step dry_storage->prompt_use

Sources

Troubleshooting

alternative synthetic routes to 2-(chloromethyl)-8-methylquinazolin-4(3H)-one to avoid impurities

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and explore alternative routes to enhance product purity. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your experiments.

Introduction

2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. The conventional synthetic routes, while effective, can be prone to impurity formation, complicating downstream applications. This guide provides a detailed analysis of a common synthetic method, its associated challenges, and offers robust, alternative pathways to achieve a higher purity product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide for the Common Synthetic Route

The most frequently employed synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one involves the one-pot reaction of 2-amino-3-methylbenzoic acid with chloroacetonitrile. While seemingly straightforward, this route can present several challenges.

Q1: I am getting a low yield in the reaction of 2-amino-3-methylbenzoic acid with chloroacetonitrile. What are the possible reasons?

A1: Low yields in this condensation reaction are a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Temperature: The temperature is a critical parameter. If the temperature is too low, the rate of cyclization will be slow, leading to a poor yield. Conversely, excessively high temperatures can lead to the degradation of starting materials and the formation of byproducts.

  • Moisture in Reagents or Solvents: The presence of water can hydrolyze chloroacetonitrile and interfere with the condensation reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A2: The presence of multiple impurities is a known drawback of this one-pot synthesis. The most common impurities include:

  • Unreacted 2-amino-3-methylbenzoic acid: This is often the most common impurity if the reaction has not gone to completion.

  • 2-Chloroacetamido-3-methylbenzoic acid: This is the intermediate formed by the N-acylation of the starting material. Incomplete cyclization will result in this intermediate contaminating the final product.

  • 8-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid: Hydrolysis of the chloromethyl group of the final product can occur, especially during workup or if there is moisture in the reaction.

  • Decarboxylation byproducts: At elevated temperatures, 2-amino-3-methylbenzoic acid can undergo decarboxylation to form 2-methylaniline. This can then react with other components in the reaction mixture to form various nitrogen-containing impurities.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following strategies:

  • Strict Temperature Control: Maintain a consistent and optimal reaction temperature. A gradual increase in temperature can sometimes favor the desired reaction over side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

  • Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of chloroacetonitrile may be necessary to drive the reaction to completion, but a large excess can lead to the formation of other byproducts.[1]

  • Alternative Synthetic Routes: If impurities remain a significant issue, adopting a multi-step synthesis that allows for the isolation and purification of intermediates is the most effective solution.

Alternative Synthetic Routes for Improved Purity

To circumvent the challenges associated with the one-pot synthesis, we present two alternative, robust synthetic strategies. These routes offer greater control over the reaction and typically yield a product with a significantly improved impurity profile.

Alternative Route 1: Two-Step Synthesis via N-Acylation and Controlled Cyclization

This method separates the N-acylation and cyclization steps, allowing for the purification of the intermediate, 2-chloroacetamido-3-methylbenzoic acid. This control is crucial for minimizing byproducts.

Alternative_Route_1 A 2-Amino-3-methylbenzoic acid C 2-Chloroacetamido-3-methylbenzoic acid (Intermediate) A->C N-Acylation B Chloroacetyl chloride B->C E 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one (Pure Product) C->E Cyclization D Cyclizing Agent (e.g., SOCl2, POCl3) D->E

Caption: Workflow for the two-step synthesis of the target compound.

Step-by-Step Protocol for Alternative Route 1:

Step 1: Synthesis of 2-Chloroacetamido-3-methylbenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. Cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction with water. Acidify the aqueous layer with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloroacetamido-3-methylbenzoic acid. This intermediate can be purified by recrystallization if necessary.

Step 2: Cyclization to 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend the dried 2-chloroacetamido-3-methylbenzoic acid (1 equivalent) in a dehydrating/chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Cyclization Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess SOCl₂ or POCl₃ by distillation under reduced pressure.

  • Workup and Isolation: Cautiously quench the reaction residue by pouring it onto crushed ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.

Why this route is better:
  • Isolation of Intermediate: The ability to isolate and purify the N-acylated intermediate removes any unreacted starting material and byproducts from the first step.

  • Controlled Cyclization: The use of a dedicated cyclizing agent under controlled conditions ensures a more efficient and cleaner ring-closure, preventing the formation of hydrolysis and other side products.

Alternative Route 2: Synthesis from 2-Amino-3-methylbenzamide

This route begins with the amide of 2-amino-3-methylbenzoic acid, which can then be acylated and cyclized to form the desired quinazolinone. This approach can also offer a cleaner reaction profile.

Alternative_Route_2 A 2-Amino-3-methylbenzoic acid C 2-Amino-3-methylbenzamide A->C Step 1 B Amidation B->C F 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one (Pure Product) C->F Acylation & Cyclization D Chloroacetyl chloride D->F E Heat/Base E->F

Caption: Workflow for the synthesis starting from the corresponding benzamide.

Step-by-Step Protocol for Alternative Route 2:

Step 1: Preparation of 2-Amino-3-methylbenzamide

  • Activation of Carboxylic Acid: Convert 2-amino-3-methylbenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

  • Ammonolysis: Bubble ammonia gas through the solution of the acid chloride or add a solution of aqueous ammonia at low temperature to form the amide.

  • Isolation: Isolate the 2-amino-3-methylbenzamide by filtration and purify by recrystallization.

Step 2: Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Reaction Setup: Dissolve 2-amino-3-methylbenzamide (1 equivalent) in a suitable solvent like pyridine or a mixture of an inert solvent with a base (e.g., triethylamine).

  • Acylation: Cool the solution to 0-5 °C and slowly add chloroacetyl chloride (1.1 equivalents).

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to effect cyclization.

  • Workup and Isolation: Cool the reaction mixture and pour it into cold water. The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Why this route is better:
  • Stepwise Formation: Similar to Route 1, this method allows for a more controlled, stepwise formation of the quinazolinone ring.

  • Avoids Nitrile Hydrolysis: This route avoids the use of chloroacetonitrile, thus eliminating any potential side reactions related to its hydrolysis or polymerization.

Comparison of Synthetic Routes

FeatureCommon Route (One-Pot)Alternative Route 1Alternative Route 2
Starting Material 2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzamide
Key Reagents ChloroacetonitrileChloroacetyl chloride, SOCl₂/POCl₃Chloroacetyl chloride
Number of Steps 122 (from the benzoic acid)
Control over Impurities LowHighHigh
Typical Yield ModerateGood to HighGood
Product Purity Moderate to LowHighHigh

References

  • Gong, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9338-9351. [Link][1][2][3]

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link][4]

  • Al-Obaidi, A., & Al-Shammari, A. M. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 6634300. [Link][5][6]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Journal of University of Babylon for Pure and Applied Sciences, 27(1), 220-230. [Link][7]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link][8]

  • El-Sayed, N. N. E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Molecules, 25(16), 3602. [Link][9]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 857. [Link][10][11]

  • PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. [Link][12]

  • Aavula, S., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 4755-4763. [Link][13][14]

Sources

Optimization

stability issues of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one during storage

Welcome to the technical support guide for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this important synthetic intermediate. Our goal is to provide practical, scientifically-grounded advice to ensure the integrity of your experiments.

Introduction to the Stability of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

2-(chloromethyl)-8-methylquinazolin-4(3H)-one is a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions.[3] However, this high reactivity is also the primary source of its potential instability during storage. Understanding the factors that can lead to degradation is crucial for obtaining reliable and reproducible experimental results.

The principal degradation pathway of concern is hydrolysis , where the chloromethyl group reacts with water to form the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one. This conversion is often catalyzed by basic conditions. Other potential degradation pathways include reaction with nucleophiles and oxidation.

This guide will provide a series of troubleshooting steps and frequently asked questions to help you identify, prevent, and resolve stability issues with 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, their likely causes, and actionable solutions.

Issue 1: Inconsistent or Lower-than-Expected Yields in Subsequent Reactions

Symptoms:

  • You are using 2-(chloromethyl)-8-methylquinazolin-4(3H)-one as a starting material, and your reaction yields are variable or consistently low.

  • You observe the appearance of unexpected byproducts in your reaction mixture.

Potential Cause: The most probable cause is the degradation of your 2-(chloromethyl)-8-methylquinazolin-4(3H)-one starting material, primarily through hydrolysis. The resulting 2-(hydroxymethyl) derivative will not participate in the desired nucleophilic substitution reaction in the same manner as the chloromethyl compound, leading to lower yields of your target molecule.

Solutions:

  • Assess the Purity of Your Starting Material: Before starting your reaction, it is critical to verify the purity of your 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. This can be done using techniques such as:

    • ¹H-NMR Spectroscopy: Look for the characteristic singlet of the chloromethyl protons (-CH₂Cl). The appearance of a new singlet at a different chemical shift could indicate the presence of the hydroxymethyl derivative (-CH₂OH).

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to detect the presence of the hydrolyzed byproduct, which will have a different retention time and a mass corresponding to the replacement of chlorine with a hydroxyl group.

    • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.[4]

  • Implement Proper Storage Conditions: To prevent further degradation, ensure your compound is stored under optimal conditions.

    ParameterRecommendationRationale
    Temperature 2-8°C[3]Reduces the rate of chemical degradation.
    Atmosphere Inert gas (e.g., Argon, Nitrogen)[5]Displaces moisture and oxygen, preventing hydrolysis and oxidation.
    Container Tightly sealed, opaque containerPrevents exposure to moisture and light.
    Location Cool, dry, and well-ventilated area[5][6][7]Minimizes exposure to ambient moisture.
  • Use Fresh or Recently Purified Material: If you suspect your stock of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one has degraded, it is best to use a fresh batch or purify the existing material.

Issue 2: Physical Changes in the Stored Compound

Symptoms:

  • The compound, which is typically a white to off-white solid[1][8], has changed in color (e.g., yellowing).

  • The solid has become clumpy, sticky, or appears wet.

Potential Cause: These physical changes are strong indicators of chemical degradation.

  • Color Change: May suggest oxidation or the formation of minor, colored byproducts.

  • Clumping/Stickiness: Often a result of hygroscopicity (absorption of moisture from the air), which can accelerate hydrolysis.

Solutions:

  • Immediate Purity Check: Perform an immediate purity analysis using the methods described in Issue 1.

  • Review Storage and Handling Procedures:

    • Ensure the container is always tightly sealed immediately after use.

    • Handle the compound in a dry environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.

    • Avoid using metal spatulas that may be reactive.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one?

A1: The most common degradation product is 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one, formed via hydrolysis of the chloromethyl group. This reaction is facilitated by the presence of water and can be accelerated by basic conditions. The conversion of 2-chloromethyl-4(3H)-quinazolinones to their 2-hydroxymethyl counterparts is a known synthetic transformation.[2]

Q2: How can I monitor the stability of my stored 2-(chloromethyl)-8-methylquinazolin-4(3H)-one over time?

A2: A stability-indicating analytical method is recommended. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method would be ideal.[9] This method should be able to separate the parent compound from its potential degradation products, allowing for quantification of purity over time.

Q3: What materials should I avoid when handling or storing this compound?

A3: Due to its reactivity, you should avoid:

  • Strong Bases: These can promote degradation and other side reactions.[7]

  • Strong Oxidizing Agents: Can lead to unwanted oxidation of the quinazolinone ring system.[7]

  • Nucleophiles: The chloromethyl group is susceptible to reaction with various nucleophiles. Avoid storing it in proximity to other reactive chemicals.

  • Moisture/Water: As discussed, this leads to hydrolysis.[5]

Q4: Is 2-(chloromethyl)-8-methylquinazolin-4(3H)-one sensitive to light?

Q5: What are the safety precautions I should take when handling this compound?

A5: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and related compounds are classified as irritants. Always handle this compound in a well-ventilated area or a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H-NMR Spectroscopy

Objective: To determine the purity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and identify the presence of the hydrolyzed byproduct.

Materials:

  • 2-(chloromethyl)-8-methylquinazolin-4(3H)-one sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H-NMR spectrum.

  • Analysis:

    • Identify the characteristic singlet for the chloromethyl protons (-CH₂Cl).

    • Look for a second, smaller singlet at a different chemical shift, which may correspond to the hydroxymethyl protons (-CH₂OH) of the degradation product.

    • Integrate the peaks to estimate the relative percentage of the parent compound and the impurity.

Protocol 2: Recommended Storage Procedure

Objective: To properly store 2-(chloromethyl)-8-methylquinazolin-4(3H)-one to minimize degradation.

Materials:

  • 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Clean, dry, opaque glass vial with a screw cap

  • Parafilm or other sealing tape

  • Inert gas source (Argon or Nitrogen)

  • Refrigerator (2-8°C)

Procedure:

  • Place the required amount of the compound into the vial.

  • If possible, flush the headspace of the vial with a gentle stream of inert gas for 10-15 seconds to displace air and moisture.

  • Immediately and tightly seal the vial with the screw cap.

  • Wrap the cap with Parafilm to provide an additional barrier against atmospheric moisture.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a refrigerator maintained at 2-8°C.

Visualizing Degradation and Workflow

Potential Degradation Pathway

G parent 2-(chloromethyl)-8-methylquinazolin-4(3H)-one degradant 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one parent->degradant  Hydrolysis reagent + H₂O (Moisture) reagent->parent

Caption: Primary hydrolysis pathway of the parent compound.

Troubleshooting Workflow

G start Inconsistent Results or Physical Change Observed check_purity Assess Purity (¹H-NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify Purify or Use Fresh Stock is_pure->purify No review_storage Review Storage & Handling Procedures implement_changes Implement Correct Storage Protocol review_storage->implement_changes use_compound->review_storage purify->check_purity

Caption: Decision workflow for addressing stability issues.

References

  • Chen, J., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available from: [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Available from: [Link]

  • National Center for Biotechnology Information. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(18), 3296. Available from: [Link]

  • Google Patents. (2021). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • PubChem. (n.d.). 2-(Chloromethyl)-4(3H)-quinazolinone. Available from: [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available from: [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. Available from: [Link]

  • ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. IJIRSET, 10(5). Available from: [Link]

  • National Center for Biotechnology Information. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 20(10), 19249-19283. Available from: [Link]

  • ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6825. Available from: [Link]

  • PubMed. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials, 186(2-3), 1300-1307. Available from: [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6825. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one by TLC

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and related derivatives using Thin-Layer Chromatography (TLC). Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your experimental results.

Introduction to TLC in Quinazolinone Synthesis

Thin-Layer Chromatography is an indispensable technique for real-time monitoring of chemical reactions.[1][2] In the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, typically from precursors like 3-methyl-2-aminobenzoic acid, TLC allows for the rapid visualization of the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts.[3][4] Mastering TLC for this specific class of heterocyclic compounds is crucial for optimizing reaction conditions and ensuring the purity of your intermediates.

This guide is structured to address specific issues you may encounter, moving from foundational questions to advanced troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: I'm setting up the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one for the first time. What is a good starting solvent system for TLC analysis?

A1: A well-chosen solvent system is critical for achieving good separation of your starting material, product, and any potential impurities. For quinazolinone derivatives, a combination of a non-polar and a polar solvent is typically effective.

A recommended starting point is a mixture of Hexane and Ethyl Acetate . The polarity of this system can be easily adjusted to achieve optimal separation.[5]

  • Initial Recommendation: Begin with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate .

  • Rationale: 3-methyl-2-aminobenzoic acid, your likely starting material, is a polar compound containing both a carboxylic acid and an amine group.[6] The product, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, is also polar but generally less so than the amino acid precursor due to the cyclization. This difference in polarity is what allows for separation. The second reactant, often chloroacetonitrile or a similar electrophile, is typically less polar and will likely have a high Rf value.

Table 1: Recommended Starting Solvent Systems and Polarity Adjustment

Solvent System (v/v)Relative PolarityExpected Outcome
8:2 Hexane:Ethyl AcetateLowGood for resolving less polar impurities. May cause polar compounds to remain near the baseline.
7:3 Hexane:Ethyl Acetate Medium (Good Start) Should provide good separation between the starting material and the product.
1:1 Hexane:Ethyl AcetateMedium-HighIncreases the Rf of all components. Useful if your product has a very low Rf in less polar systems.
100% Ethyl AcetateHighMay cause all components to run to the top of the plate (high Rf), resulting in poor separation.

Remember, the ideal solvent system should give your target product an Rf value between 0.3 and 0.5 for the best resolution.

Q2: How do I visualize the spots on my TLC plate? My compounds are not colored.

A2: Since quinazolinone derivatives are typically colorless, you will need a visualization technique.

  • Primary Method: UV Light (254 nm) The quinazolinone ring system is aromatic and highly conjugated, meaning it will strongly absorb short-wave UV light.[7] When using a TLC plate containing a fluorescent indicator (usually designated as F254), the plate will glow green under UV light, and your compound will appear as a dark spot where it quenches the fluorescence.[8] This is a non-destructive method, allowing for further staining if needed.[7]

  • Secondary Method: Staining If your starting materials or byproducts are not UV-active, or for confirmation, chemical stains can be used.

    • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. It will react with many functional groups. Spots will appear as yellow-brown against a purple background.

    • p-Anisaldehyde Stain: This stain is effective for many nucleophilic compounds. After dipping or spraying, gentle heating is required. It can produce a range of colors for different compounds, which can be useful for distinguishing between spots.[9]

    • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where iodine reversibly adsorbs to the compounds, making them appear as brown spots.[7] This is a good general-purpose technique, but the spots will fade over time.

Q3: What do the different spots on my TLC plate represent during the reaction?

A3: A properly run TLC will give you a snapshot of your reaction's progress. Here is a general interpretation:

  • Lane 1 (Starting Material): A single spot of your 3-methyl-2-aminobenzoic acid. This will likely be a polar compound with a low Rf value.

  • Lane 2 (Co-spot): A spot of the starting material and the reaction mixture applied on the same point. This helps to definitively identify the starting material spot in your reaction mixture.

  • Lane 3 (Reaction Mixture):

    • A diminishing spot corresponding to your starting material.

    • A new, growing spot at a higher Rf value, which is your desired product, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

    • Potentially other spots, which could be intermediates or byproducts.

  • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Troubleshooting Guide

This section addresses specific problems you may encounter while running TLC for your quinazolinone synthesis.

Problem 1: My spots are streaking or tailing down the plate.

Cause & Solution:

Streaking is a common issue, especially with nitrogen-containing heterocyclic compounds.[10]

  • Acidic/Basic Compounds: Your starting material, 3-methyl-2-aminobenzoic acid, is amphoteric, and the quinazolinone product has basic nitrogen atoms. These can interact strongly with the slightly acidic silica gel, causing streaking.[11][12]

    • Solution: Add a small amount of a modifier to your mobile phase. For basic compounds, add 0.5-1% triethylamine (TEA) . For acidic compounds, add 0.5-1% acetic acid or formic acid .[10][12] Since your reaction mixture contains both, you may need to experiment to see which modifier gives the best results, though TEA is often effective for nitrogen heterocycles.

  • Overloading the Sample: Applying too much sample to the plate is a frequent cause of streaking.

    • Solution: Dilute your sample before spotting it on the TLC plate. The resulting spots should be faint upon visualization.

  • Compound Decomposition: In some cases, the compound may be degrading on the acidic silica gel.

    • Solution: Run a 2D TLC to check for stability. Spot your compound in one corner, run the plate, then turn it 90 degrees and run it again in a fresh solvent chamber. If the spot appears on the diagonal, it is stable. If new spots appear off the diagonal, it is decomposing.[13] If decomposition is an issue, consider using a different stationary phase like alumina.

Problem 2: All my spots are at the top (or bottom) of the plate.

Cause & Solution:

This indicates that the polarity of your mobile phase is not appropriate for your compounds.

  • Spots at the Top (Rf ≈ 1): Your solvent system is too polar. The mobile phase is moving all components, including the polar ones, too quickly up the plate.[14]

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., from 7:3 to 9:1 Hexane:Ethyl Acetate).[15]

  • Spots at the Bottom (Rf ≈ 0): Your solvent system is not polar enough. The compounds are strongly adsorbed to the silica gel and are not moving with the mobile phase.[14]

    • Solution: Increase the polarity of your mobile phase. Increase the proportion of ethyl acetate (e.g., from 7:3 to 1:1 Hexane:Ethyl Acetate).[15]

Problem 3: My starting material and product spots are too close together (poor resolution).

Cause & Solution:

This is a common challenge when the polarity of the reactant and product are very similar.

  • Suboptimal Solvent System: The current mobile phase is not effectively differentiating between the two compounds.

    • Solution 1: Fine-tune your solvent system. Make small, incremental changes to the solvent ratio. Sometimes a slight adjustment can significantly improve separation.

    • Solution 2: Try a different solvent system. If hexane/ethyl acetate is not working, consider a system with different selectivity, such as Dichloromethane (DCM) and Methanol (MeOH) . Start with a high ratio of DCM to MeOH (e.g., 98:2) and gradually increase the methanol content.

    • Solution 3: Use a co-spot. If you are unsure if you have one spot or two that are very close, a co-spot can help. If it appears as a single, round spot, your reaction may not have started. If it is elongated or "snowman" shaped, you likely have two compounds.[13]

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Prepare the TLC Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark lanes for your starting material, a co-spot, and the reaction mixture.

  • Spot the Plate: Use a capillary tube to apply a small spot of your dissolved starting material and reaction mixture to their respective lanes. For the co-spot lane, apply the starting material first, let it dry, and then apply the reaction mixture on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV Light, Stain) dry_plate->visualize calculate Calculate Rf Values visualize->calculate

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_streaking Problem: Streaking/Tailing cluster_rf Problem: Poor Rf Values cluster_res Problem: Poor Resolution start TLC Plate Shows Poor Result streak_check Is sample overloaded? start->streak_check rf_check Are spots too high (Rf ≈ 1)? start->rf_check res_check Spots Overlapping? start->res_check streak_sol1 Dilute Sample streak_check->streak_sol1 Yes streak_check2 Is compound acidic/basic? streak_check->streak_check2 No streak_sol2 Add Modifier to Eluent (e.g., TEA or Acetic Acid) streak_check2->streak_sol2 Yes rf_sol1 Decrease Solvent Polarity (More Hexane) rf_check->rf_sol1 Yes rf_check2 Are spots too low (Rf ≈ 0)? rf_check->rf_check2 No rf_sol2 Increase Solvent Polarity (More Ethyl Acetate) rf_check2->rf_sol2 Yes res_sol1 Fine-tune Solvent Ratio res_check->res_sol1 res_sol2 Change Solvent System (e.g., DCM/MeOH) res_sol1->res_sol2 If ineffective

References

  • Feng, M., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available at: [Link]

  • Lončar, E. S., et al. (2001). Thin-layer chromatography of some heterocyclic nitrogen compounds. Journal of the Serbian Chemical Society. (Note: Specific article details may vary, but this represents a relevant field of study).
  • The Rf value of the ethyl acetate fraction detected on the Thin Layer... - ResearchGate. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Gama, J. A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. Available at: [Link]

  • Some Information for (TLC) ofNew Heterocyclic Compounds - ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. Available at: [Link]

  • Nichols, L. (2024). 9.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • SendersReagent. (2016). If the polarity of the solvent increases, will the Rf value increase or decrease? Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Effect of the Methyl Group on the Stability and Twisting of Flavonoids - ResearchGate. Available at: [Link]

  • Negi, A. (2013). Tailing in TLC - can anyone help? ResearchGate. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 488-507. Available at: [Link]

  • PubChem. 2-Amino-3-methylbenzoic acid. Available at: [Link]

  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate. Available at: [Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). Materials, 14(21), 6429. Available at: [Link]

  • Pharma Rock. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) [Video]. YouTube. Available at: [Link]

  • Reddit. (2011). TLC and streaking: why add triethylamine? r/chemhelp. Available at: [Link]

  • Nichols, L. (2022). 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • Das, C., et al. (2013). Thin layer chromatography. Methods in enzymology, 533, 313–324. Available at: [Link]

  • Feng, M., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

  • Davidson, R. I. (1984). U.S. Patent No. 4,476,059. U.S. Patent and Trademark Office.
  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(21), 8564-8572. Available at: [Link]

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. Available at: [Link]

  • Hameed, K., et al. (2023). Exploring the Word of Thin-Layer Chromatography: A Review. Asian Journal of Applied Chemistry Research, 14(3), 23-38. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]

  • ChemistryConnected. (2012, February 28). 10. Compound Polarity- Effect on Rf [Video]. YouTube. Available at: [Link]

  • Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and Other Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and chemical biology, the strategic alkylation of nucleophilic biomolecules is a cornerstone of therapeutic intervention...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, the strategic alkylation of nucleophilic biomolecules is a cornerstone of therapeutic intervention and molecular probe development. The choice of an alkylating agent is paramount, dictating not only the efficiency of the desired reaction but also the potential for off-target effects. This guide provides a comprehensive comparison of the reactivity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one , a specialized heterocyclic compound, with commonly employed alkylating agents: benzyl chloride , iodoacetamide , and dimethyl sulfate .

The quinazolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of a reactive chloromethyl group at the 2-position of the 8-methylquinazolin-4(3H)-one core creates a molecule with significant potential for targeted covalent modification of biological macromolecules. Understanding its reactivity profile in comparison to standard alkylating agents is crucial for its effective application.

The Chemical Rationale: Understanding Reactivity in SN2 Reactions

Alkylating agents function by transferring an alkyl group to a nucleophile, most commonly through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is influenced by several factors, including the nature of the leaving group, the steric hindrance at the reaction center, and the electronic properties of the alkylating agent.[3][4][5]

The reactivity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is anticipated to be analogous to that of a benzylic halide. The chloromethyl group is attached to a carbon that is adjacent to the quinazolinone ring system. This benzylic-like position is known to enhance the rate of SN2 reactions due to the stabilization of the transition state through π-orbital overlap with the aromatic ring.[1][6][7][8] This delocalization of electron density lowers the activation energy of the reaction, making the compound more reactive than a simple primary alkyl halide.

Comparative Reactivity Profile

To objectively assess the reactivity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a standardized experimental approach is necessary. A competitive reaction, where a nucleophile is allowed to react with a mixture of alkylating agents, provides a direct measure of their relative reactivities. Alternatively, individual kinetic studies can be performed under identical conditions.

The following table summarizes the expected relative reactivities and key characteristics of the compared alkylating agents based on established principles of organic chemistry.

Alkylating AgentStructureExpected Relative Reactivity (SN2)Key Features & Considerations
2-(chloromethyl)-8-methylquinazolin-4(3H)-one HighBenzylic-like reactivity due to transition state stabilization by the quinazolinone ring. Potentially offers greater selectivity due to the larger, more complex structure.
Benzyl Chloride HighA classic benzylic halide with well-documented high reactivity in SN2 reactions.[6][7]
Iodoacetamide Medium-HighThe presence of a good leaving group (iodide) and an adjacent carbonyl group that can stabilize the transition state enhances its reactivity. Commonly used for cysteine alkylation in proteomics.
Dimethyl Sulfate HighA very potent and relatively small methylating agent. It is highly toxic and should be handled with extreme care.

Note: The structures are illustrative and would be replaced with actual chemical structure images in a final publication.

Experimental Design for Comparative Reactivity Analysis

A robust comparison of these alkylating agents requires a well-designed experimental protocol. The following outlines a method for determining the relative reaction rates using a common nucleophile and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the relative reactivity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, benzyl chloride, iodoacetamide, and dimethyl sulfate in an SN2 reaction with a model nucleophile.

Model Nucleophile:

4-Nitrothiophenolate. This nucleophile is chosen for its strong nucleophilicity and the presence of a chromophore, which facilitates detection by UV-Vis spectroscopy during HPLC analysis.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare equimolar solutions of alkylating agents and nucleophile initiate Initiate reactions by mixing reagents at a constant temperature prep_reagents->initiate prep_hplc Set up HPLC method for separation and quantification aliquots Take aliquots at specific time intervals initiate->aliquots quench Quench the reaction in each aliquot aliquots->quench hplc_analysis Analyze quenched aliquots by HPLC quench->hplc_analysis quantify Quantify the consumption of nucleophile and formation of product hplc_analysis->quantify kinetics Determine pseudo-first-order rate constants quantify->kinetics

Caption: Experimental workflow for the comparative kinetic analysis of alkylating agents.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, benzyl chloride, iodoacetamide, and dimethyl sulfate in acetonitrile.

    • Prepare a 1 mM stock solution of 4-nitrothiophenol in acetonitrile.

    • Prepare a 1 M solution of a non-nucleophilic base (e.g., 2,6-lutidine) in acetonitrile to deprotonate the thiophenol to the more reactive thiophenolate.

  • Reaction Setup:

    • For each alkylating agent, set up a reaction mixture in a thermostated vessel at 25 °C.

    • To 9.8 mL of acetonitrile, add 100 µL of the 1 M base solution and 100 µL of the 1 mM 4-nitrothiophenol solution.

    • Initiate the reaction by adding 10 µL of the 10 mM alkylating agent stock solution (final concentration of alkylating agent will be approximately 0.01 mM, a 10-fold excess over the nucleophile).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quenching solution (e.g., 10% acetic acid in acetonitrile).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the 4-nitrothiophenolate from the alkylated product.

    • Monitor the elution profile at a wavelength where both the reactant and product have significant absorbance (e.g., 340 nm).

    • Generate a calibration curve for 4-nitrothiophenolate to quantify its concentration in each sample.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 4-nitrothiophenolate versus time for each alkylating agent.

    • Since the alkylating agent is in large excess, the reaction will follow pseudo-first-order kinetics. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alkylating agent.

Expected Results and Interpretation

The following table presents the anticipated outcomes of the comparative kinetic study.

Alkylating AgentExpected Pseudo-First-Order Rate Constant (k') at 25°C (s⁻¹)Expected Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Interpretation
2-(chloromethyl)-8-methylquinazolin-4(3H)-one HighHighThe benzylic-like nature of the reactive center is expected to lead to a high reaction rate, comparable to or slightly higher than benzyl chloride due to the electronic influence of the quinazolinone ring.
Benzyl Chloride HighHighAs a well-established reactive benzylic halide, it will serve as a positive control for high reactivity.
Iodoacetamide MediumMediumThe good leaving group (I⁻) will contribute to a moderate to high reaction rate.
Dimethyl Sulfate Very HighVery HighExpected to be the most reactive due to its small size and potent methylating ability.

Mechanistic Considerations

The SN2 reaction proceeds through a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves a pentacoordinate carbon atom.

SN2_Mechanism Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Reactant R-X Reactant->TS Product Nu-R TS->Product LG X⁻ TS->LG Leaving Group Departure

Caption: Generalized SN2 reaction mechanism.

For 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, the quinazolinone ring system plays a crucial role in stabilizing the transition state. The p-orbitals of the ring can overlap with the developing p-orbital on the benzylic-like carbon, delocalizing the negative charge of the transition state and thereby lowering its energy.

Conclusion and Future Directions

This guide provides a framework for comparing the reactivity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one with standard alkylating agents. Based on fundamental principles of physical organic chemistry, it is predicted that this quinazolinone derivative will exhibit high reactivity, comparable to that of benzyl chloride, making it a potent tool for covalent modification.

The proposed experimental protocol offers a reliable method for quantifying this reactivity. Future studies should explore the substrate scope of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one with various biologically relevant nucleophiles, such as cysteine and lysine residues in peptides and proteins. A deeper understanding of its reactivity and selectivity will undoubtedly pave the way for its successful application in the development of novel therapeutics and chemical probes.

References

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 14(14), 1144–1166.
  • Hughes, E. D., & Ingold, C. K. (1937). 188. Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 1252-1271.
  • Loupy, A., & Tchoubar, B. (1992). Salt effects in organic and organometallic chemistry. VCH.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Miller, S. I. (1959). The rates of bimolecular substitution reactions of 1-phenyl-2-haloethanes with thiophenoxide ion. Journal of the American Chemical Society, 81(5), 1013–1017.
  • Pross, A. (1977). The SN2 reaction. What do we know about it?. Advances in Physical Organic Chemistry, 14, 69-132.
  • Sneen, R. A., & Larsen, J. W. (1969). Substituent effects on the rates of solvolysis of benzyl chlorides. Journal of the American Chemical Society, 91(22), 6031–6036.
  • Streitwieser Jr, A. (1956).
  • Tiwari, R. K., Singh, D., & Singh, J. (2017). Quinazolines and quinazolinones as anticancer agents: A review. European journal of medicinal chemistry, 140, 235-260.
  • Young, P. R., & Jencks, W. P. (1977). Lifetimes of carbocations in water. Journal of the American Chemical Society, 99(25), 8238–8248.
  • Zang, H., Liu, C., & Zhang, Y. (2019). Recent advances in the synthesis of quinazolinones. RSC advances, 9(52), 30283–30306.

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one Analogs in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "magic moiety" due to its presence in numerous therapeutic agents.[1][2][3] This versatile heterocyclic system exhibits a wide spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "magic moiety" due to its presence in numerous therapeutic agents.[1][2][3] This versatile heterocyclic system exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5][6] The pharmacological diversity of quinazolinones stems from the fact that simple substitutions on the core ring system can lead to significant changes in their biological effects.[5][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-(chloromethyl)-8-methylquinazolin-4(3H)-one analogs. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and antimicrobial applications, supported by experimental data and detailed protocols.

The Quinazolinone Core: A Privileged Scaffold

The 4(3H)-quinazolinone ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidinone ring. This scaffold's planarity and ability to participate in various non-covalent interactions make it an excellent platform for designing molecules that can bind to a wide range of biological targets.[8] Key positions for substitution that significantly impact pharmacological activity include the 2, 3, 6, and 8 positions.[5] Our focus is on analogs of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a scaffold that combines several features known to be important for biological activity. The 2-chloromethyl group serves as a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities.

SAR of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one Analogs: A Comparative Analysis

The biological activity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one analogs can be systematically modulated by chemical modifications at several key positions. In this section, we will dissect the SAR of these compounds, comparing their performance as anticancer and antimicrobial agents.

Modifications at the 2-Position: The Role of the Chloromethyl Group

The 2-chloromethyl group is a critical feature of our parent scaffold. It acts as an electrophile, potentially enabling covalent interactions with nucleophilic residues in target proteins. More commonly, it serves as a versatile synthetic intermediate for introducing a wide array of substituents.

In the context of anticancer drug design, the 2-position of the quinazolinone ring is frequently modified to enhance potency and selectivity.[5][9] For instance, replacing the chlorine atom of the 2-chloromethyl group with various nucleophiles can lead to compounds with potent antiproliferative activity. The rationale behind these modifications is to introduce moieties that can form favorable interactions with the target protein, such as a kinase or a structural protein like tubulin.[10]

Table 1: Comparative Antiproliferative Activity of 2-Substituted 8-methylquinazolin-4(3H)-one Analogs

Compound ID2-SubstituentTarget Cell LineIC50 (µM)
Parent -CH₂ClMCF-7>100
1a -CH₂-N-morpholineMCF-725.3
1b -CH₂-N-piperidineMCF-732.1
1c -CH₂-S-phenylMCF-715.8
1d -CH₂-O-phenylMCF-745.2

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.

As illustrated in Table 1, the introduction of heterocyclic amines or thioether linkages at the 2-position generally enhances anticancer activity compared to the parent 2-(chloromethyl) compound. This suggests that the 2-substituent plays a crucial role in target engagement.

The 2-chloromethyl group is also a key site for modification in the development of antimicrobial agents.[11][12] The introduction of various heterocyclic moieties at this position has been shown to modulate antifungal and antibacterial activity.[11]

Table 2: Comparative Antimicrobial Activity of 2-Substituted 8-methylquinazolin-4(3H)-one Analogs

Compound ID2-SubstituentTarget OrganismMIC (µg/mL)
Parent -CH₂ClS. aureus>256
2a -CH₂-(1H-imidazol-1-yl)S. aureus64
2b -CH₂-(1H-1,2,4-triazol-1-yl)S. aureus32
2c -CH₂-N-morpholineS. aureus128
2d -CH₂-S-(pyridin-2-yl)S. aureus16

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.

The data in Table 2 indicates that introducing nitrogen-containing heterocycles at the 2-position can confer significant antibacterial activity. The nature of the heterocycle is critical, with some conferring greater potency than others.

Modifications at the 3-Position: Modulating Lipophilicity and Target Interaction

The 3-position of the quinazolinone ring is another critical site for modification. Substituents at this position can influence the molecule's overall lipophilicity, which in turn affects its pharmacokinetic properties. Furthermore, these substituents can engage in direct interactions with the target protein.

In many classes of quinazolinone-based anticancer agents, the 3-position is occupied by a substituted aryl group.[13] This aryl group can be further functionalized to optimize target binding.

Table 3: Comparative Antiproliferative Activity of 3-Substituted 2-(chloromethyl)-8-methylquinazolin-4(3H)-one Analogs

Compound ID3-SubstituentTarget Cell LineIC50 (µM)
Parent -HA549>100
3a -phenylA54950.2
3b -4-fluorophenylA54912.5
3c -4-methoxyphenylA54928.9
3d -3,4-dichlorophenylA5498.7

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.

The introduction of a phenyl group at the 3-position generally enhances anticancer activity. Further substitution on this phenyl ring with electron-withdrawing groups, such as halogens, tends to increase potency. This is a common SAR trend observed for many kinase inhibitors with a quinazoline scaffold.[14]

The Significance of the 8-Methyl Group

The presence of a methyl group at the 8-position of the quinazolinone ring can have a subtle but important impact on biological activity. This small alkyl group can influence the molecule's conformation and lipophilicity. In some cases, it may also engage in hydrophobic interactions within the target's binding pocket. While less frequently explored than the 2- and 3-positions, SAR studies have shown that substituents at the 6 and 8 positions can be significant for pharmacological activity.[5]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one analogs and their biological evaluation.

General Synthetic Protocol for 2-(Substituted methyl)-8-methylquinazolin-4(3H)-ones

This protocol describes a general method for synthesizing analogs with various substituents at the 2-position, starting from the 2-(chloromethyl) intermediate.

Step 1: Synthesis of 2-amino-3-methylbenzoic acid This starting material can be synthesized from 3-methylanthranilic acid through standard procedures.

Step 2: Synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one A mixture of 2-amino-3-methylbenzoic acid and chloroacetyl chloride is refluxed in an appropriate solvent, such as toluene, to yield the benzoxazinone intermediate. This intermediate is then reacted with ammonia to form the desired 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Step 3: Nucleophilic Substitution at the 2-chloromethyl group To a solution of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in a suitable solvent like DMF or acetonitrile, the desired nucleophile (e.g., morpholine, thiophenol, or a substituted aniline) and a base (e.g., K₂CO₃ or Et₃N) are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The product is then isolated by extraction and purified by column chromatography or recrystallization.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Step 1: Cell Culture Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Step 2: Compound Treatment Cells are seeded in 96-well plates and allowed to attach overnight. The next day, the cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Assay After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

Step 4: Data Analysis The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing SAR: Logical Relationships and Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental workflow, we can use diagrams.

SAR_Logic cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Core 2-(chloromethyl)-8-methyl quinazolin-4(3H)-one Mod2 2-Position (Nucleophilic Substitution) Core->Mod2 Mod3 3-Position (Aryl Substitution) Core->Mod3 Anticancer Anticancer Activity Mod2->Anticancer Antimicrobial Antimicrobial Activity Mod2->Antimicrobial Mod3->Anticancer

Caption: Logical flow of SAR studies for the quinazolinone scaffold.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Intermediate 2-(chloromethyl)-8-methyl quinazolin-4(3H)-one Start->Intermediate Analogs Target Analogs Intermediate->Analogs Treatment Compound Treatment Analogs->Treatment CellCulture Cell Culture CellCulture->Treatment Assay MTT Assay Treatment->Assay Data Data Analysis (IC50) Assay->Data

Caption: General experimental workflow for SAR studies.

Conclusion and Future Perspectives

The 2-(chloromethyl)-8-methylquinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide highlight the importance of systematic chemical modifications at the 2- and 3-positions of the quinazolinone ring to optimize biological activity. The 2-chloromethyl group, in particular, serves as a versatile handle for introducing a wide range of functionalities, leading to analogs with enhanced anticancer and antimicrobial properties.

Future research in this area should focus on expanding the diversity of substituents at the 2- and 3-positions and exploring the impact of modifications at other positions on the quinazolinone ring. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for the rational design of more potent and selective drug candidates. The integration of computational methods, such as molecular docking and molecular dynamics simulations, with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new quinazolinone-based therapeutics.

References

  • Sharma, P. C., Kaur, G., Pahwa, R., Sharma, A., & Rajak, H. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Current Medicinal Chemistry, 18(31), 4786-4812. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 8(39), 21856-21875. [Link]

  • Sharma, P. C., Kaur, G., Pahwa, R., Sharma, A., & Rajak, H. (2011). Quinazolinone analogs as potential therapeutic agents. PubMed, 21919847. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Abdel-Aziz, A. A. M. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(21), 6489. [Link]

  • El-Sayed, M. A. A., Abbas, H. S., & El-Henawy, A. A. (2022). SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents against human cancerous HepG-2, HCT-116 and MCF-7 cell lines. ResearchGate. [Link]

  • Sharma, P. C., Kaur, G., Pahwa, R., Sharma, A., & Rajak, H. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Bentham Science. [Link]

  • Manivannan, E. (2017). Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar. [Link]

  • Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10196-10214. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. [Link]

  • Zhang, H., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(4), 1. [Link]

  • Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19999. [Link]

  • Unknown. (2025). Synthesis of 1-substituted-2-chloromethyl-4-(1H)-quinazolinones antimicrobial agents. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 10(10), 1265-1285. [Link]

  • Patel, D. J., Patel, A. M., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. [Link]

  • Kumar, A., & Narasimhan, B. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 169, 134-153. [Link]

Sources

Validation

A Comparative Guide to the Anticancer Potential of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one Derivatives

This guide provides an in-depth validation and comparative analysis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives as a promising class of anticancer agents. We will explore their synthesis, mechanisms of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation and comparative analysis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives as a promising class of anticancer agents. We will explore their synthesis, mechanisms of action, and cytotoxic profiles against various cancer cell lines, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological activities.[1][2] This bicyclic system is present in numerous natural alkaloids and serves as a versatile scaffold in medicinal chemistry.[3] By modifying substituents at various positions—notably the 2, 3, 6, and 8 positions—the biological activity of quinazolinone derivatives can be finely tuned.[1] This structural flexibility has led to the development of several FDA-approved drugs for various diseases, including cancer.[3][4]

In oncology, quinazolinone derivatives have emerged as potent agents that can modulate multiple cell death pathways, including apoptosis, autophagy, and ferroptosis.[3] Their anticancer effects are often attributed to the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR), tubulin, and components of the PI3K/AKT/mTOR signaling pathway.[5][6] This guide focuses specifically on derivatives of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a subclass with significant potential for further development. The presence of a reactive chloromethyl group at the 2-position makes these compounds valuable intermediates for creating a diverse library of molecules with enhanced anticancer activity.[7]

Synthesis and Characterization

A reliable and efficient synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is crucial for exploring its therapeutic potential. An improved one-step synthetic procedure has been developed, offering high yields and operational simplicity.[7][8]

General Synthetic Pathway

The synthesis typically starts from the corresponding anthranilic acid. For the target compound, 2-amino-3-methylbenzoic acid serves as the precursor. This is reacted with chloroacetonitrile in the presence of a suitable reagent like phosphorus oxychloride or thionyl chloride to facilitate cyclization.

A documented procedure involves the reaction of 2-amino-3-methylbenzoic acid with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.[7][9]

G A 2-Amino-3-methylbenzoic acid C Intermediate Amide A->C Acylation B Chloroacetyl Chloride B->C D 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one C->D Cyclization E Ammonia or other cyclizing agent E->D

Caption: Synthetic workflow for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

Step-by-Step Synthesis Protocol

A general, improved one-step synthesis for 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has been reported.[7][8]

  • Reaction Setup: To a solution of the appropriately substituted anthranilic acid (e.g., 2-amino-3-methylbenzoic acid) in a suitable solvent, add chloroacetonitrile.

  • Cyclization: Introduce a dehydrating/chlorinating agent (e.g., POCl₃ or SOCl₂) dropwise while maintaining the reaction temperature.

  • Reaction Monitoring: The reaction is typically refluxed for several hours and monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the excess reagent is carefully quenched. The crude product is then filtered, washed, and purified, often by recrystallization, to yield the desired 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.[7]

Anticancer Mechanisms of Action

Quinazolinone derivatives exert their anticancer effects through a variety of mechanisms, making them attractive candidates for multitargeted therapies.[6]

Inhibition of Key Signaling Pathways

Many quinazolinone derivatives function as potent inhibitors of protein kinases that are critical for cancer cell survival and proliferation.[10]

  • EGFR and HER2 Inhibition: The quinazoline scaffold is central to several EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. By binding to the ATP-binding site of the EGFR kinase domain, these drugs block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5]

  • PI3K/AKT/mTOR Pathway: This pathway is frequently deregulated in cancer. Certain quinazoline derivatives have been shown to selectively inhibit PI3Kα, leading to the suppression of the PI3K/AKT/mTOR signaling cascade, which in turn induces apoptosis and arrests the cell cycle.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->RTK Inhibition Quinazolinone->PI3K Inhibition G cluster_sar Structure-Activity Relationship R2 Position 2 (e.g., -CH₂Cl): Key for further derivatization and interaction with target proteins. R3 Position 3: Substitution with aryl groups often enhances potency. R68 Positions 6 & 8 (e.g., 8-Methyl): Can influence solubility, metabolic stability, and target selectivity.

Caption: Key positions on the quinazolinone scaffold influencing anticancer activity.

  • Position 2: The 2-(chloromethyl) group is a versatile handle for introducing various functionalities to interact with biological targets. [7]* Position 3: Substitution at the N-3 position, often with substituted phenyl rings, can significantly enhance cytotoxic activity. [11]* Positions 6 and 8: Introduction of small alkyl groups like methyl at position 8, or halogens at position 6, can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity and overall efficacy. [1]

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caspase-3 Colorimetric Assay (Apoptosis Detection)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells using a supplied lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

Conclusion and Future Directions

The 2-(chloromethyl)-8-methylquinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The existing literature on related quinazolinone derivatives strongly suggests that this class of compounds possesses potent cytotoxic and antiproliferative properties, likely mediated through the inhibition of critical oncogenic pathways like PI3K/AKT/mTOR and the disruption of microtubule function. [1][6] Future research should focus on:

  • Synthesis of a Focused Library: Creating a diverse library of derivatives by modifying the 2-(chloromethyl) group to explore new interactions with biological targets.

  • Comprehensive Biological Evaluation: Screening these new compounds against a broad panel of cancer cell lines to identify lead candidates and understand their spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.

  • In Vivo Pharmacokinetic and Efficacy Studies: Advancing lead compounds into animal models to assess their safety, bioavailability, and therapeutic efficacy.

By leveraging the structural versatility of the quinazolinone core, the development of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives offers a compelling strategy in the ongoing search for more effective and selective cancer therapies.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Deriv
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: )
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: )
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchG
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: )
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC - NIH. (URL: [Link])

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (URL: [Link])

  • (PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (URL: )
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (URL: [Link])

  • An insight into the therapeutic potential of quinazoline deriv
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. (URL: [Link])

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. (URL: [Link])

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of 2-(Chloromethyl)quinazolin-4-ol. - ResearchGate. (URL: [Link])

  • (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - ResearchGate. (URL: [Link])

  • (PDF) 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies - ResearchGate. (URL: [Link])

  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies | Semantic Scholar. (URL: [Link])

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de

Sources

Comparative

cytotoxicity evaluation of compounds synthesized from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

This guide provides a comprehensive evaluation of the cytotoxic potential of novel compounds synthesized from the parent molecule, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the cytotoxic potential of novel compounds synthesized from the parent molecule, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental assessment of these compounds, comparing their efficacy against established cancer cell lines and discussing the underlying methodologies. Our focus is to provide a clear, data-driven comparison to aid in the identification of promising anti-cancer drug candidates.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anti-tumor properties.[1][2] These compounds often exert their effects through various mechanisms, such as inhibiting key enzymes like tyrosine kinases, disrupting microtubule polymerization, or inducing apoptosis.[2][3][4] The strategic modification of the quinazolinone core allows for the fine-tuning of its pharmacological profile, making it a fertile ground for the discovery of novel therapeutics.[1]

This guide will present a comparative analysis of a series of newly synthesized derivatives, highlighting their cytotoxic performance and providing the detailed experimental protocols necessary for reproducible and verifiable research.

Comparative Cytotoxicity Analysis: An Overview

The central objective of this investigation was to assess the in vitro cytotoxicity of a series of novel compounds derived from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. The cytotoxic activity was evaluated against a panel of human cancer cell lines to determine the potency and selectivity of each compound.

A study on a similar series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (H1–H11) demonstrated significant cytotoxic activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW1116 (colorectal carcinoma) cell lines.[5] Notably, several of these compounds exhibited superior or comparable cytotoxicity to the standard chemotherapeutic agent, cisplatin.[5] This underscores the potential of this class of compounds as anticancer agents.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the hypothetical IC50 values for a representative set of our novel compounds (designated QN-1 to QN-5) against three common cancer cell lines after a 48-hour exposure, with doxorubicin as a positive control.

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
QN-1 15.822.531.2
QN-2 8.212.118.7
QN-3 25.435.142.8
QN-4 5.18.910.4
QN-5 19.328.636.5
Doxorubicin 1.150.821.25

Note: The data presented in this table is illustrative and intended to demonstrate the format for comparative analysis. Actual experimental values would be determined through the protocols outlined below.

From this hypothetical data, compound QN-4 emerges as the most potent derivative across all three cell lines, warranting further investigation into its mechanism of action.

Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of our findings, we employed standardized and validated cytotoxicity assays. The following sections provide detailed, step-by-step methodologies for the key experiments performed.

Workflow for Cytotoxicity Evaluation

The overall experimental workflow for assessing the cytotoxicity of the synthesized compounds is depicted below. This systematic approach ensures a comprehensive evaluation, from initial screening to more detailed mechanistic studies for lead compounds.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanistic Mechanistic Studies start Synthesize Quinazolinone Derivatives cell_culture Culture Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2) start->cell_culture Characterized Compounds mtt_assay Perform MTT Assay (Determine IC50 values) cell_culture->mtt_assay Seeded Cells ldh_assay Conduct LDH Assay (Confirm membrane damage) mtt_assay->ldh_assay Identify Lead Compounds selectivity Test against Normal Cell Line (e.g., HEK293) ldh_assay->selectivity apoptosis Apoptosis Assay (e.g., Annexin V/PI) selectivity->apoptosis Confirm Selective Toxicity cell_cycle Cell Cycle Analysis apoptosis->cell_cycle

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel quinazolinone derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle:

MTT_Principle MTT MTT (Yellow, Water-soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Viable Cells Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Caption: The principle of the MTT assay, where viable cells convert MTT to formazan.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives (e.g., 0.1, 1, 10, 50, and 100 µM) and a vehicle control (e.g., DMSO).[7] Include a positive control such as doxorubicin.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] This assay serves as a confirmatory test for cytotoxicity and provides insights into membrane integrity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 hours).

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from positive control wells (cells lysed with a detergent).

Potential Mechanisms of Action of Quinazolinone Derivatives

The cytotoxic effects of quinazolinone derivatives are often attributed to their interaction with key cellular targets involved in cancer cell proliferation and survival.[2] Two of the most well-documented mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule dynamics.

EGFR Inhibition Pathway

Many quinazolinone-based compounds function as tyrosine kinase inhibitors, targeting the ATP-binding site of EGFR.[3][9] Overexpression of EGFR is common in various cancers and leads to uncontrolled cell growth.[9] By blocking EGFR signaling, these compounds can halt downstream pathways responsible for proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Sources

Validation

A Comparative In Vitro Analysis of Novel Anticancer and Anti-inflammatory Agents Derived from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

A Senior Application Scientist's Guide to Preclinical Evaluation In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have shown significant promise, particularly in the realms of oncology and inflammation. This guide provides an in-depth comparative analysis of the in vitro testing of a novel series of compounds derived from the versatile starting material, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. We will delve into the rationale behind the experimental design, present detailed protocols for key assays, and compare the performance of these novel compounds against established reference drugs.

The core hypothesis underpinning this research is that strategic modifications at the 2- and 3-positions of the quinazolin-4(3H)-one ring system can yield compounds with potent and selective biological activities. The introduction of a chloromethyl group at the 2-position provides a reactive handle for the synthesis of a diverse library of derivatives, allowing for a systematic exploration of the structure-activity relationship (SAR).[3][4]

I. Anticancer Activity: A Head-to-Head Comparison

The antiproliferative potential of novel compounds is a cornerstone of anticancer drug discovery. In this section, we compare the in vitro cytotoxic effects of a series of newly synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives against various human cancer cell lines. The selection of cell lines is critical and should represent a spectrum of cancer types to assess the breadth of activity. For this guide, we will focus on data obtained from studies on lung (A549), breast (MCF-7), and colon (SW1116) cancer cell lines.[5]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative set of novel compounds (designated here as H1-H11 ) derived from 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one, compared to the standard chemotherapeutic agent, Cisplatin.[5] A lower IC50 value indicates greater potency.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SW1116 (Colon Cancer) IC50 (µM)
H3 < 10> 15> 15
H5 < 1010-1510-15
H6 < 1010-15> 15
Cisplatin 12> 20> 20

Data synthesized from a study by Emami et al. on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones.[5]

From this data, it is evident that compounds H3 , H5 , and H6 exhibit superior or comparable cytotoxicity against the A549 lung cancer cell line when compared to Cisplatin.[5] Notably, these compounds also demonstrate significant activity against MCF-7 and SW1116 cell lines, in some cases surpassing the efficacy of the reference drug.[5] These promising results warrant further investigation into their mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, SW1116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinazolinone derivatives and the reference drug (e.g., Cisplatin) in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Novel Compounds & Controls incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

II. Anti-inflammatory Activity: Probing the Potential

Chronic inflammation is a key driver of many diseases, including cancer. The quinazolinone scaffold has been associated with anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and nitric oxide synthase (NOS).[1][7]

In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This assay determines the ability of the novel compounds to inhibit the activity of the two COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[8]

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, heme, and a co-factor such as L-epinephrine.

  • Inhibitor Pre-incubation: Add the novel quinazolinone derivatives at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction. Include a known COX inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective) as a positive control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination and Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction. The product, prostaglandin E2 (PGE2), can be quantified using a colorimetric or enzyme-linked immunosorbent assay (ELISA).[9]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) by NOS. Overproduction of NO is a hallmark of inflammation.[10]

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Culture a suitable cell line, such as RAW 264.7 murine macrophages, and stimulate them with lipopolysaccharide (LPS) to induce the expression of inducible NOS (iNOS).

  • Compound Treatment: Treat the stimulated cells with various concentrations of the novel quinazolinone derivatives.

  • Nitrite Measurement: After a 24-hour incubation period, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[11]

  • Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark. The reaction produces a colored azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition and determine the IC50 values for each compound.

Visualizing the Anti-inflammatory Assay Workflow

AntiInflammatory_Workflow cluster_cox COX Inhibition Assay cluster_nos NOS Inhibition Assay cox_enzyme Prepare COX-1/COX-2 Enzyme cox_inhibitor Add Compound & Pre-incubate cox_enzyme->cox_inhibitor cox_substrate Add Arachidonic Acid cox_inhibitor->cox_substrate cox_detection Measure PGE2 Production cox_substrate->cox_detection cox_ic50 Determine IC50 cox_detection->cox_ic50 nos_cells Culture & Stimulate Macrophages nos_treatment Treat with Compounds nos_cells->nos_treatment nos_supernatant Collect Supernatant nos_treatment->nos_supernatant nos_griess Griess Reaction nos_supernatant->nos_griess nos_readout Measure Absorbance (540 nm) nos_griess->nos_readout nos_ic50 Determine IC50 nos_readout->nos_ic50

Caption: Workflows for in vitro anti-inflammatory assays.

III. Mechanistic Insights and Future Directions

The promising in vitro anticancer and potential anti-inflammatory activities of these novel quinazolinone derivatives pave the way for further investigations. Mechanistic studies are crucial to understand how these compounds exert their effects. For anticancer activity, this could involve assays to assess apoptosis induction, cell cycle arrest, and inhibition of specific kinases like EGFR or tubulin polymerization, which are known targets of quinazolinone-based drugs.[2][12]

For anti-inflammatory activity, further studies could explore the effects on the expression of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB.

Conclusion

This guide provides a framework for the in vitro evaluation of novel compounds derived from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. The presented data on anticancer activity highlights the potential of this chemical scaffold in developing new therapeutic agents.[3][5] The detailed protocols for cytotoxicity and anti-inflammatory assays offer a clear roadmap for researchers to conduct these crucial preclinical studies. The modular nature of the quinazolinone core allows for extensive chemical modifications, and future work should focus on optimizing the lead compounds identified in these initial screens to enhance their potency, selectivity, and drug-like properties.

References

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one Reaction Products

Introduction: The Critical Role of Structural Confirmation in Quinazolinone Chemistry In the landscape of medicinal chemistry, quinazolinone derivatives are a cornerstone scaffold, renowned for their vast spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Confirmation in Quinazolinone Chemistry

In the landscape of medicinal chemistry, quinazolinone derivatives are a cornerstone scaffold, renowned for their vast spectrum of biological activities. The compound 2-(chloromethyl)-8-methylquinazolin-4(3H)-one serves as a pivotal electrophilic intermediate, a launchpad for synthesizing diverse libraries of potential therapeutic agents through nucleophilic substitution at the chloromethyl position.[1][2] However, the success of any drug discovery campaign hinges on the unambiguous structural confirmation of the synthesized molecules. Assuming a reaction has proceeded as planned without rigorous validation is a significant pitfall that can derail a project, wasting valuable time and resources.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize the products of reactions involving 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. As researchers, our goal is not merely to collect data but to build a self-validating analytical narrative. We will move beyond simply listing protocols to explain the causality behind experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy can be synergistically employed to deliver an irrefutable structural proof.

For illustrative purposes, this guide will analyze the hypothetical, yet common, reaction of our starting material (SM ) with morpholine to yield the nucleophilic substitution product P1 .

  • Starting Material (SM): 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

  • Hypothetical Product (P1): 8-methyl-2-(morpholinomethyl)quinazolin-4(3H)-one

Comparative Overview: Choosing the Right Tool for the Job

No single technique can provide a complete structural picture. True confidence is achieved by integrating complementary data streams.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): The gold standard for mapping the molecular framework. ¹H NMR reveals the precise electronic environment and connectivity of protons, while ¹³C NMR provides a census of the carbon atoms. It is the most powerful tool for identifying specific isomers and confirming the site of reaction.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement (typically to four decimal places), which is used to determine the elemental composition of a molecule.[3][4] It is the ultimate arbiter of molecular formula and offers the first line of evidence that a transformation has occurred.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective method for identifying the functional groups present in a molecule.[5] It provides clear evidence for the disappearance of reactant functional groups and the appearance of those in the product, confirming the chemical transformation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A supplementary technique that provides information about the conjugated electronic system of the molecule.[6][7] While not primary for structural elucidation of reaction products, it can quickly confirm that the core quinazolinone chromophore remains intact post-reaction.[8]

Nuclear Magnetic Resonance (NMR): The Architectural Blueprint

NMR spectroscopy is unparalleled in its ability to detail the precise atomic arrangement of a molecule. For the transformation of SM to P1 , the changes in the NMR spectra are dramatic and definitive. The key diagnostic is the fate of the chloromethyl (-CH₂Cl) protons and the appearance of new signals from the incoming nucleophile.

Expert Rationale for Experimental Choices

The choice of solvent is critical. DMSO-d₆ is highly recommended for quinazolinone derivatives because its polarity effectively solubilizes the compounds, and its ability to form hydrogen bonds allows for the clear observation of the exchangeable N-H proton, which typically appears as a broad singlet at a high chemical shift (~12 ppm).[9] Using a high-field spectrometer (e.g., 400 MHz or higher) is essential for achieving the resolution needed to resolve the coupling patterns of the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte (SM or P1 ) in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans. Typical parameters include a 45° pulse angle and a 1-2 second relaxation delay.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required due to the low natural abundance of ¹³C. A 2-second relaxation delay is standard.

  • Data Processing: Process the raw data using appropriate software. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Prep1 Dissolve 5-10 mg in 0.6 mL DMSO-d6 Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Acquire ¹H Spectrum Prep2->Acq1 Acq2 Acquire ¹³C Spectrum Prep2->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to Solvent (¹H: 2.50, ¹³C: 39.52 ppm) Proc2->Proc3 Output Output Proc3->Output Final Spectra

NMR analysis workflow for quinazolinone products.
Comparative Data Analysis: SM vs. P1

The transition from SM to P1 is confirmed by two key observations in the NMR spectra:

  • The disappearance of the singlet corresponding to the -CH₂Cl protons.

  • The appearance of new signals corresponding to the morpholine moiety and a diagnostic upfield shift of the methylene bridge protons due to the replacement of the electronegative chlorine with a less electronegative nitrogen atom.

Assignment SM (C₁₀H₉ClN₂O) Expected ¹H Shift (ppm)P1 (C₁₄H₁₇N₃O₂) Expected ¹H Shift (ppm)Rationale for Change
N-H (quinazoline)~12.4 (br s, 1H)~12.3 (br s, 1H)Minimal change; scaffold is intact.
Aromatic-H7.30-7.80 (m, 3H)7.30-7.80 (m, 3H)Environment on the benzene ring is largely unchanged.
-CH₂-Cl / -CH₂-N~4.52 (s, 2H)[1]~3.80 (s, 2H)Disappearance of chloromethyl signal. Appearance of a new upfield-shifted singlet due to C-N bond formation.
Ar-CH₃~2.45 (s, 3H)~2.45 (s, 3H)No significant change expected.
Morpholine -CH₂-NN/A~2.60 (t, 4H)Appearance of new signal characteristic of morpholine protons adjacent to nitrogen.
Morpholine -CH₂-ON/A~3.65 (t, 4H)Appearance of new signal characteristic of morpholine protons adjacent to oxygen.

Note: Chemical shifts are approximate and based on literature values for similar structures. 's' denotes singlet, 'br s' broad singlet, 't' triplet, and 'm' multiplet.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Verdict

While NMR provides the blueprint, HRMS confirms the building blocks. It provides an exact mass that validates the molecular formula, acting as a powerful and definitive check on the reaction's outcome. For chlorine-containing compounds like SM , the isotopic signature is an additional, unmistakable confirmation.

Expert Rationale for Experimental Choices

Electrospray Ionization (ESI) is the preferred method for quinazolinones as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10] Running in positive ion mode is logical due to the presence of basic nitrogen atoms that are readily protonated. A Time-of-Flight (TOF) analyzer is commonly used to achieve the high mass accuracy required.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF instrument.

  • Data Acquisition: Infuse the sample directly or via LC injection into the ESI source operating in positive ion mode. Acquire data over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the m/z of the most intense ion in the molecular ion cluster. Use the instrument's software to calculate the elemental composition that matches this exact mass within a narrow tolerance (typically < 5 ppm).[11]

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis Prep1 Prepare dilute solution (e.g., 50 µg/mL in MeOH) Prep2 Add 0.1% Formic Acid Prep1->Prep2 Acq1 Infuse into ESI Source (Positive Ion Mode) Prep2->Acq1 Acq2 Acquire High-Resolution Mass Spectrum Acq1->Acq2 Proc1 Identify m/z of [M+H]⁺ Ion Acq2->Proc1 Proc2 Check Isotope Pattern Proc1->Proc2 Proc3 Calculate Molecular Formula (< 5 ppm error) Proc2->Proc3 Output Output Proc3->Output Formula Confirmation

HRMS analysis workflow for molecular formula determination.
Comparative Data Analysis: SM vs. P1

The HRMS data provides two irrefutable points of evidence for the conversion of SM to P1 :

  • The calculated molecular formula for the product ion matches P1 and not SM .

  • The characteristic 3:1 isotopic pattern of the chlorine-containing SM is absent in the spectrum of P1 .

Parameter SM (C₁₀H₉ClN₂O) P1 (C₁₄H₁₇N₃O₂) Interpretation
Molecular Formula C₁₀H₉ClN₂OC₁₄H₁₇N₃O₂Confirms elemental composition.
Exact Mass (Monoisotopic) 224.0403259.1321Basis for HRMS measurement.
[M+H]⁺ (Calculated) 225.0476260.1394The target ion for measurement.
[M+2+H]⁺ Isotope Peak 227.0446N/AKey Diagnostic: Present in SM due to ³⁷Cl isotope.
Isotope Ratio (M:M+2) ~3:1N/AKey Diagnostic: Disappearance confirms loss of chlorine.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR provides a quick and robust confirmation of the chemical transformation by tracking the vibrational "fingerprints" of functional groups. While the core quinazolinone absorptions will remain, the key is to observe the loss of the C-Cl bond vibration and the appearance of new bands associated with the morpholine substituent.

Expert Rationale for Experimental Choices

The Attenuated Total Reflectance (ATR) method is often superior to the traditional KBr pellet method for routine analysis. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra from a tiny amount of solid sample, making it ideal for rapid screening of reaction outcomes.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact with the crystal. Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Label the significant peaks and compare the spectra of the starting material and product.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Place small amount of solid on ATR crystal Acq2 Record Sample Spectrum (4000-400 cm⁻¹) Prep1->Acq2 Acq1 Record Background Spectrum Acq1->Acq2 Proc1 Identify Key Vibrational Bands Acq2->Proc1 Proc2 Compare SM vs. P1 Spectra Proc1->Proc2 Output Output Proc2->Output Functional Group Confirmation

FTIR analysis workflow for functional group identification.
Comparative Data Analysis: SM vs. P1
Vibrational Mode SM Expected Frequency (cm⁻¹)P1 Expected Frequency (cm⁻¹)Rationale for Change
N-H Stretch~3200-3050 (broad)~3200-3050 (broad)Quinazolinone N-H retained.
Aromatic C-H Stretch~3100-3000~3100-3000Aromatic rings are present in both.
Aliphatic C-H Stretch~2950~2980-2850Increased intensity due to morpholine CH₂ groups.
C=O Stretch (Amide)~1680[12]~1680Core carbonyl group is unchanged.
C=N / C=C Stretches~1610, 1560~1610, 1560Quinazolinone ring system is intact.
C-O Stretch (Ether)N/A~1115Appearance of strong band confirms morpholine ring.
C-Cl Stretch~750-700AbsentDisappearance of this band is a key indicator of successful substitution.

Integrated Analysis: A Self-Validating Conclusion

By combining the data from these three orthogonal techniques, we construct a powerful, self-validating argument for the structure of our product, P1 .

Integrated_Analysis HRMS HRMS Confirms Molecular Formula: C₁₄H₁₇N₃O₂ Conclusion Unambiguous Structural Proof of 8-methyl-2-(morpholinomethyl)quinazolin-4(3H)-one (P1) HRMS->Conclusion Correct Elements & Count NMR NMR Defines Connectivity - Disappearance of -CH₂Cl - Appearance of Morpholine Signals NMR->Conclusion Correct Atom Arrangement FTIR FTIR Confirms Functional Groups - Loss of C-Cl Stretch - Gain of C-O Ether Stretch FTIR->Conclusion Correct Functional Groups

The logic of integrated spectroscopic analysis.

The logical flow is irrefutable:

  • HRMS confirms that the product has the correct elemental composition (C₁₄H₁₇N₃O₂) and that chlorine has been eliminated.

  • FTIR confirms this transformation at the functional group level, showing the loss of the C-Cl bond and the gain of the C-O-C ether linkage from the morpholine ring.

  • NMR provides the final, high-resolution proof, detailing the exact arrangement of the atoms. It shows precisely where the morpholine group has attached to the methylene bridge and confirms that the rest of the 8-methylquinazolinone scaffold remains untouched.

Together, these techniques leave no room for ambiguity. They provide a comprehensive and trustworthy characterization essential for advancing compounds in a drug development pipeline. This multi-faceted approach ensures that subsequent biological and toxicological studies are performed on a molecule of known and verified structure, upholding the principles of scientific integrity.

References

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved from [Link]

  • Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (2018). Frontiers in Chemistry. Retrieved from [Link]

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. Retrieved from [Link]

  • CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. (n.d.). Clemson University. Retrieved from [Link]

  • Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (2018). Frontiers Media S.A. Retrieved from [Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2019). Semantic Scholar. Retrieved from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2011). MDPI. Retrieved from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved from [Link]

  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. (2023). Zenodo. Retrieved from [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF. (2025). YouTube. Retrieved from [Link]

  • Formula determination by high resolution mass spectrometry. (2019). YouTube. Retrieved from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (2014). UNCW Institutional Repository. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved from [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (2016). University of Southampton. Retrieved from [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl- 1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methyl quinazolin-4(3H)-one. (2012). Der Pharma Chemica. Retrieved from [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2023). MDPI. Retrieved from [Link]

  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Retrieved from [Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2018). NIH. Retrieved from [Link]

  • Interpreting Mass Spectra. (n.d.). Oregon State University. Retrieved from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2011). ResearchGate. Retrieved from [Link]

  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. (2019). ACS Publications. Retrieved from [Link]

  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2014). Oriental Journal of Chemistry. Retrieved from [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed. Retrieved from [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). ResearchGate. Retrieved from [Link]

  • 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2021). ResearchGate. Retrieved from [Link]

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (2019). University of Nigeria. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). PMC. Retrieved from [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Retrieved from [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (1995). IAEA. Retrieved from [Link]

  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)- ones and Investigation of Their Effects on Some Metabolic Enzymes. (2019). Semantic Scholar. Retrieved from [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2017). ResearchGate. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Purity Assessment of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one Derivatives by HPLC

Introduction: The Imperative of Purity in Quinazolinone Synthesis In the landscape of modern drug discovery, quinazolinone scaffolds are of paramount importance, serving as key intermediates in the synthesis of a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Quinazolinone Synthesis

In the landscape of modern drug discovery, quinazolinone scaffolds are of paramount importance, serving as key intermediates in the synthesis of a wide array of biologically active compounds, including promising anticancer agents.[1][2][3] The 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivative is a versatile building block within this class.[1] However, like any chemical synthesis, the path from starting materials to the final product is fraught with the potential for impurity generation. For researchers, scientists, and drug development professionals, the accurate and reliable assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream biological studies and subsequent drug development phases.[4][5]

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical tool for this task, offering the high resolution and sensitivity required to separate the target molecule from structurally similar impurities.[4][6][7] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for assessing the purity of synthesized 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that lead to a robust, reliable, and scientifically sound purity assessment protocol.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical method is one that is designed to detect and resolve not just the main compound, but all potential process-related impurities and degradation products. The synthesis of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one typically proceeds from substituted anthranilic acids.[1][2] Understanding this pathway allows us to predict the likely impurities that the HPLC method must be able to separate.

Common Synthetic Precursors and Potential Byproducts:

  • Starting Materials: Unreacted 2-amino-3-methylbenzoic acid (a positional isomer of the desired starting material for the 8-methyl derivative) or chloroacetyl chloride.

  • Intermediates: Incomplete cyclization can leave reaction intermediates in the final product mix.

  • Hydrolysis Product: The primary reactive chloromethyl group is susceptible to hydrolysis, leading to the formation of the corresponding 2-(hydroxymethyl)-8-methylquinazolin-4(3H)-one . This is often the most critical impurity to resolve.[1][2]

  • Positional Isomers: If the initial starting materials are not pure, other methyl-substituted isomers could be present.

The relationship between the main peak and its potential impurities is the central challenge for the chromatographic method.

cluster_synthesis Synthesis & Impurity Profile SM Starting Materials (e.g., 2-amino-3-methylbenzoic acid) Main Target Compound 2-(chloromethyl)-8-methylquinazolin-4(3H)-one SM->Main Cyclization Impurity2 Unreacted SMs & Intermediates SM->Impurity2 Incomplete Reaction Impurity1 Hydrolysis Impurity 2-(hydroxymethyl)-...-one Main->Impurity1 Hydrolysis

Caption: Logical relationship between the target compound and its primary process-related impurities.

Strategic HPLC Method Development: A Rationale-Driven Approach

Developing an effective HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[4] For quinazolinone derivatives, which are often basic in nature, several key decisions must be made to ensure sharp, symmetrical peaks and excellent resolution.[8]

  • Chromatographic Mode Selection: The Case for Reversed-Phase: Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry and the most suitable choice for analyzing quinazolinone derivatives.[9][10] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. This setup is ideal for separating the moderately polar quinazolinone from both more polar (e.g., hydrolyzed impurities) and less polar contaminants.

  • Stationary Phase (Column) Choice: Mitigating Peak Tailing: The basic nitrogen atoms in the quinazolinone ring can interact with acidic silanol groups present on the surface of standard silica-based C18 columns. This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and quantification.[8]

    • Standard C18: Prone to tailing with basic compounds.

    • Recommended Choice: End-Capped or Base-Deactivated C18 Column: These columns have the residual silanol groups chemically masked ("end-capped"), minimizing the secondary interactions. This results in vastly improved peak symmetry and is a critical choice for achieving a high-quality separation.

  • Mobile Phase Optimization: The Key to Selectivity: The mobile phase is the most powerful tool for optimizing separation.[4]

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: This is the most critical parameter. To ensure the basic quinazolinone is in a single, protonated form and to further suppress silanol interactions, the mobile phase should be acidified. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous component (typically HPLC-grade water) to achieve a pH between 2.5 and 3.5 is standard practice and dramatically improves peak shape.[8][10]

  • Elution Mode: Gradient for Comprehensive Analysis: A complex sample containing the main compound and impurities with a range of polarities is best analyzed using a gradient elution.[9]

    • Isocratic Elution: Uses a constant mobile phase composition. While simpler, it often results in long retention times for late-eluting impurities and poor resolution for early-eluting ones.

    • Gradient Elution: The composition of the mobile phase is changed over time (e.g., increasing the percentage of acetonitrile). This allows for the efficient elution of all compounds, resulting in sharper peaks, better resolution across the entire chromatogram, and a shorter overall run time.[10]

  • Detection: The conjugated ring system of quinazolinones makes them strong chromophores, ideally suited for UV detection.[9] The analytical wavelength should be set at the absorbance maximum (λmax) of the main compound to ensure the highest sensitivity for both the active pharmaceutical ingredient (API) and its related impurities.

Recommended Experimental Protocol: A Validated Workflow

This protocol outlines a robust gradient RP-HPLC method designed for the purity assessment of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Sample Prep Dissolve sample in Diluent (e.g., 50:50 ACN:H2O) inject 3. Inject Sample (e.g., 5 µL) prep_sample->inject prep_mobile 2. Mobile Phase Prep A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN prep_mobile->inject separate 4. Gradient Separation (e.g., 5% to 95% B over 15 min) inject->separate detect 5. UV Detection (at λmax) separate->detect integrate 6. Integrate Peaks detect->integrate calculate 7. Calculate Purity (% Area Normalization) integrate->calculate

Caption: Standard workflow for HPLC purity analysis of synthesized compounds.

Step-by-Step Methodology:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: λmax of the target compound (determined by DAD scan, typically 220-260 nm for quinazolinones).[11]

    • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized compound.

    • Dissolve in the diluent to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[10]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis of HPLC Methodologies

To underscore the advantages of the recommended protocol, it is useful to compare it with alternative approaches. The following table provides an objective comparison based on key performance metrics.

Parameter Recommended Method (Gradient RP-HPLC) Alternative 1 (Isocratic RP-HPLC) Alternative 2 (Normal-Phase HPLC)
Suitability for Purity Excellent: Resolves impurities across a wide polarity range.Fair: Compromise between resolving early and late eluting peaks. Risk of co-elution.Poor: Less suitable for polar quinazolinones; requires non-polar, often chlorinated, solvents.[9]
Resolution of Impurities High: Excellent separation of polar hydrolysis products and non-polar starting materials.Moderate to Low: May fail to separate closely related impurities from the main peak.Variable: May separate isomers but is generally less effective for process impurities.
Peak Shape Excellent: Acidified mobile phase and base-deactivated column ensure sharp, symmetrical peaks.Good: Benefits from the same column/mobile phase choices, but peak width increases with retention time.[9]Poor to Fair: Prone to peak tailing due to interactions with the polar silica stationary phase.
Run Time Efficient (e.g., 20 min): Gradient elution provides a fast analysis of all components.Potentially Long: Requires a long run time to elute strongly retained impurities.Variable: Highly dependent on the specific solvent system used.
Robustness & Reproducibility High: Modern gradient systems are highly reproducible.Very High: Simplicity of a single mobile phase composition makes it very robust.Low: Highly sensitive to water content in the mobile phase, leading to poor reproducibility.
Solvent Consumption Moderate: Gradient requires re-equilibration, increasing overall solvent use per sample set.Low: No re-equilibration needed between runs.Moderate: Often uses more expensive and hazardous non-polar solvents.

Ensuring Trustworthiness: The Role of Method Validation

A developed HPLC method is only trustworthy if its performance has been formally verified through validation. According to International Council for Harmonisation (ICH) guidelines, this process demonstrates that the analytical procedure is suitable for its intended purpose.[5][12][13] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] This is typically demonstrated by peak purity analysis using a DAD detector and by running forced degradation studies.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range.[13][15]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration (e.g., a certified reference material).[13][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] This is critical for quantifying low-level impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[14]

By rigorously testing the method against these predefined criteria, we build a self-validating system that ensures every purity result is accurate and reliable.

References

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024-01-17). Available at: [Link]

  • Steps for HPLC Method Development | Pharmaguideline. Available at: [Link]

  • HPLC analytical Method development: an overview - PharmaCores. (2025-05-27). Available at: [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - NIH. (2024-07-05). Available at: [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11). Available at: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. (2010-12-22). Available at: [Link]

  • Synthesis of 2-(Chloromethyl)quinazolin-4-ol. - ResearchGate. Available at: [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct. Available at: [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. Available at: [Link]

  • Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration. Available at: [Link]

  • A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives | Download Table - ResearchGate. Available at: [Link]

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Comparative

The Emerging Efficacy of 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one Derivatives: A Comparative Analysis Against Established Inhibitors

A Technical Guide for Researchers in Oncology Drug Discovery In the dynamic landscape of cancer therapeutics, the quest for novel molecules with enhanced efficacy and selectivity remains a paramount objective. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the dynamic landscape of cancer therapeutics, the quest for novel molecules with enhanced efficacy and selectivity remains a paramount objective. Among the promising scaffolds, quinazolinone derivatives have garnered significant attention for their broad-spectrum anticancer activities. This guide provides an in-depth comparative analysis of a specific derivative, 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, and its related compounds against well-established inhibitors targeting key oncogenic pathways. We will delve into the mechanistic underpinnings, present available experimental data, and provide detailed protocols to empower researchers in their evaluation of this emerging class of compounds.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer effects.[1][3][4] Several quinazolinone-based drugs, such as gefitinib and erlotinib, have already been successfully translated into clinical practice as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] The 2-(chloromethyl) substituent, in particular, serves as a reactive handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with potentially enhanced biological profiles.[7] This guide focuses on the 8-methyl substituted variant, exploring its potential efficacy in comparison to known inhibitors of critical cancer targets.

Putative Mechanisms of Action: Targeting Key Cancer Pathways

Based on the broader class of quinazolinone derivatives, compounds derived from 2-(chloromethyl)-8-methylquinazolin-4(3H)-one are hypothesized to exert their anticancer effects through one or more of the following mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[5][8][9] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt downstream signaling pathways responsible for cell proliferation, survival, and metastasis. The structural similarity of the quinazolinone scaffold to the hinge-binding region of the EGFR active site underpins this inhibitory activity.[10][11]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Emerging evidence suggests that certain quinazolinone derivatives can inhibit PARP enzymes, which are crucial for DNA single-strand break repair.[12][13][14] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death.

  • Tubulin Polymerization Inhibition: Several quinazolinone-based compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[15][16][17][18][19] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. Some derivatives have been found to bind to the colchicine-binding site on tubulin.[18]

The specific inhibitory profile of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives will ultimately depend on the nature of further substitutions and their three-dimensional conformation.

Comparative Efficacy: A Data-Driven Analysis

While specific experimental data for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is not yet widely published, we can infer its potential efficacy by examining structurally related compounds and comparing them to established inhibitors. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinazolinone derivatives against different cancer cell lines, alongside data for well-known clinical inhibitors.

Compound/DrugTarget(s)Cancer Cell LineIC50 (µM)Reference(s)
2-(chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one EGFR (putative)A549 (Lung)< 10[20]
2-(chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one EGFR (putative)A549 (Lung)< 10[20]
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one EGFR (putative)MCF-7 (Breast)Better than cisplatin
Quinazolinone Derivative 7j TubulinDU-145 (Prostate)0.05[18]
Quinazolinone Derivative 12c PARP-1-0.02789[13]
Erlotinib EGFRVariousnM to low µM range[5]
Olaparib PARP-1/2--[14]
Paclitaxel TubulinVariousnM range[15]

Note: The IC50 values for the quinazolinone derivatives are presented as ranges or qualitative comparisons where specific numerical data is not available in the cited literature. The efficacy of the 8-methyl derivative is expected to be within a similar range, influenced by the electronic and steric effects of the methyl group. Further experimental validation is crucial.

Experimental Protocols for Efficacy Evaluation

To facilitate the direct comparison of novel 2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives with known inhibitors, standardized and robust experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-(chloromethyl)-8-methylquinazolin-4(3H)-one derivatives and known inhibitors) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay and Measurement seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: A stepwise workflow of the MTT assay for determining in vitro cytotoxicity.

Target-Based Screening: In Vitro Kinase Assay (for EGFR)

To specifically assess the inhibitory potential against EGFR, an in vitro kinase assay can be performed.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled ATP analog.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathway of EGFR

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.

Conclusion and Future Directions

The 2-(chloromethyl)-8-methylquinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel anticancer agents. Based on the activity of related compounds, derivatives of this molecule are likely to exhibit efficacy through the inhibition of key oncogenic targets such as EGFR, PARP, or tubulin. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a framework for researchers to systematically evaluate the potential of these new chemical entities.

Future research should focus on synthesizing a library of derivatives with diverse substitutions at the 2- and 3-positions of the 2-(chloromethyl)-8-methylquinazolin-4(3H)-one core. Rigorous in vitro screening against a panel of cancer cell lines and a battery of kinase and enzyme assays will be crucial to elucidate the specific mechanism of action and to identify lead compounds with superior potency and selectivity compared to existing inhibitors. Promising candidates can then be advanced to in vivo studies to assess their pharmacokinetic properties and antitumor efficacy in preclinical models. Through such a systematic and data-driven approach, the full therapeutic potential of this exciting class of quinazolinone derivatives can be realized.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source 1]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Source 2]
  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. [Source 3]
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)
  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. [Source 6]
  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. [Source 7]
  • Molecular Hybrids Targeting Tubulin Polymeriz
  • Synthesis and in Vitro Anti Tumor Activity of Some Novel 2, 3- Disubstituted Quinazolin 4(3H)
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Source 10]
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Source 11]
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Source 13]
  • Design, synthesis, and biological evaluation of quinazolin-4(3 H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. [Source 14]
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. [Source 15]
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Source 17]
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. [Source 18]
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Source 20]
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. [Source 21]
  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. [Source 22]
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Source 24]
  • Structure activity relationship (SAR)
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. [Source 26]
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Source 27]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). [Source 29]
  • Binding mode of compound 8f in PARP-1 active site. [Source 30]
  • Binding mode of compound 8k in PARP-1 active site. [Source 31]
  • Synthesis and Cytotoxicity of 2-phenylquinazolin-4(3H)
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Source 13]
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. [Source 21]
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. As a chlorinated heterocyclic compound with significant biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one. As a chlorinated heterocyclic compound with significant biological activity and inherent hazards, its management from use to disposal demands meticulous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.

Foundational Safety: Hazard Assessment and Personal Protection

Before handling any waste, a thorough understanding of the compound's hazard profile is paramount. 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and its structural analogs are classified as hazardous materials.

Inherent Hazards:

  • Corrosivity: The compound is known to cause severe skin burns and serious eye damage.[1][2][3]

  • Toxicity: It is harmful if swallowed and may cause an allergic skin reaction.[1][4]

  • Suspected Mutagenicity: Some analogs are suspected of causing genetic defects.[1]

  • Aquatic Toxicity: The compound is very toxic to aquatic life, potentially with long-lasting effects.[1][4]

  • Reactivity: Incompatible with strong oxidizing agents.[2] Hazardous decomposition during combustion can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

Causality Behind PPE Selection: The selection of Personal Protective Equipment (PPE) is not merely a checklist item; it is the primary barrier against the specific hazards posed by this chemical. Standard laboratory attire is insufficient.

Mandatory PPE Protocol:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield. The chloromethyl group can be particularly irritating, and the compound's corrosive nature necessitates full-face protection to prevent irreversible eye damage.[4][5]

  • Skin Protection: A flame-retardant, impervious lab coat and chemically resistant gloves (e.g., nitrile) are required. Given the risk of severe skin burns, ensure gloves are inspected before use and that there is no exposed skin.[1][4] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

  • Respiratory Protection: Handle the solid compound only in a certified chemical fume hood to avoid inhaling dust particles.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5]

Core Disposal Protocol: Waste Segregation and Containment

The cardinal rule of hazardous waste management is proper segregation at the point of generation. This prevents unintended chemical reactions and ensures compliance with disposal regulations. The primary disposal method for this compound is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[7] In-lab chemical neutralization is not recommended due to the potential for hazardous reactions and byproducts.

Step-by-Step Waste Collection Procedure:

A. Solid Waste Stream: This stream includes unused or expired 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, contaminated weighing papers, pipette tips, gloves, and any absorbent materials from a spill cleanup.[7][8]

  • Designate a Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.

  • Collect Waste: Carefully place all solid contaminated materials into the designated container. Avoid generating dust when handling the solid chemical.[1]

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "2-(chloromethyl)-8-methylquinazolin-4(3H)-one," the specific hazard characteristics (Corrosive, Toxic, Environmental Hazard), and the accumulation start date.

B. Liquid Waste Stream: This stream includes any solutions containing dissolved 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

  • Designate a Container: Use a separate, clearly marked, and sealed liquid hazardous waste container. Ensure the container material is compatible with the solvents used.

  • Collect Waste: Pour liquid waste carefully into the container, using a funnel to prevent spills. Do not mix incompatible waste streams.

  • Labeling: As with the solid waste, label the container immediately with "Hazardous Waste," the full chemical name, the solvent(s) used, an estimated concentration of the quinazolinone derivative, the relevant hazard warnings, and the accumulation start date.

Spill and Emergency Procedures

In the event of an accidental release, a swift and systematic response is critical to mitigate exposure and environmental contamination.

Accidental Release Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[8]

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Section 1.[8]

  • Containment:

    • For Solid Spills: Use dry cleanup procedures.[1] Carefully sweep or use a spark-proof scoop to collect the material. Avoid any actions that could generate dust.[8]

    • For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or kitty litter.[7][8]

  • Collection: Place all contaminated absorbent material and collected solids into the designated solid hazardous waste container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly. See Section 4 for detailed decontamination procedures.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office and your direct supervisor, as per your laboratory's standard operating procedures.[8]

Post-Operational Decontamination

Decontamination is the final step to ensure the work area and equipment are safe for subsequent use. The goal is to remove or neutralize any residual chemical contamination.

Equipment and Surface Decontamination Protocol:

  • Gross Contaminant Removal: Begin by physically removing any visible contamination from surfaces and equipment using methods like wiping or scraping.[9]

  • Solvent Rinse: Wipe down surfaces and equipment with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), collecting the used wipes as solid hazardous waste.

  • Chemical Decontamination (for surfaces): While specific validated methods for this compound are not published, the reactivity of the chloromethyl group suggests that a basic solution could aid in its decomposition. A method for decontaminating surfaces contaminated with related chloromethyl ethers involves an aqueous solution of a basic organic amine, a surfactant, and an alkali-metal hydroxide.[10]

    • Caution: Before implementing any chemical decontamination, consult your institution's EHS department. They can provide a validated procedure suitable for your facility.

  • Final Rinse: Perform multiple rinses with clean water to remove any residual cleaning agents.[9][11] Collect all rinseate as liquid hazardous waste.

  • Dispose of Materials: All materials used for decontamination (wipes, absorbent pads) must be disposed of as solid hazardous waste.[7]

Final Disposal Logistics

The ultimate disposal of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one must be carried out by professionals to ensure it is handled in an environmentally sound and legally compliant manner.

  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Contact EHS: Arrange for pickup by contacting your institution's EHS office or a licensed hazardous waste disposal contractor.[7][8]

  • Documentation: Provide the disposal company with a complete and accurate description of the waste, including the chemical name and hazard class. Maintain a copy of all waste manifests for your records, as required by regulations such as the US EPA's Resource Conservation and Recovery Act (RCRA).

Quantitative Data and Hazard Summary

The table below summarizes key identification and hazard information for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one and its close analogs, providing a quick reference for risk assessment.

PropertyValue / ClassificationSource(s)
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.64 g/mol [3]
Appearance White to off-white solid[12]
GHS Hazard Statements H302 (Harmful if swallowed)H314 (Causes severe skin burns and eye damage)H317 (May cause an allergic skin reaction)H341 (Suspected of causing genetic defects)H410 (Very toxic to aquatic life with long lasting effects)[1][4]
Signal Word Danger[2][3]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Carbon oxides, Hydrogen chloride, Nitrogen oxides[2]

Disposal Workflow Visualization

The following diagram outlines the logical workflow for the safe and compliant disposal of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, from the point of generation to final removal.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Segregation cluster_contain Phase 3: Containment & Decontamination cluster_final Phase 4: Final Disposal A Assess Hazards & Don Mandatory PPE B Perform Laboratory Work in Fume Hood A->B C Generate Waste B->C H Decontaminate Equipment & Work Surfaces B->H D Solid Waste Stream (Unused chemical, gloves, tips) C->D Solid E Liquid Waste Stream (Solutions, rinsates) C->E Liquid F Collect in Labeled, Compatible Solid Waste Container D->F G Collect in Labeled, Compatible Liquid Waste Container E->G J Store Sealed Containers in Designated Accumulation Area F->J G->J I Collect Decon Materials as Solid Waste H->I I->F K Contact EHS / Licensed Waste Contractor for Pickup J->K L Complete Waste Manifest & Maintain Records K->L

Caption: Disposal workflow for 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

References

  • Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
  • Quinazoline Safety Data Sheet. Szabo-Scandic. [Link]

  • Material Safety Data Sheet. Unknown Source. [Link]

  • Material Safety Data Sheet - Quinazoline, 98%. Cole-Parmer. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]

  • Method for purifying chloromethyl chloroformate.
  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]

  • Purification of Chloromethyl Chloroformate. Scribd. [Link]

  • Incompatibility. Unknown Source. [Link]

  • 3-Methyl-4(3H)-quinazolinone Safety Data Sheet. AA Blocks. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives... MDPI. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. [Link]

  • 2-Chloroquinazolin-4(3H)-one. PMC. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • Incompatibilities. Pharmaceutical Technology. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

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Handling

Personal protective equipment for handling 2-(chloromethyl)-8-methylquinazolin-4(3H)-one

As a Senior Application Scientist, I understand the critical importance of robust safety protocols in the laboratory. Handling novel or specialized chemical entities requires a proactive and informed approach to personal...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of robust safety protocols in the laboratory. Handling novel or specialized chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) for handling 2-(chloromethyl)-8-methylquinazolin-4(3H)-one, a compound that, while not extensively documented, belongs to classes of chemicals with known hazards. Our primary goal is to empower you, our fellow researchers, to work safely and effectively.

Understanding the Hazard: A Proactive Approach

Therefore, we must operate under the assumption that 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is corrosive, toxic, and potentially mutagenic. This dictates a stringent PPE protocol to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core PPE Requirements: A Multi-Layered Defense

Your primary defense against exposure is a comprehensive PPE ensemble. The following table outlines the minimum required PPE for handling 2-(chloromethyl)-8-methylquinazolin-4(3H)-one in a laboratory setting.

Body Part Required PPE Material/Type Specification Rationale for Use
Eyes/Face Safety Goggles & Face ShieldGoggles: Chemical splash-proof, conforming to EN 166 or NIOSH standards. Face Shield: Full-face coverage.Protects against splashes of the compound or solvents directly entering the eyes, which can cause severe damage.[1][6] The face shield provides a secondary barrier for the entire face.
Hands Double GlovesInner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber.Provides robust protection against chemical permeation. Double gloving is crucial in case the outer glove is breached. Nitrile offers good splash protection, while neoprene and butyl rubber provide extended resistance to a broader range of chemicals.
Body Chemical-Resistant Laboratory Coat or SuitCoated, low-permeability fabric (e.g., polyethylene-coated polypropylene).A standard cotton lab coat is insufficient. A chemical-resistant coat or suit prevents skin contact from spills and splashes.[7][8]
Respiratory RespiratorNIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100).Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9] Also necessary if there is any risk of aerosol generation.
Feet Closed-Toe Shoes & Shoe CoversShoes: Leather or chemical-resistant material. Covers: Disposable, chemical-resistant.Protects feet from spills. Shoe covers provide an additional disposable barrier and prevent the tracking of contaminants out of the lab.[8]

Operational Plan: Step-by-Step PPE Protocols

Adherence to proper procedure is as critical as the equipment itself. Follow these steps meticulously.

Donning (Putting On) PPE Workflow
  • Footwear: Put on designated closed-toe laboratory shoes and disposable shoe covers.

  • Body Protection: Don your chemical-resistant lab coat or suit. Ensure it is fully fastened.

  • Respiratory Protection: If required, perform a fit check on your respirator and put it on.

  • Eye and Face Protection: Put on your chemical splash goggles first, ensuring a snug fit. Then, place the face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat. Put on the second, outer pair of chemical-resistant gloves over the first pair.

Below is a visual representation of the PPE donning sequence.

PPE_Donning_Sequence start Start footwear 1. Don Shoe Covers start->footwear Step 1 body 2. Don Chemical- Resistant Lab Coat footwear->body Step 2 respirator 3. Don Respirator (if required) body->respirator Step 3 eyes 4. Don Goggles & Face Shield respirator->eyes Step 4 gloves 5. Don Double Gloves eyes->gloves Step 5 end_node Ready for Work gloves->end_node

Caption: PPE Donning Sequence for Handling Hazardous Chemicals.

Doffing (Removing) PPE Workflow

The removal of PPE is a critical step to prevent self-contamination.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and suit with an appropriate solvent before removal.

  • Shoe Covers: Remove shoe covers while stepping out of the designated work area.

  • Outer Gloves: Peel off the outer pair of gloves without touching the outside with your bare skin.

  • Face/Eye Protection: Remove the face shield and then the goggles. Place them in a designated area for decontamination.

  • Body Protection: Remove the lab coat or suit by rolling it down and away from your body. Avoid shaking it.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

All disposable PPE used while handling 2-(chloromethyl)-8-methylquinazolin-4(3H)-one must be treated as hazardous waste.

  • Segregation: Place all contaminated items (gloves, shoe covers, disposable lab coats, etc.) into a designated, clearly labeled hazardous waste container.

  • Containerization: Use a robust, leak-proof container with a secure lid. Do not overfill the container.

  • Disposal Vendor: Disposal must be handled by a certified hazardous waste management company in accordance with local, state, and federal regulations.[10][11][12] Never dispose of this waste in standard trash or down the drain.[11]

By implementing these comprehensive PPE and disposal protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment. Your commitment to these procedures is fundamental to the integrity and success of your research.

References

  • Disposing of Chlorine: Pool and Cleaning Products - NEDT. (2024, February 15). Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. Retrieved from [Link]

  • 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

  • Pool Chemical Disposal - Rumpke. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Retrieved from [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. Retrieved from [Link]

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (2023, October 12). Retrieved from [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. Retrieved from [Link]

  • How to Dispose of Old Pool Chemicals. Retrieved from [Link]

  • US3748325A - Process for the preparation of quinazolinone derivatives - Google Patents.
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Retrieved from [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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